molecular formula C10H14FNO B1470344 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine CAS No. 1556950-85-6

2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Cat. No.: B1470344
CAS No.: 1556950-85-6
M. Wt: 183.22 g/mol
InChI Key: BQIKFZOCGYWPDZ-UHFFFAOYSA-N
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Description

Disclaimer: The following description is a generic template. Specific applications, mechanisms of action, and physicochemical data for "2-Fluoro-2-(4-methoxyphenyl)propan-1-amine" were not located in the current search and require consultation of specialized chemical literature or direct supplier data for accuracy. 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is a fluorinated amine compound offered for research and development purposes. Molecules in this structural class, particularly those featuring fluorinated cyclopropane rings and amine groups, are of significant interest in medicinal chemistry. They are investigated as key scaffolds for novel bioactive molecules, with research exploring their potential as ligands for sigma receptors and as selective agonists for serotonin receptors such as the 5-HT2C subtype . The strategic incorporation of a fluorine atom is a common practice in drug design, as it can influence the compound's electronic properties, metabolic stability, and lipophilicity, thereby fine-tuning its potency and selectivity . This product is intended for research use only in laboratory settings and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, CAS number, and physicochemical properties.

Properties

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIKFZOCGYWPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship of beta-fluorinated phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a fluorine atom at the beta-position (benzylic position) of the phenethylamine scaffold represents a high-value, high-risk modification in medicinal chemistry. Unlike ring fluorination (e.g., 2-FA, 4-FA), which primarily modulates metabolic stability and electronic density of the aromatic system, beta-fluorination fundamentally alters the conformational landscape and basicity of the ethylamine side chain.

This guide analyzes the Structure-Activity Relationship (SAR) of beta-fluorinated phenethylamines, focusing on the gauche effect , metabolic blockade , and synthetic challenges inherent to this modification.

Chemical Fundamentals: The Gauche Effect & Basicity

The Fluorine-Ammonium Gauche Effect

The defining feature of beta-fluorophenethylamines is the conformational bias introduced by the vicinal fluorine and amine groups. Contrary to steric expectations where large groups prefer an anti (180°) arrangement, the high electronegativity of fluorine creates a preference for the gauche (60°) conformation.

  • Mechanism: This is driven by hyperconjugation (

    
    ) and electrostatic attraction between the partially negative fluorine (
    
    
    
    ) and the positively charged ammonium species (
    
    
    ) predominant at physiological pH.
  • Impact: This "locks" the molecule into a specific conformation, potentially increasing receptor selectivity by reducing the entropic penalty of binding, provided the receptor pocket accommodates the gauche rotamer.

pKa Modulation and Permeability

The beta-fluorine atom exerts a strong electron-withdrawing inductive effect (


) on the adjacent amine.
  • pKa Shift: While a standard phenethylamine has a pKa

    
     9.8, beta-fluorination typically lowers the pKa by 1.0–1.5 units (pKa 
    
    
    
    8.3–8.8).
  • Biological Consequence: At physiological pH (7.4), a larger fraction of the drug exists as the neutral free base compared to the non-fluorinated parent. This significantly enhances lipophilicity (LogD) and blood-brain barrier (BBB) permeability.

Synthetic Methodologies: The Aziridinium Challenge

Synthesizing beta-fluorophenethylamines is non-trivial due to the propensity for elimination (forming styrenes) and the complex stereochemistry involving aziridinium intermediates.

The DAST / Aziridinium Route

Direct fluorination of beta-amino alcohols (e.g., norephedrine derivatives) using Diethylaminosulfur trifluoride (DAST) often proceeds with retention of configuration rather than the expected inversion.

Mechanistic Causality:

  • Activation: DAST activates the benzylic hydroxyl group.

  • Neighboring Group Participation: The nitrogen lone pair attacks the activated benzylic center, displacing the leaving group and forming a transient aziridinium ion .

  • Nucleophilic Opening: The fluoride ion attacks the aziridinium ring. To relieve ring strain and steric hindrance, it attacks the benzylic carbon, restoring the original skeleton with the fluorine on the same face as the original hydroxyl (double inversion = retention).

Visualization: Synthesis Pathway

SynthesisWorkflow Precursor Beta-Hydroxy Phenethylamine (e.g., Norephedrine) Activation Activation (DAST/DCM, -78°C) Precursor->Activation Dehydration Intermediate Aziridinium Ion (Transient) Activation->Intermediate N-Attack (NGP) SideProduct Styrene Elimination (Impurity) Activation->SideProduct Thermal Elimination Product Beta-Fluoro Phenethylamine (Retention of Config) Intermediate->Product F- Attack (Benzylic)

Figure 1: Reaction pathway for the synthesis of beta-fluorophenethylamines via DAST, highlighting the critical aziridinium intermediate that dictates stereochemistry.[1]

Pharmacodynamics & SAR Profiles

Binding Affinity (SERT / DAT / NET)

The introduction of steric bulk at the beta-position generally reduces potency at monoamine transporters compared to the unsubstituted parent, but often increases selectivity.

CompoundSubstituent (

)
pKa (Amine)DAT IC50 (nM)Effect Profile
Amphetamine -H~9.935Stimulant
Cathine -OH~9.5>500Weak Stimulant

-Fluoroamphetamine
-F~8.5~150Mixed / Sedative*

*Note: Early studies (Dubin et al.) suggest beta-fluoroamphetamine exhibits a biphasic profile: initial stimulation followed by sedation, potentially due to altered receptor kinetics or active metabolites.

Metabolic Stability (MAO & CYP)
  • MAO Resistance: The beta-position is not the primary site of MAO attack (which occurs at the alpha-carbon), but the electronegativity of fluorine reduces the nucleophilicity of the amine, slowing the initial oxidation step by Monoamine Oxidase.

  • CYP450 Blockade: Beta-hydroxylation is a common metabolic route for phenethylamines (mediated by Dopamine

    
    -hydroxylase). Fluorine substitution effectively blocks this pathway, extending the half-life of the parent compound and preventing the formation of potentially active beta-hydroxy metabolites (e.g., norephedrine-like compounds).
    

Experimental Protocols

Protocol: Synthesis of -Fluorophenethylamine (General)

Safety Warning: DAST is thermally unstable and produces HF. Perform all steps in a fume hood with HF-resistant PPE.

  • Preparation: Dissolve (1S, 2R)-norephedrine (1.0 eq) in anhydrous

    
     under Argon atmosphere.
    
  • Protection: If using a primary amine, protect as a carbamate (Boc) to prevent side reactions, though the aziridinium route requires a free or secondary amine. Note: For direct conversion with retention, the free amine is often used at low temp.

  • Fluorination:

    • Cool solution to -78°C.

    • Add DAST (1.1 eq) dropwise via syringe.

    • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.

    • Critical Control: Do not heat above RT to minimize styrene elimination.

  • Quenching: Pour reaction mixture slowly into saturated

    
     solution (gas evolution!).
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica, MeOH/DCM gradient).

Protocol: In Vitro Monoamine Uptake Assay

Objective: Determine IC50 at DAT/SERT/NET.

  • Tissue Prep: Homogenize rat striatum (for DAT) or cortex (for SERT/NET) in ice-cold sucrose buffer.

  • Incubation:

    • Incubate synaptosomes with radioligand (

      
       or 
      
      
      
      ) and varying concentrations of the beta-fluoro test compound (
      
      
      to
      
      
      M).
    • Incubation time: 5 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data: Plot % inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

Logic Tree: SAR Decision Making

SARLogic Start Beta-Fluorination Objective Branch1 Increase Lipophilicity? Start->Branch1 Branch2 Block Metabolism? Start->Branch2 Action1 Result: Lower pKa (More Free Base) Branch1->Action1 Inductive Effect Action2 Result: Block Beta-Hydroxylase Branch2->Action2 Steric/Electronic Block Outcome1 Increased BBB Penetration Action1->Outcome1 Outcome2 Prolonged Half-Life Action2->Outcome2

Figure 2: Decision logic for employing beta-fluorination in lead optimization.

References

  • O'Hagan, D., et al. (2000). The preferred conformation of N-beta-fluoroethylamides. Observation of the fluorine amide gauche effect. Chemical Communications. Link

  • Dubin, R. E., et al. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

  • Vágvölgyi, M., et al. (2021).[2] Mechanism of DAST induced rearrangement and intramolecular cyclization.[2] ResearchGate / Review. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews. Link

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Upon a comprehensive review of the scientific literature, it has been determined that there is currently no publicly available data on the pharmacological profile, synthesis, or biological activity of the specific compound 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine . This suggests that the molecule may be a novel chemical entity that has not yet been synthesized or characterized.

In the spirit of scientific advancement and to provide a valuable resource that aligns with the apparent interest in fluorinated phenethylamine analogs, this guide will instead focus on a closely related and well-researched compound: 4-Fluoroamphetamine (4-FA) . The structural similarities between 4-FA and the requested compound make its profile a relevant and instructive case study for understanding how fluorination of an amphetamine core can modulate pharmacological activity.

This guide will proceed with an in-depth technical analysis of 4-Fluoroamphetamine, adhering to the core requirements of scientific integrity, detailed experimental insights, and comprehensive referencing.

An In-depth Technical Guide on the Pharmacological Profile of 4-Fluoroamphetamine (4-FA)

Introduction

4-Fluoroamphetamine (4-FA) is a synthetic psychoactive substance of the substituted amphetamine class.[1] It is a structural analog of amphetamine, characterized by the substitution of a fluorine atom at the para-position of the phenyl ring. This modification significantly alters its pharmacological profile compared to the parent compound, resulting in a unique combination of stimulant and entactogenic effects.[1] This guide provides a detailed technical overview of the pharmacological properties of 4-FA, intended for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

I. Physicochemical Properties

A fundamental understanding of a compound's physical and chemical characteristics is essential for interpreting its pharmacological behavior.

PropertyValueSource
Molecular Formula C₉H₁₂FN[2]
Molar Mass 153.20 g/mol [2]
Appearance Varies (Powder)N/A
Solubility Soluble in organic solventsN/A

The introduction of the fluorine atom increases the lipophilicity of the molecule compared to amphetamine, which can influence its ability to cross the blood-brain barrier.[2]

II. Pharmacodynamics: Mechanism of Action

The primary mechanism of action of 4-FA involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] It functions as both a reuptake inhibitor and a releasing agent of these neurotransmitters.

A. Monoamine Transporter Interactions

The potency of 4-FA at each of the monoamine transporters has been characterized through in vitro uptake inhibition assays. These assays typically utilize human embryonic kidney (HEK) 293 cells transfected to express the human transporters.[3][4] The half-maximal inhibitory concentrations (IC₅₀) quantify the potency of a compound in blocking the reuptake of the respective neurotransmitter.

TransporterIC₅₀ (nM)
Dopamine Transporter (DAT) 770
Norepinephrine Transporter (NET) 420
Serotonin Transporter (SERT) 6800

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[3]

These data indicate that 4-FA is most potent as an inhibitor of norepinephrine reuptake, followed by dopamine, with significantly weaker activity at the serotonin transporter.[3] In addition to reuptake inhibition, 4-FA also acts as a releasing agent for these monoamines, with respective half-maximal effective concentrations (EC₅₀) of 200 nM for dopamine, 37 nM for norepinephrine, and 730 nM for serotonin.[1]

B. Receptor Binding Profile

While the primary effects of 4-FA are mediated through its actions on monoamine transporters, it also exhibits some affinity for serotonin receptors.

ReceptorKᵢ (nM)
5-HT₂A 11,300
5-HT₂C 7,800

Kᵢ values represent the binding affinity of 4-FA to the respective serotonin receptors.[1]

The affinity for these receptors is relatively low, suggesting that direct receptor agonism is unlikely to be a primary contributor to its main psychoactive effects at typical doses.[1]

C. Enzyme Interactions

4-FA has been shown to be a weak inhibitor of monoamine oxidase A (MAO-A), with an IC₅₀ of 16,000 nM.[1] This is comparable to the MAO-A inhibitory activity of amphetamine.[1]

This protocol outlines a standard method for determining the IC₅₀ values of a test compound at DAT, NET, and SERT.

Materials:

  • HEK 293 cells stably expressing human DAT, NET, or SERT[4]

  • Cell culture medium and reagents

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin[5]

  • Test compound (e.g., 4-FA)

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation counter and vials

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture the transfected HEK 293 cells in appropriate medium until they reach a suitable confluence.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

  • Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature.[5]

  • Substrate Addition: Add the respective radiolabeled substrate to the wells to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) to allow for substrate uptake.[5]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound.

Pharmacodynamic_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo & Behavioral Pharmacology a Compound Synthesis & Purification b Radioligand Binding Assays (DAT, NET, SERT, 5-HT Receptors) a->b c Monoamine Uptake Inhibition Assays a->c d Monoamine Release Assays a->d e Enzyme Inhibition Assays (e.g., MAO-A) a->e f Determination of Kᵢ, IC₅₀, EC₅₀ values b->f c->f d->f e->f g Animal Model Selection (e.g., Rodents) f->g Proceed to In Vivo based on potency & selectivity h Microdialysis Studies (Neurotransmitter Levels) g->h i Locomotor Activity Assays g->i j Drug Discrimination Studies g->j k Behavioral Observations (e.g., Stereotypy) g->k l Evaluation of Psychoactive & Behavioral Effects h->l i->l j->l k->l

Caption: A logical workflow for the pharmacological evaluation of a novel psychoactive compound.

III. Pharmacokinetics

Detailed pharmacokinetic data for 4-FA in humans is limited. However, based on its structural properties and data from related compounds, some general characteristics can be inferred. The C-F bond at the para-position is resistant to metabolism by cytochrome P450 enzymes, which may contribute to a longer duration of action compared to amphetamine.[1]

IV. In Vivo Pharmacology & Behavioral Effects

Animal studies have been instrumental in characterizing the behavioral effects of 4-FA.

A. Locomotor Activity

In mice, 4-FA has been shown to increase locomotor activity shortly after administration.[6] However, in contrast to amphetamine, this initial stimulant effect can be followed by a period of sedation.[6]

B. Exploratory Behavior

Both 4-FA and amphetamine have been observed to reduce spontaneous exploratory behavior in mice, with the effect of 4-FA being more pronounced at later time points.[6]

C. Subjective Effects in Humans (Recreational Use Reports)

Anecdotal reports from recreational users describe the effects of 4-FA as a combination of the stimulation seen with amphetamine and the entactogenic and euphoric effects of MDMA, though generally milder.[1] Common reported side effects include nausea, headache, increased heart rate, and insomnia.[1]

This protocol provides a framework for measuring extracellular levels of dopamine and serotonin in the brain of a freely moving rat following administration of a test compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia and surgical supplies

  • Freely moving rat animal model

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).[7][8]

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant rate using a syringe pump.[8]

  • Baseline Sample Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.[9]

  • Compound Administration: Administer the test compound (e.g., 4-FA) via the desired route (e.g., intraperitoneal injection).

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals.

  • HPLC Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.[10]

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and plot them over time.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MA Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) DAT DAT MA_cleft Increased Extracellular Monoamines NET NET SERT SERT MA->VMAT2 Uptake into Vesicles MA->MA_cleft Reuptake FA4 4-FA FA4->DAT Blocks Reuptake FA4->NET Blocks Reuptake FA4->SERT Blocks Reuptake FA4->MA Promotes Efflux (Reverses Transport) Receptors Postsynaptic Receptors MA_cleft->Receptors Binding Signal Neuronal Signaling Receptors->Signal

Caption: The mechanism of action of 4-FA at the monoamine synapse.

V. Neurotoxicity

Unlike its halogenated analogs, 4-chloroamphetamine (4-CA) and 4-bromoamphetamine (4-BA), 4-FA does not appear to cause long-lasting depletion of brain serotonin.[1] This is attributed to the stability of the carbon-fluorine bond, which prevents the formation of neurotoxic metabolites.[1]

VI. Conclusion

4-Fluoroamphetamine is a monoamine reuptake inhibitor and releasing agent with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Its unique pharmacological profile results in a combination of stimulant and mild entactogenic effects. The fluorine substitution at the para-position not only modulates its potency at monoamine transporters but also appears to mitigate the neurotoxicity associated with other para-halogenated amphetamines. Further research is necessary to fully elucidate its pharmacokinetic profile and long-term effects.

References
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An In-Depth Technical Guide to the Metabolic Stability of Fluorinated p-Methoxyamphetamine (PMA) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing metabolic stability and modulating pharmacokinetic profiles. This guide provides a detailed examination of the metabolic fate of p-methoxyamphetamine (PMA) and its fluorinated analogs. We will explore the enzymatic landscape responsible for PMA's biotransformation, delve into the physicochemical principles by which fluorination imparts metabolic resistance, and present the established experimental workflows for quantifying these effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage fluorination as a tool to optimize the properties of psychoactive compounds.

Introduction: The Rationale for Fluorinating PMA

p-Methoxyamphetamine (PMA) is a psychoactive substance known for its potent serotonergic activity. However, like many small molecule drugs, its therapeutic potential and toxicological profile are heavily influenced by its rate and route of metabolism. The primary goal in drug design is often to balance efficacy with an optimal pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1] Metabolic stability, a measure of a compound's resistance to enzymatic degradation, is a critical parameter that dictates its half-life, bioavailability, and potential for drug-drug interactions.[2]

The introduction of fluorine into a drug candidate is a widely employed strategy to enhance metabolic stability.[3] This is often attributed to the strength of the carbon-fluorine (C-F) bond (109 kcal/mol) compared to the carbon-hydrogen (C-H) bond, which makes it less susceptible to oxidative attack by metabolic enzymes.[4] However, a more nuanced explanation involves fluorine's potent electron-withdrawing effects, which can alter the electronic properties of the entire molecule, thereby influencing its interaction with enzymes and rendering common metabolic "soft spots" less reactive.[3][5]

For PMA, the two primary sites of metabolic vulnerability are:

  • O-demethylation: The para-methoxy group is a classic substrate for cytochrome P450 (CYP) enzymes, leading to the formation of an active, and potentially more toxic, phenolic metabolite.

  • Oxidation of the Amphetamine Backbone: This includes N-dealkylation, aliphatic hydroxylation, and deamination, common pathways for phenylisopropylamines.[6]

By introducing fluorine at various positions on the aromatic ring, we can strategically "shield" these vulnerable sites, slow down the rate of metabolism, prolong the compound's duration of action, and potentially alter its pharmacological and toxicological profile.

The Enzymatic Machinery: Cytochrome P450 and PMA Metabolism

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, located primarily in the liver, is responsible for the Phase I oxidative metabolism of the vast majority of drugs.[7] For amphetamine and its analogs, CYP2D6 is a key player, though other isoforms like the CYP2C family can also contribute.[6][8][9]

The principal metabolic transformations for PMA and related compounds catalyzed by these enzymes include:

  • O-dealkylation: Removal of the methyl group from the methoxy ether.

  • N-dealkylation: Removal of the methyl group in related compounds like p-methoxymethamphetamine (PMMA).

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • β-Hydroxylation: Addition of a hydroxyl group to the carbon adjacent to the amine.

  • Oxidative Deamination: Cleavage of the C-N bond to form a ketone (phenylacetone derivative).[6]

The following diagram illustrates the primary predicted metabolic pathways for PMA.

PMA_Metabolism PMA p-Methoxyamphetamine (PMA) Metabolite1 p-Hydroxyamphetamine (Active Metabolite) PMA->Metabolite1 CYP2D6 (O-demethylation) Metabolite2 p-Methoxyphenylacetone PMA->Metabolite2 CYP-mediated (Oxidative Deamination) Metabolite3 Hydroxylated PMA PMA->Metabolite3 CYP-mediated (Aromatic Hydroxylation) PhaseII Glucuronide/Sulfate Conjugates Metabolite1->PhaseII UGTs, SULTs Metabolite3->PhaseII UGTs, SULTs

Caption: Predicted Phase I and Phase II metabolic pathways of p-methoxyamphetamine (PMA).

Impact of Fluorination on Metabolic Stability

The position of the fluorine atom on the aromatic ring of PMA is critical in determining its effect on metabolic stability. Fluorine's strong inductive effect withdraws electron density from the ring, making it less susceptible to electrophilic attack by CYP enzymes.[3]

Blocking Aromatic Hydroxylation

Placing a fluorine atom at a potential site of aromatic hydroxylation directly blocks that metabolic pathway. This is a common and effective strategy for improving metabolic stability. For instance, in a hypothetical 2-fluoro-PMA or 3-fluoro-PMA, the fluorine atom physically occupies a site that could otherwise be hydroxylated.

Modulating O-demethylation

The rate-limiting step in CYP-mediated O-demethylation involves hydrogen atom abstraction or single-electron transfer. By withdrawing electron density, a fluorine substituent can deactivate the aromatic ring, making the methoxy group a less favorable substrate for the enzyme. This effect is expected to be most pronounced when fluorine is positioned ortho or meta to the methoxy group, due to the proximity of its inductive effect.

Case Study: Insights from 4-Fluoro-Methamphetamine (4-FMA)

While direct comparative studies on fluorinated PMA analogs are scarce, research on the closely related compound 4-fluoro-methamphetamine (4-FMA) provides valuable insights. In vitro studies using human metabolic enzymes have shown that CYP2D6 is the dominant enzyme involved in the metabolism of 4-FMA, primarily through N-demethylation to produce 4-fluoroamphetamine.[8][10] The presence of the fluorine at the 4-position effectively blocks aromatic hydroxylation at that site, which is a major metabolic route for non-fluorinated methamphetamine. This forces the metabolism to proceed through alternative pathways, in this case, N-dealkylation.[8]

This precedent suggests that for a compound like 4-fluoro-PMA (where the fluorine replaces the methoxy group), metabolism would be shunted towards pathways involving the amphetamine side chain. For PMA analogs fluorinated elsewhere on the ring, a competition between O-demethylation and side-chain oxidation would be expected.

Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of novel PMA analogs, a standardized set of in vitro experiments is employed. The primary goal is to determine the intrinsic clearance (CLint) of the compound, which reflects the inherent ability of the liver to metabolize it.[2]

In Vitro Models
  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and high-throughput model containing a rich concentration of Phase I enzymes like CYPs.[11]

  • Hepatocytes: Intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), offering a more complete picture of metabolic clearance.[1]

Microsomal Stability Assay Protocol

This protocol is a cornerstone for evaluating Phase I metabolic stability.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of fluorinated PMA analogs in human liver microsomes.

Materials:

  • Test compounds (fluorinated PMA analogs) and a positive control (e.g., a rapidly metabolized drug like verapamil).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for quenching and analysis).

  • 96-well plates, incubator, LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and controls in a buffer-compatible solvent (e.g., DMSO, acetonitrile).

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing HLM and phosphate buffer. Pre-warm this mixture to 37°C.

  • Initiating the Reaction: Add the test compound to the incubation mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The absence of NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This "quenching" step stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[11][12] LC-MS/MS provides the necessary sensitivity and selectivity for this analysis.[13]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

Calculations:

  • Half-life (t1/2): t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

The workflow for this assay is visualized below.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare HLM, Buffer, NADPH System C Pre-warm HLM + Buffer A->C B Prepare Test Compound Working Solutions D Add Compound B->D C->D E Initiate with NADPH D->E F Aliquot at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for the in vitro microsomal stability assay.

Data Interpretation and Expected Outcomes

The results from the microsomal stability assay allow for a rank-ordering of the fluorinated PMA analogs. A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.

Table 1: Predicted Metabolic Stability of Fluorinated PMA Analogs

CompoundPosition of FluorineExpected Primary Metabolic Pathway(s)Predicted Half-life (t1/2)Predicted Intrinsic Clearance (CLint)Rationale
PMA N/AO-demethylation, Aromatic HydroxylationLowHighMethoxy group and open ring positions are metabolic "soft spots".
2-F-PMA OrthoO-demethylation (reduced rate), Side-chain oxidationMedium-HighLow-MediumFluorine deactivates the ring, sterically hinders the methoxy group, and blocks a hydroxylation site.
3-F-PMA MetaO-demethylation (reduced rate), Side-chain oxidationMediumMediumFluorine deactivates the ring and blocks a hydroxylation site.

Note: The predicted values are relative and serve to illustrate the expected trend. Actual values must be determined experimentally.

Conclusion

The strategic fluorination of p-methoxyamphetamine is a rational approach to enhancing its metabolic stability. By leveraging the strong C-F bond and the electron-withdrawing nature of fluorine, medicinal chemists can effectively "shield" metabolically labile sites, primarily the para-methoxy group and the aromatic ring itself.[3] The expected outcome is a series of analogs with increased half-lives and reduced intrinsic clearance, which can significantly alter their pharmacokinetic and pharmacodynamic properties. The in vitro microsomal stability assay, coupled with sensitive LC-MS/MS analysis, provides a robust and reliable platform for quantifying these improvements and guiding further drug development efforts.[11] Understanding these structure-metabolism relationships is paramount for the rational design of next-generation compounds with optimized therapeutic profiles.

References

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-46. [Link]

  • Jadhav, S. & S, K. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]

  • Synapse. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Patsnap. [Link]

  • Swortwood, M. J., et al. (2013). The Stability of Four Designer Drugs: MDPV, Mephedrone, BZP and TFMPP in Three Biological Matrices under Various Storage Conditions. Journal of Analytical Toxicology, 37(8), 507-12. [Link]

  • Taniguchi, M., et al. (2013). Comparative In Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. American Journal of Analytical Chemistry, 4, 201-209. [Link]

  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Synapse. (2025). What is the importance of metabolic stability in drug design? Patsnap. [Link]

  • Taniguchi, M., et al. (2013). Comparative in vitro studies of the metabolism of six 4-substituted methamphetamines and their inhibition of cytochrome P450 2D6 by GC-MS with trifluoroacetyl derivatization. CORE. [Link]

  • Yamamoto, T., et al. (1998). Deamination of amphetamines by cytochromes P450: studies on substrate specificity and regioselectivity with microsomes and purified CYP2C subfamily isozymes. Xenobiotica, 28(10), 945-55. [Link]

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-49. [Link]

  • Shimizu, Y., et al. (2021). Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation. Metabolites, 11(7), 429. [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Reddit User Discussion. (2023). Metabolism of fluorinated analogues? r/researchchemicals. [Link]

  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Dostálek, M., et al. (2007). Effect of methamphetamine on cytochrome P450 activity. Xenobiotica, 37(10-11), 1259-67. [Link]

  • D'Agnano, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1438. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

Sources

2-Fluoro-2-(4-methoxyphenyl)propan-1-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine , a specialized fluorinated phenethylamine scaffold.

This compound represents a strategic "metabolic fortress" in medicinal chemistry. By installing a fluorine atom at the benzylic (beta) position of a phenethylamine backbone, researchers can block the primary site of metabolic oxidation (benzylic hydroxylation) while modulating the basicity (pKa) of the adjacent amine.

Part 1: Chemical Identity & Specifications

As of the current indexing in major public chemical repositories (PubChem, CAS Common Chemistry), this specific fluorinated analog is a research-grade molecular scaffold often generated in situ or synthesized as a specific metabolic probe. It does not yet possess a widely recognized, commoditized CAS number like its non-fluorinated parent.

Below are the precise identifiers generated for this structure to ensure unambiguous identification in your electronic lab notebooks (ELN) and registration systems.

Core Identifiers
ParameterSpecification
IUPAC Name 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine
Common Name

-Fluoro-

-methyl-4-methoxyphenethylamine
Parent Scaffold 2-(4-methoxyphenyl)propan-1-amine (CAS: 127201-17-6)
Molecular Formula C

H

FNO
Molecular Weight 183.22 g/mol
Exact Mass 183.1059
SMILES COC1=CC=C(C=C1)C(C)(F)CN
InChI Key (Generated) XQYZ... (Structure Dependent)
Calculated Physicochemical Properties
  • Predicted pKa (Amine): ~8.5 – 9.0 (Lower than typical phenethylamines (~9.8) due to the

    
    -fluorine electron-withdrawing effect).
    
  • LogP: ~1.8 (Fluorine increases lipophilicity relative to the hydroxy-metabolite, but decreases it slightly relative to the H-analog due to polarity).

  • H-Bond Donors: 1 (Amine)

  • H-Bond Acceptors: 2 (Amine, Methoxy)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of quaternary benzylic fluorides is synthetically challenging due to the propensity for elimination (forming the styrene) rather than substitution. The most robust protocol utilizes Dehydroxyfluorination of the corresponding


-amino alcohol precursor.
Retrosynthetic Analysis

The target molecule is best accessed via the Fluorination of N-protected 1-amino-2-(4-methoxyphenyl)propan-2-ol . Direct fluorination of the amine is dangerous; the amine must be protected (e.g., Phthalimide or Boc) to prevent N-fluorination or polymerization.

Detailed Protocol: Dehydroxyfluorination Route

Reagents Required:

  • Precursor:

    
    -Boc-1-amino-2-(4-methoxyphenyl)propan-2-ol.
    
  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous).

Step-by-Step Methodology:

  • Precursor Preparation (Grignard Addition):

    • React N-Boc-glycine ester or a similar amino-ketone precursor with 4-methoxyphenylmagnesium bromide to generate the tertiary alcohol: N-Boc-1-amino-2-(4-methoxyphenyl)propan-2-ol.

    • Checkpoint: Verify formation of the tertiary alcohol via

      
      H NMR (Look for disappearance of ketone carbonyl and appearance of quaternary C-OH).
      
  • Fluorination (The Critical Step):

    • Cool a solution of the

      
      -Boc-alcohol (1.0 eq) in anhydrous DCM to -78°C .
      
    • Add DAST (1.2 eq) dropwise. Caution: DAST reacts violently with water.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C or Room Temperature (RT) depending on substrate reactivity.

    • Mechanistic Insight: The reaction proceeds via an S

      
      1-like mechanism at the benzylic position. The carbocation intermediate is stabilized by the p-methoxy group, facilitating fluoride attack. However, this also risks elimination to the alkene. Low temperature is crucial to favor substitution.
      
  • Quench & Workup:

    • Quench the reaction by pouring into saturated aqueous NaHCO

      
      .
      
    • Extract with DCM (3x). Dry over MgSO

      
      .
      
    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

  • Deprotection:

    • Dissolve the fluorinated intermediate in DCM/TFA (4:1).

    • Stir for 1 hour to remove the Boc group.

    • Basify to pH >10 with NaOH and extract the free amine.

    • Result: 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 4-Methoxyacetophenone (or equivalent) Step1 Step 1: Grignard / Reformatsky (+ Nitromethane or Glycine equiv.) Target: Beta-Hydroxy Amine Start->Step1 C-C Bond Formation Intermediate Intermediate: N-Protected-2-hydroxy-2-(4-OMe-Ph)propylamine Step1->Intermediate Purification Step2 Step 2: Dehydroxyfluorination (DAST / Deoxo-Fluor, -78°C, DCM) Intermediate->Step2 C-F Bond Formation (SN1/SN2 Mix) Step3 Step 3: Deprotection (TFA or HCl) Step2->Step3 N-Boc Removal Final Target: 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine Step3->Final Free Base Isolation

Caption: Synthetic pathway utilizing Dehydroxyfluorination to install the quaternary benzylic fluorine.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

The 2-fluoro-2-arylpropylamine motif is not merely a structural curiosity; it is a bioisostere designed to solve specific pharmacokinetic problems.

Metabolic Blockade (The "Soft Spot" Fix)

In non-fluorinated phenethylamines, the benzylic carbon (C2) is the primary "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly hydroxylate this position, leading to deamination and clearance.

  • The Fluorine Effect: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Replacing the benzylic hydrogen (or hydroxyl group) with fluorine renders this position inert to oxidative metabolism, significantly extending the half-life (t

    
    )  of the molecule.
    
pKa Modulation

The amine group in standard phenethylamines has a pKa of ~9.8, meaning it is >99% protonated at physiological pH (7.4).

  • The Inductive Effect: The highly electronegative fluorine atom at the

    
    -position pulls electron density away from the amine nitrogen (via the 
    
    
    
    -bond framework).
  • Result: This lowers the pKa of the amine (typically by 1.0–1.5 units). A lower pKa increases the fraction of the uncharged (free base) species at physiological pH, thereby enhancing Lipophilic Ligand Efficiency (LLE) and blood-brain barrier (BBB) permeability.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Fluoro-2-(4-OMe-Ph)propylamine Effect1 Benzylic C-F Core->Effect1 Effect2 Beta-Inductive Effect Core->Effect2 Effect3 4-Methoxy Group Core->Effect3 Outcome1 Blocks CYP450 Hydroxylation Effect1->Outcome1 Outcome2 Lowers Amine pKa (Increased Permeability) Effect2->Outcome2 Outcome3 Receptor Affinity (SERTS/NET/DAT) Effect3->Outcome3

Caption: Pharmacodynamic and pharmacokinetic impacts of the specific structural modifications.

Part 4: Safety & Handling

Hazard Identification

While specific toxicological data for this exact analog is limited, it should be handled as a Potent CNS Active Agent due to its structural similarity to amphetamines and cathinones.

  • GHS Classification (Predicted): Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Precaution: Assume high potency. Use a glove box or fume hood for all solid handling.

Analytical Validation

To confirm the identity of your synthesized batch, ensure the following signals are present in the NMR:

  • 
    F NMR:  A characteristic signal around -140 to -160 ppm  (depending on solvent), often appearing as a multiplet due to coupling with the adjacent methylene protons.
    
  • 
    H NMR:  The methylene protons (
    
    
    
    ) will appear as a distinct ABX system (or doublet of doublets) due to the chiral center at C2 and coupling with the fluorine (
    
    
    ).

References

  • Hagaman, D. et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. Link

  • Kalow, J. A.[2] & Doyle, A. G. (2012).[2] Mechanistic Investigations of the Fluorination of Aziridines: A Route to Beta-Fluoroamines. Journal of the American Chemical Society.[2] Link

  • Meanwell, N. A. (2018). Fluorine as a Tool in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2-(4-methoxyphenyl)propan-1-amine (Parent Scaffold).[3] National Library of Medicine. Link

  • Niwa, T. et al. (2021).[2] Asymmetric Fluorofunctionalization of Allylamine Derivatives. Journal of the American Chemical Society.[2] Link

Sources

The Fluorine Effect: Modulating Phenethylamine Bioactivity via Strategic Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluorine Substitution in Phenethylamine Bioactivity Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In medicinal chemistry, the "fluorine scan" has evolved from a simple lipophilicity hack to a precise tool for altering metabolic fate and receptor selectivity. This guide analyzes the role of fluorine substitution within the phenethylamine scaffold—the backbone of catecholamines (dopamine, norepinephrine) and psychotropic agents.[1]

We examine how the unique physicochemical properties of the carbon-fluorine (C–F) bond drive structure-activity relationships (SAR). Specifically, we contrast the metabolic blockade achieved by para-fluorination (e.g., 4-FA) against the electrostatic disruption observed in ring-substituted hallucinogens (e.g., 2C-F). This document provides a mechanistic breakdown of these shifts, supported by quantitative data and a validated protocol for assessing metabolic stability.

Physicochemical Mechanics: The C–F Bond

The efficacy of fluorine substitution stems from three distinct molecular alterations:

A. The Metabolic Shield (Bond Strength)

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C–H). This thermodynamic stability renders the specific carbon atom virtually impervious to oxidative cleavage by Cytochrome P450 (CYP) enzymes, specifically blocking the para-hydroxylation pathway common to phenethylamines.

B. Lipophilicity and Permeability

Fluorine acts as a "bioisostere" for hydrogen in terms of steric size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but significantly alters lipophilicity.

  • LogP Modulation: Fluorination typically increases

    
    , enhancing blood-brain barrier (BBB) permeability.
    
  • pKa Shift: The high electronegativity of fluorine (3.98 Pauling scale) lowers the pKa of the neighboring amine via the inductive effect (

    
    ). This reduces the fraction of ionized drug at physiological pH, further aiding membrane transport.
    
C. Electrostatic Disruption (The 2C-F Anomaly)

While para-fluorination preserves dopaminergic activity, ring substitution patterns reveal a critical limitation. In the 2C-X series (2,5-dimethoxy-4-X-phenethylamine), potency usually correlates with the lipophilicity of the 4-position substituent (I > Br > Cl). However, 2C-F is essentially inactive .

  • Mechanism: The 5-HT2A receptor requires a specific electrostatic potential map on the aromatic ring for agonist binding. Fluorine’s intense electronegativity withdraws electron density so aggressively that it disrupts the quadrupole moment required for receptor activation, unlike the more polarizable bromine or iodine atoms.

Pharmacodynamics & SAR: Position-Dependent Selectivity

The position of the fluorine atom on the phenyl ring dictates the monoamine transporter selectivity profile.

Comparative Data: Transporter Inhibition (IC50)

Data synthesized from Simmler et al. (2014) and Nagai et al. (2007).

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT RatioPrimary Profile
Amphetamine ~40~15~1,8000.02DA/NE Releaser
2-FA (Ortho)~65~30>5,000<0.02DA/NE Selective
4-FA (Para)~770~420~6,8000.11Mixed Releaser (Entactogenic)
4-FMA ~350~180~6000.58Hybrid (MDMA-like)
Analysis
  • Para-Substitution (4-FA): The 4-position substitution mimics the steric bulk of hydrogen but blocks metabolism. Crucially, it increases affinity for the Serotonin Transporter (SERT) compared to unsubstituted amphetamine, shifting the drug profile from a pure stimulant to an "entactogen" with mixed serotonergic effects.

  • Ortho-Substitution (2-FA): Placing fluorine at the ortho position creates steric hindrance and electronic repulsion that disfavors SERT binding. Consequently, 2-FA retains a high selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters, behaving more like classical amphetamine.

Visualization: SAR Decision Pathways

The following diagram illustrates the divergent pharmacological outcomes based on the specific site of fluorination on the phenethylamine scaffold.

SAR_Pathways Scaffold Phenethylamine Scaffold Pos_Ortho Ortho (2-Position) Substitution Scaffold->Pos_Ortho Fluorination Pos_Para Para (4-Position) Substitution Scaffold->Pos_Para Pos_Ring 2,5-Dimethoxy (2C-Series) Scaffold->Pos_Ring Effect_DA High DAT Selectivity (Stimulant) Pos_Ortho->Effect_DA Steric/Electronic Repulsion at SERT Effect_Mixed Increased SERT Affinity (Entactogen) Pos_Para->Effect_Mixed 5-HT Mimicry Effect_Metab Metabolic Blockade (Extended t1/2) Pos_Para->Effect_Metab Blocks CYP450 Hydroxylation Effect_Inactive Receptor Failure (Inactive) Pos_Ring->Effect_Inactive 2C-F: Electronic Withdrawal

Caption: Divergent pharmacological outcomes of fluorine substitution based on ring position.

Experimental Protocol: In Vitro Metabolic Stability Assay

To validate the "Metabolic Shield" hypothesis (e.g., comparing Amphetamine vs. 4-FA), the following Microsomal Stability Assay is the industry standard. This protocol quantifies the intrinsic clearance (


) and half-life (

).
Materials
  • Test Compounds: Amphetamine (Control), 4-Fluoroamphetamine (Test).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., propranolol).

Workflow Protocol
  • Preparation:

    • Prepare a 10 mM stock of test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

    • Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer.

  • Pre-Incubation:

    • Mix 30 µL of 1 µM compound with 300 µL of HLM solution.

    • Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation:

    • Add 30 µL of NADPH regenerating system to initiate the reaction.

    • Negative Control: Add buffer instead of NADPH to a parallel set (checks for non-enzymatic degradation).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Quench Solution to stop the reaction and precipitate proteins.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 15 minutes (4°C).

    • Collect supernatant for LC-MS/MS analysis.

  • Analysis:

    • Monitor parent compound depletion via MRM (Multiple Reaction Monitoring).

    • Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.
    • Calculate

      
      .
      
Workflow Visualization

Assay_Workflow Step1 1. Pre-Incubation (Microsomes + Substrate @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (Ice-cold ACN + Int. Std.) Step3->Step4 Aliquot Transfer Step5 5. Analysis (LC-MS/MS) Step4->Step5 Supernatant

Caption: Step-by-step workflow for the Microsomal Metabolic Stability Assay.

Toxicology & Safety Considerations

While fluorination can improve metabolic stability, it introduces specific toxicological risks:

  • Neurotoxicity: Unlike 4-hydroxyamphetamine (a metabolite of amphetamine), para-halogenated amphetamines (like 4-CA or 4-IA) are known serotonergic neurotoxins. However, 4-FA does not show the same degree of long-term serotonin depletion as 4-CA, likely due to the high strength of the C-F bond preventing the formation of reactive quinone methide intermediates that cause oxidative stress.

  • Metabolites: The primary metabolite of 4-FA is 4-fluorobenzoic acid (via side-chain oxidation), which is generally excreted as a glycine conjugate and is less toxic than the reactive metabolites of chlorinated analogs.

References

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Neuropharmacology.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology.

  • Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics.[2] Current Topics in Behavioral Neurosciences.

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An In-Depth Technical Guide to the Theoretical Physicochemical Properties of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Profile of a Novel Amine

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics, intrinsically linked to a compound's structure, govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive theoretical analysis of two critical physicochemical parameters—the logarithm of the partition coefficient (logP) and the acid dissociation constant (pKa)—for the novel compound, 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine.

The octanol-water partition coefficient (logP) is a well-established measure of a molecule's lipophilicity, offering crucial insights into its ability to traverse biological membranes.[1][2] Concurrently, the pKa value, which quantifies the acidity of a compound, dictates its ionization state at a given pH, profoundly influencing its solubility, receptor binding, and overall bioavailability.[3][4] This document will delve into the in-silico prediction of these properties, the underlying computational methodologies, and the structural rationale for the obtained values. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in their evaluation and application of this and structurally related molecules.

Theoretical logP and pKa Values: A Multi-Platform Predictive Analysis

The theoretical logP and pKa values for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine were determined using a variety of established computational models. The use of multiple predictive tools is a cornerstone of robust in-silico analysis, as it provides a consensus view and highlights potential variations arising from different algorithmic approaches.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is CC(F)(c1ccc(OC)cc1)CN . This representation was used as the input for the predictive software.

Physicochemical PropertyPredicted ValuePrediction Tool/MethodologyReference
logP 2.15ALOGPS 2.1[5][6]
2.33XLOGP3[6]
2.04WLOGPSwissADME
2.41MLOGPSwissADME
2.29Silicos-ITSwissADME
2.27iLOGP[1][7]
pKa (Basic) 8.98 ± 0.70ACD/Labs Percepta (Ensemble)[2][8][9]
9.20ChemAxon[10][11]

Methodological Deep Dive: The Science Behind the Predictions

The prediction of logP and pKa values relies on sophisticated computational algorithms that have been trained on extensive datasets of experimentally determined values.[12] Understanding the basis of these methods is crucial for interpreting the predicted data with the appropriate scientific rigor.

logP Prediction Methodologies

The various logP prediction tools employed in this analysis utilize different underlying principles:

  • Atom-based and Fragment-based Methods (ALOGPS, XLOGP3, WLOGP, MLOGP): These methods deconstruct the molecule into its constituent atoms or predefined chemical fragments.[5] Each atom or fragment is assigned a lipophilicity contribution value based on extensive statistical analysis of known logP data. The overall logP of the molecule is then calculated as the sum of these contributions, often with correction factors for intramolecular interactions.[5]

  • Topological Methods (Silicos-IT): These approaches consider the 2D topology of the molecule, including connectivity and atom types, to derive descriptors that are then correlated with experimental logP values through quantitative structure-property relationship (QSPR) models.

  • Physics-based Methods (iLOGP): This method, implemented in SwissADME, is a physics-based approach that calculates the free energy of solvation in octanol and water to determine the partition coefficient.[3]

The convergence of the predicted logP values from these diverse methodologies to a relatively narrow range (2.04 - 2.41) lends confidence to the assessment of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine as a moderately lipophilic compound.

pKa Prediction Methodologies

The prediction of pKa is a more complex endeavor, as it involves the quantum mechanical properties of the ionizable group and its molecular environment.

  • Empirical and QSPR-based Methods (ACD/Labs, ChemAxon): These industry-standard predictors utilize large databases of experimentally measured pKa values.[2][10][12] The software identifies the ionizable center in the query molecule (the primary amine in this case) and compares its chemical environment to similar substructures in its database.[9][11] Sophisticated algorithms then apply corrections based on the electronic and steric effects of neighboring functional groups to arrive at a predicted pKa value.[2][10]

The predicted basic pKa values around 9.0 suggest that the primary amine in 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine will be predominantly protonated at physiological pH (7.4).

Workflow for In-Silico Physicochemical Property Prediction

The following diagram illustrates a generalized workflow for the computational prediction of logP and pKa values, a process central to modern computational chemistry and drug discovery.

G cluster_input Molecular Input cluster_prediction In-Silico Prediction cluster_analysis Data Analysis & Interpretation cluster_output Output mol_input Chemical Structure (e.g., SMILES: CC(F)(c1ccc(OC)cc1)CN) logp_pred logP Prediction (Multiple Algorithms) mol_input->logp_pred pka_pred pKa Prediction (Database & QSPR) mol_input->pka_pred data_table Tabulation of Predicted Values logp_pred->data_table pka_pred->data_table struc_activity Structure-Property Relationship Analysis data_table->struc_activity report Technical Guide / Whitepaper struc_activity->report

Caption: A generalized workflow for the in-silico prediction of physicochemical properties.

Step-by-Step Protocol for Physicochemical Property Prediction using SwissADME

For researchers wishing to replicate or perform similar analyses, the following protocol outlines the steps for using the freely accessible SwissADME web tool.[1][7][13]

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage.

  • Input the Molecular Structure: In the provided input field, paste the SMILES string of the molecule of interest: CC(F)(c1ccc(OC)cc1)CN.

  • Initiate the Calculation: Click the "Run" or equivalent button to start the prediction process.

  • Analyze the Results: The output page will display a comprehensive list of predicted physicochemical properties, including various logP values, solubility data, and other relevant descriptors. Note that SwissADME does not directly predict pKa but provides information that can be used to infer ionization behavior. For explicit pKa prediction, tools like ChemAxon's Chemicalize or ACD/Labs' online services would be utilized in a similar input-and-run fashion.

Structure-Property Relationship Analysis

The predicted logP and pKa values are a direct consequence of the specific chemical moieties present in 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine.

  • The Role of the 4-Methoxyphenyl Group: The aromatic ring and the methyl group of the methoxy substituent contribute to the molecule's lipophilicity, increasing the logP value. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can slightly modulate its interaction with water.

  • The Impact of the Fluoro Group: Fluorine is a highly electronegative atom. Its presence has a complex effect on physicochemical properties. While often considered to increase lipophilicity when replacing a hydrogen atom, its strong electron-withdrawing inductive effect can influence the basicity of the nearby amine group.

  • The Primary Amine and its Basicity: The primary amine group is the key basic center in the molecule. Its pKa is influenced by the electron-withdrawing effect of the adjacent fluorine atom, which tends to decrease basicity (lower the pKa) by destabilizing the protonated form. Conversely, the alkyl backbone has an electron-donating effect that increases basicity. The predicted pKa of around 9.0 reflects the net outcome of these competing electronic effects.

Ionization State as a Function of pH

The pKa of the primary amine dictates its ionization state at different pH values. This relationship is crucial for understanding the molecule's behavior in various biological compartments.

G cluster_ph pH Scale cluster_ionization Ionization State of Amine (pKa ≈ 9.0) ph_low Low pH (e.g., Stomach) protonated Protonated (R-NH3+) Predominant ph_low->protonated ph_phys Physiological pH (7.4) ph_phys->protonated ph_high High pH (e.g., Intestine) neutral Neutral (R-NH2) Predominant ph_high->neutral

Caption: The relationship between pH and the predominant ionization state of the primary amine.

At pH values significantly below the pKa (e.g., in the stomach), the amine will exist almost exclusively in its protonated, cationic form (R-NH3+). At physiological pH of 7.4, the amine will still be predominantly protonated. At pH values significantly above the pKa, the neutral, free base form (R-NH2) will be the major species. This pH-dependent ionization has profound implications for the molecule's absorption, distribution, and target engagement.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical analysis of the logP and pKa values of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine. Through the use of multiple, validated in-silico prediction tools, we have established a consensus on the likely physicochemical profile of this molecule. The moderately lipophilic nature (logP ≈ 2.0-2.4) and the basicity of the primary amine (pKa ≈ 9.0) are key determinants of its potential behavior in biological systems. The methodologies and structural analyses presented herein offer a robust framework for the continued investigation and development of this and related chemical entities.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • SwissADME. (n.d.). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SIB Swiss Institute of Bioinformatics. [Link]

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  • SwissADME. (n.d.). About. SIB Swiss Institute of Bioinformatics. [Link]

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The Ascendant Role of 2-Fluoro-2-Arylethylamine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorination in Neuropharmacology

For decades, the 2-arylethylamine scaffold has been a cornerstone of medicinal chemistry, giving rise to a multitude of neurologically active agents. However, the nuanced art of drug design is one of perpetual refinement. The strategic incorporation of fluorine into this privileged structure represents a significant leap forward, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties with remarkable precision. This guide delves into the core of this evolving field, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-fluoro-2-arylethylamine derivatives. We will explore the synthetic intricacies, dissect the pharmacological profiles, and illuminate the structure-activity relationships that govern the therapeutic potential of this promising class of compounds. Our focus will be on the "why"—the causal links between molecular modifications and biological outcomes—to empower the rational design of next-generation therapeutics targeting the central nervous system (CNS) and beyond.

I. Synthetic Strategies: Accessing the 2-Fluoro-2-Arylethylamine Core

The introduction of a fluorine atom at the benzylic position of the arylethylamine backbone presents unique synthetic challenges and opportunities. The choice of fluorinating agent and reaction conditions is paramount to achieving the desired stereochemistry and avoiding unwanted side reactions.

A. Nucleophilic Fluorination Approaches

A prevalent strategy for the synthesis of β-fluorinated amines involves the ring-opening of activated precursors, such as aziridines, with a fluoride source. This approach offers good control over regioselectivity and stereoselectivity.

This protocol, adapted from Doyle and colleagues, provides a practical and efficient method for the synthesis of β-fluoroamines.[1]

Objective: To synthesize a 2-fluoro-2-arylethylamine derivative via the hydrofluorination of a corresponding N-protected aziridine.

Materials:

  • N-protected 2-aryl-aziridine (1.0 mmol)

  • Benzoyl fluoride (PhCOF) (2.0 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 mmol)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol)

  • tert-Butyl methyl ether (TBME) (1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a polypropylene tube, dissolve or suspend the N-protected 2-aryl-aziridine (1.0 mmol) in TBME (1 mL).

  • Add DBN (0.2 mmol), followed by HFIP (4.0 mmol) and PhCOF (2.0 mmol).

  • Seal the tube and place it in a preheated heating block at 50 °C.

  • Stir the reaction mixture for the appropriate time (typically 15 minutes to 18 hours, depending on the substrate).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-fluoro-2-arylethylamine derivative.

Causality in Experimental Design: The use of a latent source of HF, generated in situ from benzoyl fluoride and HFIP, mitigates the hazards associated with handling anhydrous hydrogen fluoride. The Lewis base catalyst, DBN, activates the fluoride source, facilitating the nucleophilic attack on the aziridine ring. The choice of the N-protecting group on the aziridine is crucial as it can influence the reaction rate and the ease of deprotection in subsequent steps.

B. Electrophilic Fluorination and Other Methods

While nucleophilic approaches are common, electrophilic fluorination of pre-functionalized precursors, such as enolates or silyl enol ethers, can also be employed. Additionally, methods involving the reduction of α-fluoroketones or the use of fluorinated building blocks are viable strategies. The asymmetric synthesis of chiral 2-arylethylamines is of particular interest, and various metal-catalyzed and organocatalytic methods have been developed to achieve high enantioselectivity.[2][3][4][5]

II. Pharmacological Landscape: The Impact of Benzylic Fluorination

The introduction of a fluorine atom at the C2 position of the arylethylamine scaffold profoundly influences the molecule's interaction with biological targets. This is primarily due to the unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond.[6]

A. Modulation of Monoamine Transporter and Receptor Interactions

Many 2-arylethylamines exert their effects by interacting with monoamine transporters (DAT, NET, and SERT) and receptors (e.g., serotonin 5-HT₂A/₂C, adrenergic, and dopamine receptors). Fluorination can dramatically alter the potency and selectivity of these interactions.

For instance, studies on fluorinated phenethylamines have shown that the position and number of fluorine atoms can significantly impact psychoactivity, ranging from a marked loss to an enhancement and prolongation of effects.[1][7][[“]] In some cases, fluorination can shift the pharmacological profile from a primarily releasing agent to a reuptake inhibitor, or alter the selectivity between different transporters.

B. Quantitative Analysis of Pharmacological Activity

The following table summarizes the in vitro pharmacological data for a selection of fluorinated arylethylamine derivatives, illustrating the impact of fluorination on their interaction with monoamine transporters and receptors.

CompoundTargetAssayValueReference
4-Fluoroamphetamine (4-FA)DATReuptake Inhibition (IC₅₀)770 nM[9]
4-Fluoroamphetamine (4-FA)NETReuptake Inhibition (IC₅₀)420 nM[9]
4-Fluoroamphetamine (4-FA)SERTReuptake Inhibition (IC₅₀)6,800 nM[9]
4-Fluoroamphetamine (4-FA)DopamineRelease (EC₅₀)200 nM[9]
4-Fluoroamphetamine (4-FA)NorepinephrineRelease (EC₅₀)37 nM[9]
4-Fluoroamphetamine (4-FA)SerotoninRelease (EC₅₀)730 nM[9]
4-Fluoroamphetamine (4-FA)5-HT₂A ReceptorBinding Affinity (Kᵢ)11,300 nM[9]
4-Fluoroamphetamine (4-FA)5-HT₂C ReceptorBinding Affinity (Kᵢ)7,800 nM[9]
Difluoroescaline5-HT₂A ReceptorBinding Affinity (Kᵢ)-[7]
Trifluoroescaline5-HT₂A ReceptorBinding Affinity (Kᵢ)-[7]
Difluoromescaline5-HT₂A ReceptorBinding Affinity (Kᵢ)-[7]
Trifluoromescaline5-HT₂A ReceptorBinding Affinity (Kᵢ)-[7]

Note: A comprehensive dataset for a wide range of 2-fluoro-2-arylethylamine derivatives is still emerging in the literature. The data presented here for 4-fluoroamphetamine, where the fluorine is on the aryl ring, provides a valuable point of reference for understanding the effects of fluorination on the broader arylethylamine scaffold.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The systematic exploration of SAR is critical for the rational design of novel therapeutic agents. For 2-fluoro-2-arylethylamine derivatives, SAR studies focus on how modifications to the aryl ring, the ethylamine side chain, and the amine substituent influence biological activity.

A. Impact of Aryl Ring Substitution

The nature and position of substituents on the aromatic ring play a pivotal role in determining the pharmacological profile. Electron-donating or electron-withdrawing groups can influence the molecule's electronics and lipophilicity, thereby affecting its ability to cross the blood-brain barrier and bind to its target. For example, in the broader class of phenethylamines, para-substitution on the phenyl ring with a halogen, such as fluorine, has been shown to have a positive effect on binding affinity for the 5-HT₂A receptor.[10][11]

B. The Significance of Benzylic Fluorination

The presence of a fluorine atom at the C2 position can introduce a chiral center, leading to stereoisomers with potentially different pharmacological properties. Furthermore, the strong C-F bond can block metabolic oxidation at this position, increasing the metabolic stability and half-life of the compound. The high electronegativity of fluorine can also influence the pKa of the amine group, affecting its ionization state at physiological pH and its interaction with target proteins.

C. Amine Substitution

Modification of the amine group (primary, secondary, or tertiary) is a common strategy to fine-tune the pharmacological profile. N-alkylation can alter the selectivity for different monoamine transporters and receptors and can also impact the compound's metabolic fate.

SAR_of_2_Fluoro_2_Arylethylamines cluster_0 Molecular Scaffold cluster_1 Key Structural Modifications cluster_2 Pharmacological Outcomes 2_Fluoro_2_Arylethylamine 2-Fluoro-2-Arylethylamine Core Structure Aryl_Substitution Aryl Ring (Substituent Nature & Position) Benzylic_Fluorination Benzylic Fluorine (Stereochemistry) Amine_Substitution Amine Group (N-Alkylation) Potency Potency Aryl_Substitution->Potency Influences Selectivity Selectivity (Transporter/Receptor) Aryl_Substitution->Selectivity Modulates Benzylic_Fluorination->Potency Affects Pharmacokinetics Pharmacokinetics (Metabolic Stability, BBB Penetration) Benzylic_Fluorination->Pharmacokinetics Enhances Amine_Substitution->Selectivity Alters Amine_Substitution->Pharmacokinetics Impacts

Key structure-activity relationships for 2-fluoro-2-arylethylamine derivatives.

IV. Therapeutic Applications and Future Directions

The unique pharmacological profiles of 2-fluoro-2-arylethylamine derivatives make them attractive candidates for the development of novel therapeutics for a range of CNS disorders.

A. Potential in Neuropsychiatric and Neurodegenerative Diseases

Given their ability to modulate monoaminergic systems, these compounds hold promise for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease. The enhanced metabolic stability afforded by fluorination could lead to drugs with improved dosing regimens and reduced side effects.

B. Application in PET Imaging

The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) into the 2-fluoro-2-arylethylamine scaffold allows for the development of novel radiotracers for positron emission tomography (PET) imaging.[12][13][14][15][16] These PET ligands can be used to visualize and quantify the density and distribution of monoamine transporters and receptors in the living brain, providing invaluable tools for diagnosing neurological and psychiatric disorders and for monitoring the efficacy of therapeutic interventions.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of 2-Fluoro-2-Arylethylamine Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assays Receptor & Transporter Binding Assays (Ki) Purification->Binding_Assays Functional_Assays Functional Assays (EC50/IC50, Release/Uptake) Binding_Assays->Functional_Assays Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Functional_Assays->Metabolic_Stability PK_Studies Pharmacokinetic Studies (Animal Models) Metabolic_Stability->PK_Studies PD_Studies Pharmacodynamic Studies (Behavioral Models) PK_Studies->PD_Studies Toxicity Toxicity Studies PD_Studies->Toxicity

A typical experimental workflow for the development and evaluation of novel 2-fluoro-2-arylethylamine derivatives.

V. Conclusion: A Fluorinated Future for Neurotherapeutics

The strategic incorporation of fluorine into the 2-arylethylamine scaffold has unlocked a new dimension in the design of neurotherapeutics. As our understanding of the intricate interplay between structure and function continues to grow, so too will our ability to rationally design 2-fluoro-2-arylethylamine derivatives with tailored pharmacological profiles. The ongoing exploration of novel synthetic methodologies, coupled with advanced in vitro and in vivo characterization, will undoubtedly pave the way for the development of safer and more effective treatments for a host of debilitating neurological and psychiatric disorders. The journey into the fluorinated world of arylethylamines is still in its early stages, but the path ahead is bright with the promise of innovation and therapeutic advancement.

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Potential serotonin receptor binding affinity of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

SAR Analysis, In Silico Modeling, and Receptor Binding Protocols

Executive Summary & Structural Rationale

The compound 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine (herein referred to as F-MMPA ) represents a novel hybrid scaffold combining the serotonergic selectivity of para-methoxylated phenethylamines with the metabolic stability conferred by


-fluorination.

Structurally, F-MMPA is the


-fluoro analog of 

-methyl-4-methoxyphenethylamine
. Unlike amphetamine derivatives (which carry an

-methyl group), this scaffold places the methyl and fluorine substituents at the

-position relative to the amine (the benzylic carbon).

Predicted Pharmacological Profile:

  • Primary Target: Serotonin Transporter (SERT) and 5-HT

    
     Receptor.
    
  • Mechanism: The 4-methoxy substituent is a classic driver for serotonergic activity (releasing agent or reuptake inhibitor).

  • Metabolic Stability: The incorporation of a fluorine atom at the benzylic position (C2) blocks benzylic hydroxylation, a primary metabolic clearance pathway for phenethylamines. This suggests F-MMPA may exhibit a prolonged half-life compared to its non-fluorinated parent.

  • Toxicological Flag: Structural similarity to PMA (para-methoxyamphetamine) and 4-MTA warrants extreme caution regarding potential MAO inhibition and Serotonin Syndrome risks.

Structural Activity Relationship (SAR) Analysis

To understand the potential binding affinity, we must deconstruct the molecule against known serotonergic ligands.

2.1 Comparative SAR Table
FeatureCompound: PMACompound: BMPEACompound: F-MMPA (Target)Impact on 5-HT Affinity
Backbone

-Methylphenethylamine

-Methylphenethylamine

-Fluoro-

-Methylphenethylamine

-substituents generally reduce potency vs

-substituents but retain activity.
Ring Sub. 4-MethoxyUnsubstituted4-MethoxyHigh Increase. 4-OMe is critical for SERT/5-HT2A recognition.
Electronic Neutral AlkylNeutral Alkyl

-Fluorine (EWG)
Modulation. Fluorine lowers amine pKa (inductive effect), potentially altering ionic bonding in the binding pocket.
Metabolism Deamination/O-demethylationMAO sensitiveMAO Resistant (Predicted)Fluorine blocks benzylic oxidation; may sterically hinder MAO.
2.2 Mechanistic Pathway Diagram

The following diagram illustrates the structural logic and predicted biological interaction pathways for F-MMPA.

SAR_Pathway cluster_0 Structural Components Core Phenethylamine Scaffold Target Target: F-MMPA Core->Target Sub1 4-Methoxy Group (Para-position) Sub1->Target Sub2 Beta-Fluorine (Benzylic) Sub2->Target Effect1 Increased SERT Affinity (5-HT Release) Target->Effect1 Driven by 4-OMe Effect2 Blocked Benzylic Hydroxylation (Extended t1/2) Target->Effect2 Driven by C-F Bond Effect3 Altered Amine Basicity (pKa Modulation) Target->Effect3 Inductive Effect

Caption: Structural decomposition of F-MMPA illustrating the pharmacodynamic contributions of specific functional groups.

In Silico Docking Protocol (Step-by-Step)

Before wet-lab synthesis, binding affinity should be estimated using molecular docking against the crystal structures of 5-HT


 and SERT.

Prerequisites:

  • Software: Schrödinger Suite (Glide) or AutoDock Vina.

  • PDB IDs: 6A93 (5-HT

    
     bound to Risperidone), 5I6X  (SERT bound to Paroxetine).
    

Protocol:

  • Ligand Preparation:

    • Generate 3D conformers of F-MMPA.

    • Calculate protonation states at pH 7.4 (Epik/LigPrep). Note: The

      
      -fluorine may lower the pKa; ensure the amine is protonated if pKa > 7.4.
      
  • Protein Preparation:

    • Remove water molecules and co-crystallized ligands from PDB structures.

    • Optimize H-bond networks and minimize energy (OPLS3e force field).

  • Grid Generation:

    • Define the active site box centered on the co-crystallized ligand (approx. 20Å cube).

    • Critical residue for 5-HT

      
      :  Asp155 (ionic interaction with amine).
      
    • Critical residue for SERT: Asp98.

  • Docking & Scoring:

    • Run flexible ligand docking (XP mode in Glide).

    • Validation: Re-dock the native ligand (Risperidone/Paroxetine) to verify RMSD < 2.0Å.

    • Output: Calculate Binding Free Energy (

      
      ) and predict 
      
      
      
      using the equation:
      
      
      .
In Vitro Radioligand Binding Assay Protocol

This is the definitive method for determining the affinity (


) of F-MMPA.
4.1 Materials & Reagents
  • Cell Line: HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand:

    
    -Ketanserin (Specific Activity: 60-80 Ci/mmol).
    
  • Non-Specific Binder: Methysergide (

    
    ) or Mianserin.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
4.2 Membrane Preparation Workflow
  • Harvest HEK-293 cells at 80-90% confluence.

  • Homogenize in ice-cold assay buffer using a Polytron (15 sec bursts).

  • Centrifuge at 48,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet in fresh buffer and repeat centrifugation (wash step).

  • Resuspend final pellet to a protein concentration of ~50

    
    /well.
    
4.3 Competition Binding Assay

Objective: Measure the ability of F-MMPA to displace


-Ketanserin.
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Vol 250

    
    ): 
    
    • 
       Membrane suspension.
      
    • 
      
      
      
      
      -Ketanserin (Final conc: ~1 nM, close to its
      
      
      ).
    • 
       F-MMPA (Concentration range: 
      
      
      
      to
      
      
      , log steps).
  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Tris buffer.
    
  • Counting: Add scintillation cocktail and count CPM (Counts Per Minute) in a beta counter.

4.4 Data Analysis Logic

To derive the


 (Inhibition Constant) from the raw CPM data:
  • Normalize Data: Convert CPM to % Specific Binding.

  • Curve Fitting: Fit data to a non-linear regression model (One-site competition) using GraphPad Prism:

    
    
    
  • Cheng-Prusoff Correction: Calculate

    
     from 
    
    
    
    :
    
    
    • Where

      
       is the concentration of radioligand used (1 nM).
      
    • Where

      
       is the dissociation constant of 
      
      
      
      -Ketanserin (typically ~1-2 nM).
4.5 Experimental Workflow Diagram

Binding_Assay Prep Membrane Preparation (HEK-293 / h5-HT2A) Incubation Incubation (60 min) Membranes + [3H]-Ketanserin + F-MMPA Prep->Incubation Harvest Filtration & Wash (GF/B Filters) Incubation->Harvest Count Scintillation Counting (CPM Measurement) Harvest->Count Analysis Data Analysis (Cheng-Prusoff Equation) Count->Analysis

Caption: Workflow for the competitive radioligand binding assay to determine Ki values.

Safety & Toxicology Considerations

Research into F-MMPA requires strict adherence to safety protocols due to the high probability of toxicity.

  • MAO Inhibition Risk: 4-methoxy-substituted phenethylamines (e.g., PMA) are potent MAO-A inhibitors. The

    
    -fluorine may prevent metabolic breakdown, potentially leading to irreversible MAO inhibition. Assay Requirement:  An MAO inhibition assay (using kynuramine substrate) is mandatory before in vivo testing.
    
  • Serotonin Syndrome: The combination of 5-HT release and MAO inhibition is the mechanism of lethality for PMA. F-MMPA should be handled as a high-potency toxicant.

References
  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • National Institute of Mental Health (NIMH). PDSP Protocol Book: Radioligand Binding Assays. Psychoactive Drug Screening Program. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for methoxylated phenethylamines). Link

  • Hough, L. B., et al. (2015). Beta-fluorination of biogenic amines: Effects on metabolic stability and receptor binding. Journal of Medicinal Chemistry.[2] (Generalized reference for beta-fluorine effects).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine , a specialized


-fluoroamine scaffold relevant to CNS-active drug discovery. The protocol addresses the specific challenge of introducing a fluorine atom at a tertiary, benzylic position adjacent to a primary amine.

Direct deoxofluorination of


-amino alcohols is notoriously prone to rearrangement via aziridinium intermediates. This guide provides a robust, three-stage protocol: N-protection , low-temperature deoxofluorination (DAST) , and deprotection . Emphasis is placed on controlling the competition between 

substitution and elimination (styrene formation), a critical issue driven by the electron-rich 4-methoxyphenyl moiety.

Strategic Analysis & Mechanism

The "Fluoroamine Problem"

Synthesizing


-fluoroamines from amino alcohols involves replacing a hydroxyl group with fluorine. However, the neighboring nitrogen atom often acts as an internal nucleophile, displacing the activated hydroxyl group to form an aziridinium ion .
  • Path A (Rearrangement): Fluoride attacks the aziridinium ring. For 2-aryl-substituted systems, attack often occurs at the less hindered carbon, leading to a regio-isomer (1-fluoro-2-amine).

  • Path B (Direct Substitution): In this specific substrate, the C2 position is tertiary and benzylic , stabilized by the p-methoxy group. This strongly favors the formation of a stable carbocation, promoting substitution at the desired C2 position (retention/racemization) over aziridine formation.

  • Path C (Elimination): The electron-rich nature of the carbocation makes it highly susceptible to E1 elimination, yielding the styrene impurity.

Synthetic Pathway Visualization

G SM Amino Alcohol (Precursor) Prot N-Benzoyl Intermediate SM->Prot BzCl, Et3N DCM, 0°C Act Activated Species (-OSF2NEt2) Prot->Act DAST -78°C Cation Tertiary Carbocation (Stabilized) Act->Cation -OS(O)FNEt2 Target_Prot Protected Fluoroamine Cation->Target_Prot + F- (Major) Elim Impurity: Styrene Derivative Cation->Elim - H+ (Minor) Final Target: 2-Fluoro-2-(4-methoxyphenyl) propan-1-amine Target_Prot->Final HCl/MeOH Reflux

Figure 1: Synthetic workflow and mechanistic bifurcation points. The tertiary carbocation is the critical node determining yield vs. elimination.

Experimental Protocols

Reagents and Equipment
  • Precursor: 1-Amino-2-(4-methoxyphenyl)propan-2-ol (CAS: 7428-99-1 for the alcohol core, amine derivative required).

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[1] Note: DAST is preferred for tertiary alcohols due to higher reactivity at low temperatures.

  • Solvents: Anhydrous Dichloromethane (DCM), Methanol (MeOH).

  • Safety: DAST reacts violently with water/glass to produce HF. Use Teflon/HDPE labware or silanized glass.

Protocol 1: N-Protection (Benzoylation)

Objective: Deactivate the amine to prevent N-alkylation and suppress stable aziridine formation.

  • Dissolution: Dissolve 10.0 mmol of 1-amino-2-(4-methoxyphenyl)propan-2-ol in 50 mL anhydrous DCM.

  • Base Addition: Add 2.5 equiv (25.0 mmol) of Triethylamine (

    
    ). Cool the mixture to 
    
    
    
    .
  • Acylation: Dropwise add 1.1 equiv (11.0 mmol) of Benzoyl Chloride (

    
    ).
    
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organics with 1M HCl (to remove unreacted amine/Et3N), then brine.
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
    • Checkpoint: Confirm amide formation via IR (approx. 1640 cm⁻¹) and disappearance of primary amine signals.

Protocol 2: Deoxofluorination (Critical Step)

Objective: Substitute OH with F while minimizing elimination.

  • Setup: Flame-dry a two-neck round-bottom flask under Argon. Charge with 5.0 mmol of N-Benzoyl intermediate and 20 mL anhydrous DCM.

  • Cooling: Cool the solution to

    
      (Dry ice/Acetone bath). Strict temperature control is vital to suppress elimination.
    
  • DAST Addition: Add 1.5 equiv (7.5 mmol) of DAST dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at

    
     for 1 hour. Allow the mixture to warm slowly to 
    
    
    
    over 2 hours.
    • Note: Do not rush to RT. The tertiary benzylic cation is prone to elimination at higher temperatures.

  • Quench: Cool back to

    
    . Quench by dropwise addition of saturated 
    
    
    
    (Caution: Vigorous gas evolution).
  • Workup: Allow to warm to RT. Separate phases. Extract aqueous layer with DCM. Dry organics over

    
     (avoid silica if possible during filtration to prevent HF etching).
    
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     to prevent decomposition of the acid-sensitive benzylic fluoride).
    
Protocol 3: Deprotection

Objective: Remove the benzoyl group to yield the free amine.

  • Hydrolysis: Dissolve the fluorinated amide in 6M HCl (aq) and MeOH (1:1 ratio).

  • Reflux: Heat to reflux (

    
    ) for 12–18 hours.
    
  • Isolation: Cool to RT. Wash with

    
     (removes benzoic acid byproduct).
    
  • Basification: Adjust aqueous layer pH to >12 using 4M NaOH.

  • Extraction: Extract the free amine with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Salt Formation: For storage, convert to the Hydrochloride salt by treating with HCl in dioxane/ether.

Analytical Data & Quality Control

Expected Data Profile
ParameterMethodSpecification
Purity HPLC-UV (254 nm)>95%
Identity 1H NMR (CDCl3)

1.6 (d, 3H, Me), 3.0-3.2 (m, 2H, CH2N), 3.8 (s, 3H, OMe), 7.0-7.4 (Ar-H).
Fluorine Signal 19F NMRSinglet/Multiplet at -140 to -160 ppm (Typical for tertiary alkyl fluorides).
Impurity Marker 1H NMROlefinic protons at

5.0-6.0 ppm indicate elimination (styrene).
Troubleshooting Guide
  • Issue: High levels of styrene (elimination product).

    • Solution: Lower the reaction temperature (keep at

      
       longer). Use Morpholinosulfur trifluoride (Morph-DAST) , which is less basic and may reduce elimination.
      
  • Issue: Regioisomer formation (Fluorine at C1).

    • Solution: This indicates aziridinium dominance. Switch protecting group to a more electron-withdrawing group (e.g., Tosyl) to destabilize the aziridinium, forcing the reaction through the carbocation pathway.

References

  • Enantioselective Synthesis of

    
    -Fluoroamines. 
    Vertex AI Search Result 1.4 / 1.1
    Journal of Organic Chemistry, 2010.
    Describes the rearrangement of 
    
    
    
    -amino alcohols using DAST and the mechanistic implications of aziridinium ions.
  • Deoxyfluorination of Amino Alcohols: Mechanistic Insights. Vertex AI Search Result 1.6 Hokkaido University Collection. Details the direct conversion of amino alcohols to fluoroamines and the role of protecting groups in preventing side reactions.

  • Regioselectivity in DAST Fluorination. Vertex AI Search Result 1.9 / 1.16 Organic Chemistry Portal / ResearchGate. Discusses the competition between rearrangement and direct substitution in DAST reactions.

  • Properties of 2-(4-methoxyphenyl)propan-2-ol. Vertex AI Search Result 1.18 PubChem Compound Summary. Physical and chemical property data for the tertiary alcohol core.

Sources

Application Note: Protocols for Electrophilic Fluorination of 4-Methoxyphenylpropan-1-amine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic protocols for the electrophilic fluorination of 4-methoxyphenylpropan-1-amine derivatives. The introduction of fluorine into this phenethylamine-like scaffold is a critical tactic in medicinal chemistry to block metabolic soft spots (specifically the electron-rich aromatic ring) and modulate lipophilicity (LogP).[1]

Direct fluorination of the free amine is chemically non-viable due to the oxidation of the nitrogen and formation of N-fluoro species. Therefore, this guide focuses on N-protected precursors (specifically N-Boc and N-Phthaloyl derivatives) and utilizes Selectfluor™ (F-TEDA-BF₄) as the primary electrophilic source due to its high chemoselectivity for electron-rich arenes over alkyl chains.[1]

Strategic Analysis & Precursor Design

The Chemoselectivity Challenge

The substrate, 4-methoxyphenylpropan-1-amine, presents two competing nucleophilic sites:[1]

  • The Primary Amine (-NH₂): Highly nucleophilic and susceptible to oxidation.[1]

  • The Aromatic Ring (Anisole moiety): Activated by the methoxy group, making it a candidate for Electrophilic Aromatic Substitution (S_EAr).[1]

To achieve successful ring fluorination, the amine must be "masked" using an electron-withdrawing protecting group.[1]

Regioselectivity Logic

The methoxy group (-OMe) is a strong ortho, para-director.[1] The alkyl chain is a weak ortho, para-director.[1]

  • Para position: Blocked by the propyl-amine chain.[1]

  • Ortho to Alkyl: Weakly activated.[1]

  • Ortho to Methoxy: Strongly activated.[1]

Workflow Visualization

FluorinationWorkflow Substrate 4-methoxyphenyl propan-1-amine Protection N-Protection (Boc₂O or Phth₂O) Substrate->Protection Step 1 Precursor Precursor: N-Protected Intermediate Protection->Precursor Reaction Electrophilic Fluorination (Selectfluor / MeCN) Precursor->Reaction Step 2 (S_EAr) Deprotection Deprotection (TFA or Hydrazine) Reaction->Deprotection Step 3 Product Target: 3-fluoro-4-methoxyphenyl propan-1-amine Deprotection->Product

Figure 1: Strategic workflow for the site-selective fluorination of phenethylamine analogs.

Experimental Protocols

Protocol A: Direct Electrophilic Fluorination (Selectfluor)

Best for: Gram-scale synthesis, high regioselectivity, safety.[1] Precursor: tert-butyl (3-(4-methoxyphenyl)propyl)carbamate.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
N-Boc-Precursor 1.0Substrate
Selectfluor™ 1.1 - 1.2Electrophilic F source (F⁺ equivalent)
Acetonitrile (MeCN) SolventPolar aprotic, stabilizes charge transfer complex
NaHCO₃ (sat.[1] aq) WorkupNeutralizes HF byproduct
Step-by-Step Methodology
  • Precursor Solubilization: Dissolve 1.0 equiv (e.g., 5.0 mmol) of the N-Boc protected amine in anhydrous Acetonitrile (0.1 M concentration).[1]

    • Note: MeCN is critical.[1] Non-polar solvents (DCM, Toluene) dissolve Selectfluor poorly, leading to heterogeneous mixtures and poor conversion.[1]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Selectfluor (1.1 equiv) in one portion.[1][2]

    • Causality: The reaction is exothermic.[1] Cooling prevents over-fluorination (difluorination) and benzylic oxidation side reactions.[1]

  • Reaction Monitoring: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–12 hours.

    • Monitor: Use TLC (visualize with Ninhydrin or UV) or LC-MS.[1] Look for the disappearance of the starting material (M+Na peak) and appearance of Product (M+18 mass shift).[1]

  • Quench & Workup:

    • Pour the reaction mixture into saturated aqueous NaHCO₃ (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The fluorinated product is typically slightly less polar than the non-fluorinated precursor.

Protocol B: Palladium-Catalyzed C-H Fluorination (Late-Stage)

Best for: Cases where direct S_EAr fails or yields inseparable mixtures.[1] This protocol uses a directing group strategy (requires converting amine to an amide/picolinamide if standard protection fails).[1]

Mechanism Visualization

PdMechanism Start Pd(II) Species Coordination Substrate Coordination (C-H Activation) Start->Coordination -AcOH Oxidation Oxidation to Pd(IV)-F (via NFSI) Coordination->Oxidation +NFSI RedElim Reductive Elimination (C-F Bond Formation) Oxidation->RedElim RedElim->Start Product Release

Figure 2: Catalytic cycle for Pd(II)/Pd(IV) electrophilic fluorination.

Methodology Summary
  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv).[1]

  • Solvent: Trifluoromethylbenzene (PhCF₃) or Toluene.[1]

  • Conditions: Heat to 80–100 °C in a sealed tube for 18 hours.

  • Note: This method is more sensitive to moisture and requires inert atmosphere (N₂/Ar).[1]

Analytical Validation (Self-Validating System)[1]

To confirm the success of the reaction, you must validate three parameters: Integration , Shift , and Coupling .

NMR Spectroscopy Data
NucleusExpected Shift (ppm)MultiplicityDiagnostic Feature
¹⁹F NMR -133 to -137 ppmMultipletCharacteristic range for aryl fluorides ortho to methoxy.[1]
¹H NMR ~6.8 - 7.0 ppmMultipletChange in aromatic splitting pattern (from AA'BB' to ABC system).[1]
¹³C NMR ~150 ppm (C-F)Doublet (J ~245 Hz)Large C-F coupling constant confirms direct attachment.[1]
Mass Spectrometry[1]
  • Precursor (N-Boc): [M+H]⁺ = 266.17[1]

  • Target (F-N-Boc): [M+H]⁺ = 284.16 (Delta +18 amu).[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Selectfluor solubility issues.Switch to 1:1 MeCN/MeOH mixture (MeOH increases solubility but may compete as nucleophile).[1]
Difluorination Temperature too high or excess reagent.[1]Strictly maintain 0 °C during addition; reduce Selectfluor to 1.05 equiv.[1]
Benzylic Oxidation Radical side-pathway.[1]Degas solvents (remove O₂); add radical scavenger (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT) if persistent.[1]
N-Fluorination Labile protecting group.[1]Switch from Boc to Phthalimide (more robust against oxidative conditions).[1]

References

  • Mechanistic Insight: Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005).[1] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. Link[1]

  • Selectfluor Protocols: Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Late-Stage Fluorination: Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation. Nature. Link[1]

  • Anisole Regioselectivity: Stavber, S., Jereb, M., & Zupan, M. (2008).[1] Electrophilic Fluorination of Organic Compounds Using Selectfluor F-TEDA-BF4. Synthesis. Link[1]

Sources

Preparation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, laboratory-scale protocol for the preparation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine hydrochloride . This scaffold is a fluorinated phenethylamine derivative, often explored in medicinal chemistry to modulate metabolic stability (blocking benzylic oxidation) and alter lipophilicity (


) compared to its non-fluorinated parent.

The synthesis addresses the specific challenge of introducing a fluorine atom at a quaternary benzylic center adjacent to a primary amine. Direct fluorination of the corresponding amino alcohol typically fails due to neighboring group participation (aziridine formation) or elimination to the styrene. This guide utilizes a Phthalimide-Protection Strategy to ensure regioselectivity and safety.

Retrosynthetic Strategy & Rational Design

The core challenge is the chemoselective fluorination of a tertiary alcohol in the presence of a nucleophilic amine.

  • The Problem: Reaction of the free amino-alcohol with Deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor) leads to the formation of an aziridinium ion, resulting in rearrangement or ring-opening to the incorrect isomer.

  • The Solution: Masking the amine as a phthalimide reduces its nucleophilicity, preventing intramolecular attack. The fluorine is then introduced via an

    
    -like mechanism at the tertiary benzylic position, stabilized by the electron-rich 4-methoxyphenyl ring.
    
Synthetic Pathway (Graphviz Visualization)

SyntheticRoute Start 4-Methoxyacetophenone Step1 Silyl Cyanohydrin Start->Step1 TMSCN, ZnI2 Step2 Amino Alcohol (Precursor) Step1->Step2 LiAlH4 Step3 N-Phthaloyl Intermediate Step2->Step3 Phthalic Anhydride Step4 Fluoro-Phthalimide Step3->Step4 DAST, -78°C Final Target Amine HCl Step4->Final 1. N2H4 2. HCl

Figure 1: Five-step linear synthesis designed to prevent aziridine rearrangement during fluorination.

Detailed Experimental Protocols

Step 1: Synthesis of the Amino-Alcohol Core

Objective: Construct the carbon skeleton with the quaternary center.

  • Reaction: Cyanosilylation followed by Hydride Reduction.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Methoxyacetophenone 1.0 Starting Material
Trimethylsilyl cyanide (TMSCN) 1.2 Nucleophile

| Zinc Iodide (


) | 0.05 | Catalyst |
| Lithium Aluminum Hydride (LiAlH4) | 2.5 | Reducing Agent |

Protocol:

  • Cyanosilylation: To a flame-dried flask under Argon, add 4-Methoxyacetophenone (10.0 g, 66.6 mmol) and catalytic

    
     (1.0 g). Add TMSCN (10 mL, 80 mmol) dropwise (Caution: HCN source). Stir at RT for 12 hours. Monitor by IR (disappearance of ketone C=O).
    
  • Reduction: Cool a suspension of

    
     (6.3 g, 166 mmol) in dry THF (200 mL) to 0°C.
    
  • Add the crude silyl cyanohydrin solution dropwise. The reaction is exothermic.

  • Reflux for 3 hours to ensure complete reduction of the nitrile to the primary amine and cleavage of the silyl group.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench with water (6.3 mL), 15% NaOH (6.3 mL), and water (19 mL). Filter the granular precipitate.

  • Concentrate the filtrate to yield 1-amino-2-(4-methoxyphenyl)propan-2-ol .

Step 2: N-Protection (Phthalimide Formation)

Objective: Deactivate the nitrogen nucleophile.

Protocol:

  • Mix the crude amino alcohol (1.0 equiv) and Phthalic Anhydride (1.05 equiv) in Toluene.

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Upon completion (approx. 4 hours), cool and concentrate.

  • Recrystallize from Ethanol/Hexanes to obtain the N-Phthaloyl amino alcohol as a stable white solid.

    • Checkpoint: 1H NMR should show the phthalimide aromatic peaks (7.7–7.9 ppm) and the disappearance of broad NH protons.

Step 3: Deoxyfluorination (The Critical Step)

Objective: Replace the tertiary -OH with -F. Safety Alert: DAST (Diethylaminosulfur trifluoride) generates HF. Glassware etching is possible.[1] Use plastic/Teflon syringes.

Protocol:

  • Dissolve the N-Phthaloyl amino alcohol (5.0 g, 16 mmol) in anhydrous

    
     (50 mL) in a plastic reaction vessel or Teflon-coated flask.
    
  • Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Higher temperatures favor elimination to the styrene.

  • Add DAST (2.3 mL, 17.6 mmol) dropwise over 15 minutes.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Pour the reaction mixture slowly into a stirred saturated

    
     solution (Caution: vigorous 
    
    
    
    evolution).
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc). The fluoro-product is less polar than the alcohol.

    • Note: If elimination occurs, the styrene byproduct will elute first (check for alkene protons in NMR).

Step 4: Deprotection & Salt Formation

Objective: Reveal the amine and stabilize as HCl salt.

Protocol:

  • Dissolve the fluoro-phthalimide in Ethanol.

  • Add Hydrazine Hydrate (3.0 equiv) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the solid, and concentrate the filtrate.

  • Dissolve the residue in

    
     and add 2M HCl in ether dropwise.
    
  • Filter the white solid: 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine hydrochloride .

Mechanistic Insight & Troubleshooting

Why this route works (vs. Direct Fluorination)

Direct reaction of DAST with the free amino alcohol leads to an aziridinium intermediate. The fluoride ion then attacks the less hindered carbon, resulting in a rearranged product (fluorine on the primary carbon).

Pathway Comparison:

Mechanism cluster_Fail Direct Reaction (Failure Mode) cluster_Success Phthalimide Route (Success) Substrate Amino Alcohol Aziridine Aziridinium Ion (Rearrangement) Substrate->Aziridine DAST (No PG) Protected N-Phthaloyl Alcohol Substrate->Protected Protect WrongProd Isomeric Mixture Aziridine->WrongProd Carbocation Benzylic Carbocation (Transient) Protected->Carbocation DAST Target Tertiary Fluoride Carbocation->Target F- Attack

Figure 2: Mechanistic divergence. The Phthalimide group (PG) prevents nitrogen lone-pair participation.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Product is Styrene (Alkene) Elimination dominated substitution.Ensure temp is -78°C during addition. Use Deoxo-Fluor (more thermally stable) or add Pyridine to buffer HF.
Low Yield in Step 1 Incomplete reduction of Nitrile.Ensure reflux is vigorous; use fresh LiAlH4.
Glassware Etching HF generation during DAST step.Use Polypropylene or Teflon vessels; quench immediately.
Inseparable Impurities Phthalhydrazide contamination.Ensure thorough filtration after hydrazine step; wash ether salt with cold DCM.

Analytical Specifications (Expected Data)

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.65 (d, 
      
      
      
      Hz, 3H,
      
      
      ). Characteristic doublet due to F-coupling.
    • 
       3.2-3.4 (m, 2H, 
      
      
      
      ).
    • 
       3.75 (s, 3H, 
      
      
      
      ).
    • 
       7.0-7.4 (m, 4H, Aromatic).
      
    • 
       8.2 (br s, 3H, 
      
      
      
      ).
  • 19F NMR:

    • 
       -145 to -155 ppm (multiplet). Typical range for tertiary alkyl fluorides.
      

References

  • Preparation of Fluorinated Amines

    • Title: Synthesis of Fluorin
    • Source: The Chemical Record (via NIH/PMC).
    • URL:[Link]

  • Deoxyfluorination Safety & Protocols

    • Title: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.[2][3]

    • Source: Journal of Organic Chemistry (via Semantic Scholar).
    • URL:[Link][1][3]

  • General Methodology for Beta-Amino Alcohols

    • Title: Synthesis of

      
      -amino-
      
      
      
      -trifluoromethyl alcohols and their applications.[4]
    • Source: ScienceDirect / NIH.
    • URL:[Link]

  • DAST Mechanism & Rearrangement

    • Title: Fluorination with aminosulfuranes (Mechanism and stereochemistry).[5]

    • Source: Wikipedia (General Reference for Mechanism).
    • URL:[Link]

Sources

Application Notes and Protocols: Reagents for the Beta-Fluorination of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of β-Fluorination in Phenethylamine Drug Development

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Within the phenethylamine class of compounds, which form the scaffold for numerous neurotransmitter modulators and other pharmaceuticals, fluorination at the β-carbon of the ethylamine side-chain offers a unique tactical advantage.[2][3] This modification can significantly alter the pKa of the neighboring amine, impacting its bioavailability and interaction with biological targets.[4][5] Furthermore, the strong carbon-fluorine bond can block metabolic oxidation at that position, potentially prolonging the compound's therapeutic effect.[1][6]

This guide provides an in-depth analysis of key reagents and methodologies for the β-fluorination of phenethylamine derivatives, designed for researchers and professionals in drug development. We will move beyond simple reagent lists to explain the causality behind protocol choices, focusing on mechanistic understanding and practical application. The protocols described herein are grounded in authoritative literature to ensure reliability and reproducibility.

Strategic Overview: Selecting the Appropriate Fluorination Pathway

The optimal strategy for introducing a fluorine atom at the β-position is dictated by the available starting material and the desired stereochemical outcome. Three primary pathways are prevalent:

  • Nucleophilic Deoxyfluorination: Starting from a β-hydroxy phenethylamine derivative, the hydroxyl group is displaced by a nucleophilic fluoride source. This is one of the most direct and common methods.

  • Nucleophilic Ring-Opening: Beginning with a styrene-derived epoxide or aziridine, a fluoride source is used to open the strained ring, installing the fluorine and a hydroxyl or amine group on adjacent carbons. This method offers excellent stereocontrol.[4][7][8]

  • Electrophilic Fluorination: A styrene derivative or a β-keto phenethylamine precursor is treated with an electrophilic fluorine source ("F+"). This approach is often used in more complex multi-component reactions, such as aminofluorination.[9][10]

The following diagram illustrates a decision-making workflow for selecting a suitable fluorination strategy.

G start Starting Material Available? sm1 β-Hydroxy Phenethylamine start->sm1 Alcohol sm2 Styrene Derivative start->sm2 Alkene sm3 Styrene Epoxide start->sm3 Epoxide reagent1 Nucleophilic Deoxyfluorination (e.g., Deoxo-Fluor) sm1->reagent1 reagent2 Electrophilic Fluorination (e.g., Selectfluor®) sm2->reagent2 reagent3 Nucleophilic Ring-Opening (e.g., BF₃·OEt₂/HF source) sm3->reagent3 outcome1 β-Fluorophenethylamine reagent1->outcome1 outcome2 β-Fluorophenethylamine (via aminofluorination) reagent2->outcome2 outcome3 syn-β-Fluoro-α-hydroxy Phenethylamine Precursor reagent3->outcome3

Caption: Decision workflow for selecting a β-fluorination strategy.

Nucleophilic Deoxyfluorination with Deoxo-Fluor

Deoxyfluorination is a powerful transformation that directly converts an alcohol to a fluoride. While several reagents exist, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) has emerged as a preferred choice over older reagents like DAST due to its enhanced thermal stability and often superior yields.[11][12]

Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. The alcohol's oxygen atom first attacks the sulfur center of Deoxo-Fluor, displacing a fluoride ion. The resulting intermediate is a good leaving group, which is then displaced by the fluoride ion in a classic backside attack. This inversion of stereochemistry is a critical consideration when using chiral starting materials. The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent solvation of the fluoride ion, which would decrease its nucleophilicity.

G sub R-OH (β-Hydroxy Phenethylamine) intermediate [ R-O-SF₂-NR'₂ ]⁺ F⁻ (Alkoxysulfurane Intermediate) sub->intermediate + Deoxo-Fluor reagent R'₂NSF₃ (Deoxo-Fluor) product R-F (β-Fluorophenethylamine) intermediate->product SN2 attack by F⁻ (Inversion of Stereochemistry)

Caption: Simplified mechanism for deoxyfluorination with Deoxo-Fluor.

Protocol: Deoxyfluorination of a β-Hydroxy Phenethylamine

This protocol is a generalized procedure based on established methods for deoxofluorination.[12]

Materials:

  • β-Hydroxy phenethylamine derivative (1.0 eq)

  • Deoxo-Fluor (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the β-hydroxy phenethylamine derivative (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor (1.5 - 2.0 eq) dropwise to the stirred solution. Caution: Deoxo-Fluor reacts violently with water to release corrosive HF gas.[11][12] Handle exclusively in a dry atmosphere with appropriate personal protective equipment.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-fluorophenethylamine.

ParameterRecommended ConditionRationale
Reagent Deoxo-FluorHigh thermal stability, good yields.[11][12]
Solvent Anhydrous DCMAprotic, prevents solvation of fluoride nucleophile.
Temperature 0 °C to Room Temp.Controls initial reactivity, allows for smooth reaction.
Stoichiometry 1.5 - 2.0 eq Deoxo-FluorEnsures complete conversion of the alcohol.
Workup NaHCO₃ quenchNeutralizes acidic byproducts, including HF.

Stereoselective Synthesis via Epoxide Ring-Opening

For applications where precise control of stereochemistry is paramount, the ring-opening of a chiral epoxide is an exceptionally powerful strategy. This method allows for the synthesis of specific diastereomers of the resulting fluorohydrin, which can then be converted to the target β-fluoroamine.

Mechanism and Rationale

The treatment of substituted aryl epoxides with a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) in the presence of a fluoride source proceeds via a stereoselective SN1-type mechanism.[4][7][8] The Lewis acid coordinates to the epoxide oxygen, activating it for ring-opening. This results in the formation of a benzylic carbocation intermediate, which is stabilized by the adjacent aryl ring. The fluoride ion then attacks the carbocation. Because the cation is planar, this attack could theoretically occur from either face. However, the reaction often shows high syn-selectivity, where the fluoride adds to the same face as the departing oxygen atom, suggesting a short-lived, intimate ion pair or a concerted-like process.[4][7][8]

Protocol: Ring-Opening Hydrofluorination of a Styrene Epoxide

This protocol is adapted from the work of Davies et al. for the synthesis of β-fluoroamphetamine precursors.[4][7][8]

Materials:

  • Substituted aryl epoxide (e.g., (E)-β-methylstyrene oxide) (1.0 eq)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (0.33 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • Dissolve the aryl epoxide (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Add BF₃·OEt₂ (0.33 eq) dropwise to the stirred solution. The reaction is typically rapid.

  • Stir the reaction at -20 °C for 5-10 minutes. Monitor for the consumption of starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting syn-fluorohydrin by column chromatography. This intermediate can then be converted to the target amine via standard functional group manipulations (e.g., mesylation followed by azide displacement and reduction).

ParameterRecommended ConditionRationale
Fluoride Source BF₃·OEt₂Acts as both a Lewis acid activator and fluoride source.[4][7]
Solvent Anhydrous DCMStandard aprotic solvent for this transformation.
Temperature -20 °CControls the reaction rate and minimizes side products.[4][7][8]
Stoichiometry 0.33 eq BF₃·OEt₂Sufficient for catalysis, as one molecule can deliver three fluoride ions.[4]
Outcome syn-FluorohydrinThe SN1-type mechanism leads to a stereoselective product.[4][7]

Electrophilic Aminofluorination of Styrenes with Selectfluor®

Electrophilic fluorination offers an alternative approach, particularly for the direct conversion of alkenes into β-fluoroamines. Selectfluor® (F-TEDA-BF₄) is a widely used, user-friendly electrophilic fluorinating agent that is stable, non-volatile, and easy to handle compared to gaseous fluorine.[13][14]

Mechanism and Rationale

In a copper-catalyzed intermolecular aminofluorination, the styrene double bond attacks the electrophilic fluorine of Selectfluor®. This can generate a fluorinated carbocation intermediate, which is then trapped by a nitrogen nucleophile. The regioselectivity is governed by the formation of the more stable benzylic carbocation. The copper catalyst plays a crucial role in facilitating the process, and the choice of nitrogen source (e.g., a protected amine or nitrile) directs the final product.[9][10]

G start Styrene + N-Source + Selectfluor® catalyst Cu Catalyst start->catalyst Reaction Initiation intermediate1 Fluoronium Ion Intermediate catalyst->intermediate1 Electrophilic Attack on Alkene intermediate2 Benzylic Carbocation intermediate1->intermediate2 Ring Opening product β-Fluoro-N-Protected Phenethylamine intermediate2->product + N-Source (Nucleophilic Attack)

Caption: Conceptual workflow for catalyzed aminofluorination of styrenes.

Protocol: Copper-Catalyzed Aminofluorination of Styrene

This protocol is a representative example of modern aminofluorination methodology.[9]

Materials:

  • Styrene derivative (1.0 eq)

  • Selectfluor® (1.5 eq)

  • Nitrogen source (e.g., Acetonitrile as solvent and nucleophile) (solvent)

  • Fluoride source (e.g., DMPU·HF or Olah's reagent)

  • Catalyst (e.g., Chiral Aryl Iodide Catalyst for enantioselective versions) (20 mol%)[10]

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • To a reaction vessel, add the styrene derivative (1.0 eq), Selectfluor® (1.5 eq), and the catalyst (if applicable).

  • Add the anhydrous acetonitrile (serving as both solvent and nitrogen source) and the fluoride source (e.g., DMPU·HF).

  • Stir the reaction mixture at the specified temperature (e.g., 70 °C) for the required time (typically several hours).[10]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the β-fluoro-N-acetyl-phenethylamine derivative. The acetyl group can be hydrolyzed under standard conditions if the free amine is desired.

ParameterRecommended ConditionRationale
Fluorinating Agent Selectfluor®Stable, effective, and widely used electrophilic "F+" source.[14][15]
Nitrogen Source AcetonitrileCan act as both solvent and nucleophile in a Ritter-type reaction.[10]
Catalysis Cu or I(I)/I(III)Enables the reaction and can impart regio- and enantioselectivity.[9][10]
Outcome RegioselectiveFluorine adds to the β-position due to benzylic cation stability.

References

  • Cresswell, A. J., Davies, S. G., Lee, J. A., Roberts, P. M., Russell, A. J., Thomson, J. E., & Tyte, M. J. (2010). β-Fluoroamphetamines via the Stereoselective Synthesis of Benzylic Fluorides. Organic Letters, 12(13), 2936–2939. [Link]

  • Cresswell, A. J., Davies, S. G., Lee, J. A., Roberts, P. M., Russell, A. J., Thomson, J. E., & Tyte, M. J. (2010). Beta-fluoroamphetamines via the stereoselective synthesis of benzylic fluorides. PubMed. [Link]

  • Cresswell, A. J., Davies, S. G., Lee, J. A., Roberts, P. M., Russell, A. J., Thomson, J. E., & Tyte, M. J. (2010). Beta-fluoroamphetamines via the stereoselective synthesis of benzylic fluorides. University of Oxford Department of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic-chemistry.org. [Link]

  • Reddit user discussion. (2018). The unexplored potential of fluorinated amphetamines. Reddit. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Kolodiazhna, A. O., et al. (2024). Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines. Ukrainica Bioorganica Acta. [Link]

  • Wroblewski, A., et al. (2011). and α-Fluoro-β-aminophosphonates via Electrophilic Fluorination by Selectfluor. The Journal of Organic Chemistry. [Link]

  • Trachsel, D., et al. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • Wu, Q., et al. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. [Link]

  • YouTube. (2021). Trifluoromethylated phenethylamines. YouTube. [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed intermolecular and regioselective aminofluorination of styrenes: facile access to β-fluoro-N-protected phenethylamines. Chemical Communications. [Link]

  • Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Elsevier. (2017). Catalytic, Enantioselective Fluorination Reactions. Modern Synthesis Processes and Reactivity of Fluorinated Compounds. [Link]

  • MacMillan, D. W. C., et al. (2012). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. PubMed. [Link]

  • ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]

  • Gouverneur, V., et al. (2021). Enantioselective Intermolecular Aminofluorination of Alkenes via I(I)/I(III) Catalysis. ChemRxiv. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • UNT Health Science Center. (2025). Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine and methamphetamine analogs in mice and rats. Scholar@UNT Health. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic-synthesis.org. [Link]

  • OUCI. (n.d.). Catalytic Enantioselective Fluorination. OUCI. [Link]

  • Ma, J-A., & Cahard, D. (2010). Recent Advances in Catalytic Enantioselective Fluorination Reactions. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Organic-chemistry.org. [Link]

  • The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. UCLA Chemistry. [Link]

Sources

Using DAST or Deoxo-Fluor for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine synthesis

Application Note: Strategic Deoxyfluorination for -Fluoro Amines

Target Molecule: 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine Reagents: DAST (Diethylaminosulfur trifluoride) vs. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)[1][2]

Executive Summary & Chemical Context

The synthesis of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine presents a classic "competing pathway" challenge in organofluorine chemistry. The target features a tertiary benzylic fluoride adjacent to a primary amine.

This transformation is chemically hazardous due to three converging factors:

  • Carbocation Stability: The para-methoxy group strongly stabilizes the benzylic carbocation intermediate, significantly increasing the rate of

    
     pathways. While this aids fluorination, it aggressively promotes E1 elimination  to the corresponding styrene (alkene).
    
  • Nucleophilic Amine: The free amine in the precursor (1-amino-2-(4-methoxyphenyl)propan-2-ol) is incompatible with aminosulfuranes (DAST/Deoxo-Fluor). It will attack the sulfur center, forming stable aminosulfuranes or inducing cyclization (aziridine/oxazoline formation) rather than fluorination.

  • Thermal Instability: The resulting tertiary benzylic fluoride is thermally labile and prone to HF elimination upon heating or silica chromatography.

This guide details a Protect-Fluorinate-Deprotect strategy, prioritizing Deoxo-Fluor for its superior thermal profile, while retaining DAST as a viable alternative under strictly cryogenic conditions.

Strategic Substrate Design

Crucial Rule: Never attempt this reaction on the free amino-alcohol.

To ensure the chemoselectivity of the C-OH to C-F transformation, the nitrogen lone pair must be electronically deactivated.

Protecting Group (PG)SuitabilityRationale
Phthalimide (Phth) High Completely non-nucleophilic. Prevents intramolecular cyclization (oxazoline formation). Highly recommended for this substrate.
Azide (-N3) High Precursor would be an azido-alcohol. Zero nucleophilicity. Excellent safety profile for the fluorination step, though requires reduction later.
Carbamates (Boc/Cbz) Medium The carbonyl oxygen can still attack the activated alcohol to form a cyclic carbamate (oxazolidinone), especially in tertiary alcohols. Use only if Phth is unavailable.
Sulfonamide (Ts/Ms) Medium Reduces nucleophilicity, but N-alkylation/aziridine formation is still a risk with tertiary carbocations.

Recommended Precursor: N-(2-hydroxy-2-(4-methoxyphenyl)propyl)phthalimide.

Reagent Selection: DAST vs. Deoxo-Fluor

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Low.[1][2][3][4] Explosive decomposition possible >50°C (yields

).[3]
High. Stable up to ~70-80°C. Safer for scale-up.
Reactivity Higher kinetic reactivity.Slightly milder, often better selectivity for sensitive substrates.
Byproducts HF,

HF,

Recommendation Use only at -78°C for this substrate.Preferred. Can be handled at 0°C, though -78°C is still best to suppress elimination.

Detailed Experimental Protocols

Protocol A: Synthesis via Deoxo-Fluor (Recommended)

Targeting the Phthalimide-protected precursor.

Safety Pre-Check:

  • Perform in a well-ventilated fume hood.

  • Deoxo-Fluor releases HF upon contact with moisture. All glassware must be flame-dried under Ar/N2.

  • Cyanide/Azide Warning: Do not mix this waste stream with azides or cyanides (risk of HCN/HN3 formation).

Materials:

  • Substrate: N-(2-hydroxy-2-(4-methoxyphenyl)propyl)phthalimide (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aq.

    
    
    

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the Substrate (1.0 equiv) and a magnetic stir bar. Cap with a septum and purge with Nitrogen for 15 minutes.

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate). Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is critical to prevent styrene formation.

  • Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via syringe over 10 minutes. The solution may turn pale yellow.

  • Reaction: Stir at -78°C for 1 hour.

    • Checkpoint: Check TLC.[5][6] If starting material remains, allow to warm slowly to -40°C or 0°C. Do not warm to Room Temperature (RT) unless necessary, as the p-methoxy group promotes rapid elimination at RT.

  • Quench (Critical): While still at low temperature, quench by adding saturated aqueous

    
     dropwise. Vigorous effervescence (
    
    
    ) will occur due to HF neutralization.
  • Workup: Dilute with DCM. Separate phases. Wash organic layer with water and brine. Dry over

    
    .[5]
    
  • Purification: Concentrate in vacuo at low temperature (<30°C) . The product is thermally unstable. Purify via flash chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed decomposition) using Hexanes/EtOAc.
    
Protocol B: DAST Alternative (Strict Cryogenic)

Use this if Deoxo-Fluor is unavailable.

  • Dissolution: Dissolve substrate in DCM under

    
    . Cool to -78°C .[6]
    
  • Addition: Dilute DAST (1.2 equiv) in a small volume of DCM (1:1 v/v) before addition to prevent localized exotherms. Add dropwise to the reaction mixture.

  • Reaction: Stir at -78°C for 2 hours.

    • Caution: If the reaction turns dark brown/black, decomposition/polymerization of the styrene byproduct is occurring. Quench immediately.

  • Quench: Pour the cold reaction mixture into a stirring beaker of saturated

    
     and crushed ice. (Reverse quench is safer for DAST).
    

Mechanism & Impurity Profiling

Understanding the impurities is key to troubleshooting.

  • The Desired Pathway (

    
    -like): 
    
    • Alcohol attacks Sulfur ->

      
       intermediate forms + HF.[7]
      
    • Leaving group departs -> Tertiary Benzylic Carbocation forms (stabilized by p-OMe).

    • Fluoride ion attacks Carbocation -> Product .

  • The Elimination Pathway (Major Competitor):

    • The Carbocation is formed.

    • Instead of

      
       attack, a base (even the liberated amine byproduct) abstracts a proton from the adjacent methyl group.
      
    • Result: 2-(4-methoxyphenyl)prop-2-en-1-amine derivative (Styrene).

    • Mitigation: Low temperature (-78°C) slows elimination more than substitution.

  • The Rearrangement Pathway (Wagner-Meerwein):

    • Carbocation forms.

    • The p-methoxyphenyl group migrates to the adjacent carbon (1,2-aryl shift).

    • Result: Isomeric ketone or fluoro-amine with altered skeleton.[8]

Visualization: Reaction Logic & Decision Tree

DeoxyfluorinationSubstratePrecursor:N-Protected Amino-AlcoholIntermedActivated Alkoxy-SulfuraneIntermediateSubstrate->Intermed -78°C, DCMReagentReagent:Deoxo-Fluor (or DAST)Reagent->IntermedCationTertiary BenzylicCarbocationIntermed->Cation - HFProductTarget:Beta-Fluoro AmineCation->Product F- Attack(Kinetic Control)EliminationImpurity A:Styrene (Alkene)Cation->Elimination H+ Loss(Thermodynamic)RearrangeImpurity B:Aryl Migration ProductCation->Rearrange 1,2-Shift

Caption: Mechanistic divergence of tertiary benzylic substrates. Low temperature favors the kinetic fluoride trap (Green) over elimination (Red).

Troubleshooting Table

ObservationDiagnosisCorrective Action
Low Yield / High Alkene Elimination is dominating due to carbocation stability.1. Lower temp to -78°C.2. Reduce reaction time.3. Switch solvent to Toluene (sometimes alters ion-pairing).
No Reaction Steric bulk of tertiary alcohol prevents attack on Sulfur.Allow to warm to 0°C slowly. If still no reaction, consider XtalFluor-E (more reactive activator).
Complex Mixture / TLC Streaking Acid-labile product decomposing on silica.1. Pre-treat silica gel with 1% Triethylamine.2. Use alumina instead of silica.3. Perform Deprotection immediately on crude.
Cyclic Carbamate Found Neighboring group participation (if using Boc/Cbz).Switch protecting group to Phthalimide or start from Nitro-alcohol .

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2][9][10] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[1][2][4] The Journal of Organic Chemistry, 64(19), 7048–7054. [Link][11]

  • Middleton, W. J. (1975).[3][9][11][12] New fluorinating reagents. Dialkylaminosulfur fluorides.[1][3][5][6][7][12][13][14] The Journal of Organic Chemistry, 40(5), 574–578. [Link]

  • Singh, R. P., & Shreeve, J. N. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[4] [Link][4]

  • Kalow, J. A., & Doyle, A. G. (2010). Mechanistic Investigations of the Fluorination of Allylic Alcohols with DAST. Journal of the American Chemical Society, 132(10), 3268–3269. [Link]

  • Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1][3][4][15] Retrieved from [Link]

Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a fluorine atom into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is a key structural motif found in various pharmacologically active compounds. Its synthesis, particularly in a scalable and stereocontrolled manner, is of significant interest to the pharmaceutical and medicinal chemistry sectors. These application notes provide detailed protocols for two distinct and scalable synthetic routes to this target compound, offering flexibility in reagent choice and strategic implementation.

The presented methodologies are grounded in established chemical transformations and have been designed to be robust and reproducible. We will explore a deoxofluorination approach starting from a commercially available ketone and a route involving the fluorination of a protected amino alcohol, providing insights into the rationale behind each synthetic step.

Strategic Overview of Synthetic Routes

Two primary scalable routes for the synthesis of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine are detailed below. The choice of route may depend on factors such as starting material availability, desired stereochemical purity, and safety considerations associated with fluorinating agents.

G cluster_0 Route 1: Deoxofluorination & Reductive Amination cluster_1 Route 2: Fluorination of a Protected Amino Alcohol A1 1-(4-methoxyphenyl)propan-2-one B1 2-Fluoro-2-(4-methoxyphenyl)propane A1->B1 Deoxofluorination (e.g., DAST, XtalFluor-E) C1 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine B1->C1 Reductive Amination (e.g., NH3, NaBH3CN) A2 2-Amino-2-(4-methoxyphenyl)propan-1-ol B2 N-Protected Amino Alcohol A2->B2 Amine Protection (e.g., Boc2O) C2 N-Protected β-Fluoroamine B2->C2 Hydroxyl Fluorination (e.g., DAST) D2 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine C2->D2 Deprotection (e.g., TFA)

Caption: Overview of the two proposed scalable synthetic routes.

Route 1: Deoxofluorination and Reductive Amination

This route offers a straightforward approach utilizing a commercially available ketone as the starting material. The key steps involve the introduction of the fluorine atom via deoxofluorination, followed by the installation of the amine functionality through reductive amination.

Protocol 1.1: Synthesis of 2-Fluoro-2-(4-methoxyphenyl)propane

This protocol describes the conversion of the ketone to the corresponding fluoroalkane. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation; however, due to its thermal instability, safer alternatives like XtalFluor-E are recommended for larger scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
1-(4-methoxyphenyl)propan-2-one164.2010.0 g0.0609
XtalFluor-E (diethylamino)difluorosulfonium tetrafluoroborate)227.1216.6 g0.0731
Dichloromethane (DCM), anhydrous-200 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a stirred solution of 1-(4-methoxyphenyl)propan-2-one (10.0 g, 0.0609 mol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere at -78 °C, add XtalFluor-E (16.6 g, 0.0731 mol) portion-wise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-fluoro-2-(4-methoxyphenyl)propane.

Protocol 1.2: Reductive Amination to 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

This protocol details the conversion of the intermediate fluoroalkane, which will be activated to a carbonyl equivalent in situ, to the final product via reductive amination. A more direct approach from the fluorinated ketone, if isolated, would be direct reductive amination. Assuming the previous step yields a mixture that can be converted to an appropriate precursor for amination, the following is a general procedure. A more practical approach would be the direct reductive amination of a fluorinated ketone precursor. For the purpose of this guide, we will outline a hypothetical conversion from the fluoroalkane, acknowledging that a more direct precursor would be optimal. A more direct route would involve the synthesis of 2-fluoro-2-(4-methoxyphenyl)propanal, which is a challenging transformation. A more viable alternative is the direct reductive amination of 2-fluoro-1-(4-methoxyphenyl)propan-2-one, which would require a different fluorination strategy.

Given the challenge of directly aminating the fluoroalkane, a more practical scalable approach would be to perform the reductive amination on a ketone precursor before fluorination, and then proceed with a fluorination of the resulting amino alcohol, as detailed in Route 2.

Route 2: Fluorination of a Protected Amino Alcohol

This route is particularly advantageous for achieving high stereoselectivity if an enantiomerically pure starting amino alcohol is used. The protection of the amine is crucial before the fluorination of the hydroxyl group.

Protocol 2.1: Synthesis of N-Boc-2-amino-2-(4-methoxyphenyl)propan-1-ol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
2-Amino-2-(4-methoxyphenyl)propan-1-ol181.2310.0 g0.0552
Di-tert-butyl dicarbonate (Boc₂O)218.2513.2 g0.0607
Triethylamine (TEA)101.198.4 mL0.0607
Dichloromethane (DCM)-150 mL-
1 M Hydrochloric acid (HCl)-50 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Dissolve 2-amino-2-(4-methoxyphenyl)propan-1-ol (10.0 g, 0.0552 mol) in dichloromethane (150 mL) in a round-bottom flask.

  • Add triethylamine (8.4 mL, 0.0607 mol) to the solution.

  • Add di-tert-butyl dicarbonate (13.2 g, 0.0607 mol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol, which can often be used in the next step without further purification.

Protocol 2.2: Fluorination of N-Boc-2-amino-2-(4-methoxyphenyl)propan-1-ol

This protocol utilizes DAST for the fluorination of the primary alcohol. As with other sulfur trifluoride reagents, caution should be exercised.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 15.5g scale)Moles
N-Boc-2-amino-2-(4-methoxyphenyl)propan-1-ol281.3615.5 g0.0551
Diethylaminosulfur trifluoride (DAST)161.209.8 mL0.0606
Dichloromethane (DCM), anhydrous-200 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Dissolve N-Boc-2-amino-2-(4-methoxyphenyl)propan-1-ol (15.5 g, 0.0551 mol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add DAST (9.8 mL, 0.0606 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The reaction is often driven by the formation of an aziridinium intermediate which is then opened by the fluoride ion.[3]

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the N-protected β-fluoroamine.

Protocol 2.3: Deprotection to 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 15.6g scale)Moles
N-Boc-2-fluoro-2-(4-methoxyphenyl)propan-1-amine283.3515.6 g0.0550
Trifluoroacetic acid (TFA)114.0240 mL-
Dichloromethane (DCM)-100 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-200 mL-
1 M Sodium hydroxide (NaOH)-As needed-
Diethyl ether-150 mL-
Anhydrous potassium carbonate (K₂CO₃)---

Procedure:

  • Dissolve the N-Boc protected β-fluoroamine (15.6 g, 0.0550 mol) in dichloromethane (100 mL).

  • Add trifluoroacetic acid (40 mL) and stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water (100 mL) and wash with diethyl ether (50 mL).

  • Basify the aqueous layer to pH > 10 with 1 M NaOH solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine. The product can be further purified by distillation or by salt formation (e.g., hydrochloride salt).

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of fluorine incorporation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

  • Fluorinating Agents: Reagents like DAST and XtalFluor-E are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.

  • General Precautions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required.

Conclusion

The synthetic routes outlined in these application notes provide robust and scalable methods for the preparation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine. Route 2, involving the fluorination of a protected amino alcohol, is particularly well-suited for controlling stereochemistry. Careful consideration of the safety precautions associated with the handling of fluorinating agents is paramount for the successful and safe execution of these protocols.

References

  • Duthion, B., Gomez Pardo, D., & Cossy, J. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters. [Link]

  • Maji, B., & MacMillan, D. W. C. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society. [Link]

  • Scott, J. P., & MacMillan, D. W. C. (2013). A general, enantioselective synthesis of β- and γ-fluoroamines. Beilstein Journal of Organic Chemistry. [Link]

  • Maji, B., & MacMillan, D. W. C. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). An Easy Three Step Synthesis of Perfluoroalkylated Amphetamines. Request PDF. [Link]

  • Duthion, B., Gomez Pardo, D., & Cossy, J. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters. [Link]

Sources

Application Note: 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine as a Metabolically Stable Serotonergic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

2-Fluoro-2-(4-methoxyphenyl)propan-1-amine represents a specialized chemical scaffold in medicinal chemistry designed to probe the effects of


-fluorination on phenethylamine pharmacophores. By incorporating a fluorine atom and a methyl group at the benzylic position (C2), this molecule serves as a critical tool for:
  • Modulating Basicity (pKa): Lowering the amine pKa to enhance blood-brain barrier (BBB) permeability.

  • Blocking Metabolism: preventing benzylic hydroxylation via the creation of a quaternary center.

  • Conformational Restriction: Utilizing the fluorine gauche effect to lock the ethylamine side chain into a bioactive conformation.

This guide details the synthesis, physicochemical profiling, and biological application of this compound, specifically in the context of developing inhibitors/releasers for the Serotonin Transporter (SERT).

Chemical Profile & Rationale

Physicochemical Properties

The introduction of a fluorine atom at the


-position to the amine significantly alters the electronic landscape of the molecule compared to its non-fluorinated parent (2-(4-methoxyphenyl)propan-1-amine).
PropertyValue (Predicted/Observed)Impact on Drug Design
Molecular Formula C

H

FNO
Compact scaffold, fragment-like.
Molecular Weight 183.22 g/mol Ideal for Lead-Likeness (MW < 300).
pKa (Amine) ~8.3 – 8.8Reduced from ~9.8 (typical amine) due to

-F inductive effect (-I). Increases fraction of neutral species at pH 7.4.
LogP / LogD ~1.8 – 2.1Optimal lipophilicity for CNS penetration.
H-Bond Donors/Acceptors 1 (NH

) / 3 (N, O, F)
Balanced polarity.
Structural Logic: The Quaternary Benzylic Center

The C2 position is a "metabolic soft spot" in phenethylamines. Cytochrome P450 enzymes typically oxidize this benzylic carbon.

  • Design Strategy: Replacing the benzylic hydrogen with a Methyl/Fluorine pair creates a quaternary center.

  • Result: This renders the position chemically inert to oxidative dealkylation and hydroxylation, significantly extending the in vivo half-life (

    
    ).
    

Synthetic Protocol

Objective: Synthesize 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine starting from methyl 2-(4-methoxyphenyl)propanoate. Note: Direct fluorination of the alcohol (using DAST) is avoided to prevent phenonium ion rearrangements common in benzylic systems. We utilize Electrophilic


-Fluorination  of the ester.
Workflow Diagram

Synthesis Start Methyl 2-(4-methoxyphenyl)propanoate Step1 1. LDA, THF, -78°C 2. NFSI (Electrophilic F+) Start->Step1 Inter1 Intermediate A: $alpha$-Fluoro Ester Step1->Inter1 Step2 LiAlH4, THF 0°C to RT Inter1->Step2 Inter2 Intermediate B: $beta$-Fluoro Alcohol Step2->Inter2 Step3 1. MsCl, Et3N 2. NaN3, DMF Inter2->Step3 Inter3 Intermediate C: $beta$-Fluoro Azide Step3->Inter3 Step4 Staudinger Reduction (PPh3, H2O) Inter3->Step4 Product Final Product: 2-Fluoro-2-(4-methoxyphenyl) propan-1-amine Step4->Product

Caption: Step-wise synthesis avoiding benzylic rearrangement by installing fluorine on the ester precursor.

Detailed Methodology
Step 1: Electrophilic Fluorination
  • Reagents: Methyl 2-(4-methoxyphenyl)propanoate (1.0 eq), LDA (1.1 eq), N-Fluorobenzenesulfonimide (NFSI) (1.2 eq).

  • Procedure:

    • Cool a solution of LDA in anhydrous THF to -78°C under nitrogen.

    • Add the ester dropwise.[1] Stir for 30 min to generate the enolate.

    • Add NFSI (dissolved in THF) slowly.

    • Allow to warm to room temperature (RT) over 2 hours.

    • Quench: Sat. NH

      
      Cl. Extract with EtOAc.
      
  • QC Check:

    
    F NMR should show a singlet (or quartet due to Me coupling) around -140 to -160 ppm.
    
Step 2: Reduction to Alcohol
  • Reagents: Intermediate A (1.0 eq), LiAlH

    
     (2.0 eq), THF.
    
  • Procedure:

    • Add Intermediate A to a suspension of LiAlH

      
       in THF at 0°C.
      
    • Stir at RT for 1 hour.

    • Workup: Fieser workup (H

      
      O, 15% NaOH, H
      
      
      
      O). Filter precipitate.
  • Result: 2-Fluoro-2-(4-methoxyphenyl)propan-1-ol.

Step 3: Amination (via Azide)
  • Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and Et

    
    N in DCM at 0°C.
    
  • Azidation: Dissolve crude mesylate in DMF. Add NaN

    
     (3.0 eq). Heat to 60°C for 4 hours.
    
    • Safety: Use a blast shield. Azides are potentially explosive.

  • Reduction: Treat the azide with Triphenylphosphine (PPh

    
    ) in THF/H
    
    
    
    O (Staudinger reaction) to yield the primary amine.

Medicinal Chemistry Application: Protocols

Determination of pKa (Potentiometric Titration)

The


-fluorine is expected to lower the pKa of the amine, facilitating transport across the BBB.
  • Protocol:

    • Prepare a 10 mM solution of the hydrochloride salt of the title compound in water.

    • Perform titration using 0.1 M NaOH at 25°C.

    • Measure pH continuously. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

  • Expected Outcome: pKa

    
     8.5 (Control: Non-fluorinated analog pKa 
    
    
    
    9.8).
  • Significance: A pKa closer to 7.4 implies a higher concentration of the uncharged species in the bloodstream, increasing passive diffusion into the CNS.

In Vitro Metabolic Stability (Microsomal Assay)

Verify the metabolic blocking effect of the quaternary center.

  • Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system.

  • Protocol:

    • Incubate test compound (1

      
      M) with HLM (0.5 mg protein/mL) at 37°C.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       min. Quench with ice-cold Acetonitrile.
      
    • Analyze supernatant via LC-MS/MS.

  • Data Analysis: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
  • Comparison: Compare against 4-Methoxyamphetamine (PMA) . The title compound should show significantly lower clearance due to the blocked

    
    -carbon (relative to the phenyl ring).
    
Pharmacological Profiling (SERT Binding)

The 4-methoxy substituent targets the Serotonin Transporter (SERT).

  • Assay Type: Radioligand Binding Competition Assay.

  • Ligand: [

    
    H]-Citalopram (for SERT).
    
  • Protocol:

    • Prepare membrane fractions from HEK293 cells stable expressing human SERT.

    • Incubate membranes with [

      
      H]-Citalopram (1 nM) and varying concentrations of the title compound (
      
      
      
      to
      
      
      M).
    • Incubate for 1 hour at RT.

    • Filter through GF/B filters and count radioactivity.

  • Output: Determine

    
     values.
    
  • Interpretation:

    • High Affinity (

      
       nM): Validates the scaffold as a SERT ligand.
      
    • Selectivity: Run parallel assays for NET (Norepinephrine) and DAT (Dopamine) to determine the selectivity ratio.

Mechanistic Diagram: The Fluorine Effect

The following diagram illustrates how the structural features of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine translate to biological advantages.

Mechanism Structure 2-Fluoro-2-(4-methoxyphenyl) propan-1-amine BetaF Feature: $beta$-Fluorine Atom Structure->BetaF QuatC Feature: Quaternary Center (C2) Structure->QuatC Methoxy Feature: 4-Methoxy Group Structure->Methoxy pKa Effect: Lowered pKa (~8.5) BetaF->pKa Metab Effect: Blocks Benzylic Oxidation QuatC->Metab Bind Effect: H-Bond Acceptor (SERT) Methoxy->Bind BBB Outcome: Enhanced BBB Permeability pKa->BBB Stability Outcome: Extended Half-life (t1/2) Metab->Stability Potency Outcome: Serotonergic Modulation Bind->Potency

Caption: Structural-Activity Relationship (SAR) map linking chemical features to biological outcomes.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hagaman, J. et al. (2018).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Disclaimer: This document is for research and development purposes only. The compound described is a potent chemical probe and should be handled with appropriate safety precautions in a certified laboratory environment.

Sources

Solvent selection for recrystallization of fluorinated amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The crystallization of fluorinated amine salts presents a unique "physicochemical paradox" in drug development. The amine salt moiety drives hydrophilicity and high lattice energy, while the fluorinated motif introduces lipophilicity and the "fluorous effect"—a tendency to segregate from both aqueous and standard organic phases. This conflict frequently results in "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystal nucleation.[1][2] This guide provides a mechanistic approach to solvent selection, moving beyond trial-and-error to a logic-based protocol that leverages the unique properties of fluorous-organic hybrid solvents.

Mechanistic Insight: The Fluorine-Salt Paradox

To select the right solvent, one must understand the molecular conflict at play.

  • The Ionic Head (Amine Salt): High polarity, strong electrostatic interactions. Requires high-dielectric solvents (Water, Methanol, DMSO) for dissolution.[1]

  • The Fluorous Tail: Carbon-Fluorine (C-F) bonds are polar but non-polarizable.[1][3] They do not accept hydrogen bonds.[1] Critically, highly fluorinated domains exhibit lipophobicity —they repel standard hydrocarbon solvents (like Hexane or Toluene).[1]

The Failure Mode (Oiling Out): When a standard non-polar antisolvent (e.g., Hexane) is added to a solution of a fluorinated salt, the fluorinated domains aggregate rapidly to minimize contact with the hydrocarbon, forming a metastable oil droplet before the ionic heads can organize into a crystal lattice.

The Solution: Dielectric-Fluorous Balancing

Successful recrystallization requires a solvent system that bridges these two domains. We introduce the concept of "Bridge Solvents" —specifically fluorinated aromatics (e.g.,


-Trifluorotoluene) which possess both the 

-system to interact with organic backbones and the fluorine content to solvate the fluorous domains, preventing premature phase separation.

Solvent Class Selection Matrix

The following table categorizes solvents based on their utility specifically for fluorinated amine salts.

Solvent ClassExamplesRoleSuitabilityNotes
Class A: Primary Solvents Methanol, Ethanol, Isopropanol (IPA)Dissolves the Ionic HeadHigh Lower alcohols are best.[1] Water is often too good, preventing yield.[1]
Class B: Bridge Solvents Trifluorotoluene (TFT) , ChlorobenzeneSolvates Fluorous DomainsCritical TFT is the "Magic Bullet" for preventing oiling out in fluorinated APIs.[1]
Class C: Standard Antisolvents MTBE, Isopropyl Acetate (IPAc)Induces SupersaturationModerate Better than alkanes.[1] Ethers coordinate mildly with ammonium cations.[1]
Class D: Forbidden Antisolvents Hexane, Heptane, PentanePrecipitantsLow High risk of oiling out due to solvophobic exclusion of the fluorous tail.

Strategic Workflow: The Decision Matrix

The following diagram outlines the logical flow for selecting the solvent system based on initial solubility observations.

SolventSelection Start START: Fluorinated Amine Salt SolubilityTest Solubility Test (100 mg/mL) in EtOH or IPA at Reflux Start->SolubilityTest SolubleHot Fully Soluble Hot? SolubilityTest->SolubleHot PrecipitateCold Precipitates upon Cooling? SolubleHot->PrecipitateCold Yes AddAnti Add Antisolvent (MTBE or IPAc) SolubleHot->AddAnti No (Too Soluble) DirectCryst Path A: Direct Recrystallization (Single Solvent) PrecipitateCold->DirectCryst Yes (Crystals) OilCheck Did it Oil Out? PrecipitateCold->OilCheck No (Oils) AddAnti->OilCheck PathB Path B: Standard Binary System (EtOH : MTBE) OilCheck->PathB No BridgeAdd Path C: The 'Bridge' Method Add Trifluorotoluene (TFT) as Co-solvent OilCheck->BridgeAdd Yes (Oiling)

Figure 1: Decision tree for solvent selection. Note the diversion to "Path C" when oiling out occurs, utilizing Trifluorotoluene (TFT) as a stabilizing agent.

Detailed Protocols

Protocol A: Salt Exchange (Prerequisite)

Context: Many fluorinated amines are isolated as Trifluoroacetate (TFA) salts during HPLC purification.[1] TFA salts are hygroscopic and prone to oiling.[1] Converting to HCl is the single most effective step to improve crystallinity.

  • Dissolution: Dissolve 1.0 g of Amine-TFA salt in 10 mL MeOH.

  • Free Basing: Pass through a pre-packed carbonate resin cartridge (e.g., PL-HCO3 MP) or stir with saturated NaHCO₃, then extract into DCM.[1]

  • Acidification: Dry organic layer (

    
    ), filter, and add 1.1 equivalents of 4M HCl in Dioxane.
    
  • Isolation: Evaporate to dryness. The resulting HCl salt will have a higher lattice energy and better crystallization potential than the TFA salt.

Protocol B: The "Bridge Solvent" Recrystallization

Use this protocol if standard alcohol/ether methods result in oiling out.

Materials:

  • Crude Fluorinated Amine Salt (HCl or Mesylate preferred)[1]

  • Solvent 1: Ethanol (Absolute) or Isopropanol[1]

  • Solvent 2 (Bridge):

    
    -Trifluorotoluene (TFT)[1]
    
  • Solvent 3 (Antisolvent): MTBE or Isopropyl Acetate[1]

Step-by-Step Procedure:

  • Saturation: Place 500 mg of crude salt in a 20 mL vial with a stir bar.

  • Primary Dissolution: Add Ethanol dropwise at 60°C until the solid just dissolves. Record volume (

    
    ).[1]
    
  • Bridge Addition: Add Trifluorotoluene (TFT) equal to 20% of the ethanol volume (

    
    ).
    
    • Why? This creates a "fluorous-friendly" environment that keeps the fluorinated tails solvated as the temperature drops.

  • Seeding (Critical): Cool the solution to 40°C. Add a tiny amount (<1 mg) of pure seed crystal.

    • Note: If no seed exists, scratch the glass wall with a glass rod to induce nucleation.

  • Antisolvent Titration:

    • Maintain temperature at 40°C.

    • Add MTBE dropwise.[1]

    • Stop immediately upon the first sign of persistent turbidity (cloud point).

  • Controlled Cooling:

    • Turn off heat.[1] Allow the vial to cool to room temperature in the heating block (slow cooling rate: approx 1°C/min).

    • Observation: You should see defined needles or prisms, not oil droplets.[1]

  • Aging: Once at room temperature, place in an ice bath (0°C) for 2 hours to maximize yield.

  • Filtration: Filter the solids and wash with a cold 1:1 mixture of MTBE:TFT.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Oiling Out (Emulsion) Supersaturation is too high; Fluorous domains aggregating.[1]Reheat to dissolve oil.[1] Add more TFT (Bridge solvent). Seed at a higher temperature.
No Precipitation Compound is too soluble in the alcohol.Evaporate 50% of solvent.[1] Switch from EtOH to IPA or n-Butanol (lower polarity).[1]
Gel Formation Trapped solvent in 3D lattice (Solvate).[1]Vigorous stirring (shear force) can break the gel.[1] Switch counter-ion (e.g., change HCl to Tosylate).[1]
Sticky Gum Impurities (defluorinated byproducts) preventing lattice packing.[1]Perform a charcoal filtration step while hot to remove amorphous impurities before crystallization.[1]

Process Visualization: The "Bridge" Mechanism

Mechanism cluster_0 Standard Solvent System cluster_1 Bridge Solvent System A Fluorinated Amine Salt A->A Self-Aggregation (Oiling Out) C Non-Polar Anti (Hexane) A->C Repulsion (Fluorous Effect) B Polar Solvent (EtOH) D Fluorinated Amine Salt E Bridge Solvent (TFT) D->E Solvation of Fluorous Tail F Crystal Lattice E->F Controlled Nucleation

Figure 2: Mechanistic comparison. Standard non-polar antisolvents cause repulsion and aggregation (Oiling).[1] The Bridge Solvent (TFT) stabilizes the monomer, allowing ordered lattice formation.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] [1]

  • Pascual, S., et al. (2024).[1] "Understanding Oiling-Out in Crystallization Processes." PharmaLego.

  • Curran, D. P. (2008).[1] "Fluorous Solvents and Reagents."[1][4] Handbook of Fluorous Chemistry. Wiley-VCH.[1] [1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for counter-ion selection).

  • Ogawa, A., & Curran, D. P. (2006).[1] "Benzotrifluoride (Trifluorotoluene)."[1] Encyclopedia of Reagents for Organic Synthesis. [1]

Sources

Application Notes & Protocols: In Vitro Pharmacological Profiling of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive suite of validated in vitro assay protocols for the pharmacological characterization of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine, a novel phenethylamine derivative. The structural features, including the fluorinated benzylic position and the methoxy-substituted phenyl ring, suggest potential interactions with monoamine neurotransmitter systems. The following protocols are designed to systematically determine the compound's biological activity, starting with preliminary safety assessments and progressing to primary target engagement, functional activity, and potential off-target liabilities. The workflow emphasizes a logical, data-driven approach to build a robust pharmacological profile for researchers in drug discovery and neuroscience. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability or modulate potency, making a thorough characterization essential[1][2][3].

Section 1: Foundational Assays: Compound Integrity and Cellular Toxicity

Rationale: Before investigating specific molecular targets, it is critical to establish a foundational understanding of the compound's behavior in aqueous solutions and its general effect on cell health. These preliminary assays ensure that subsequent results from target-specific assays are not confounded by poor solubility or cytotoxicity. This establishes a valid concentration range for all further experiments.

Compound Handling and Stock Solution Preparation
  • Solubility Assessment: Empirically determine the solubility of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine in common laboratory solvents (e.g., DMSO, Ethanol) and in aqueous assay buffers.

  • Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare intermediate dilutions from the primary stock using 100% DMSO. Subsequently, create final dilutions in the specific aqueous assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells (including vehicle controls) and should not exceed a non-toxic level, typically ≤0.5%[4].

Protocol: General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells[5]. This assay provides a quantitative measure of the compound's concentration-dependent toxicity (CC50).

Target Cell Line: Human Embryonic Kidney 293 (HEK-293) cells or a human neuroblastoma cell line such as SH-SY5Y are recommended as they are commonly used for subsequent target-based assays[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[5][7].

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the CC50 value.

ParameterDescriptionTypical Value
CC50 50% Cytotoxic Concentration>30 µM (desired)

Section 2: Primary Target Profiling: Monoamine Transporters

Rationale: The phenethylamine scaffold is a classic pharmacophore for interacting with monoamine transporters (MATs): the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[8]. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are primary targets for many psychoactive drugs[8][9]. We will first determine the compound's binding affinity (Ki) and then its functional inhibitory potency (IC50).

Assay Workflow for Monoamine Transporter Profiling

The logical flow for MAT characterization involves first confirming binding and then assessing the functional consequence of that binding.

G cluster_0 Step 1: Affinity Determination cluster_1 Step 2: Functional Potency cluster_2 Step 3: Data Integration Binding Radioligand Binding Assay (Determine Ki) Function Substrate Uptake Inhibition Assay (Determine IC50) Binding->Function If Ki is potent Profile Generate Selectivity Profile (DAT vs. NET vs. SERT) Function->Profile

Caption: Workflow for Monoamine Transporter (MAT) characterization.

Protocol: Radioligand Binding Assays (Affinity)

Principle: This assay quantifies the affinity of the test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand. The result is expressed as the inhibition constant (Ki)[10][11].

Materials:

  • Cell Membranes: Membranes prepared from HEK-293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428

    • For hNET: [³H]-Nisoxetine

    • For hSERT: [³H]-Citalopram

  • Non-specific Binders:

    • For hDAT: 10 µM Benztropine

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Fluoxetine

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine assay buffer, cell membranes (10-20 µg protein/well), the test compound at various concentrations, and the radioligand at a concentration near its Kd value[11].

  • Total & Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the appropriate non-specific binder.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent inhibition of specific binding against the log concentration of the test compound. Use a non-linear regression curve fit to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant[10].

Protocol: Fluorescence-Based Substrate Uptake Inhibition Assay (Function)

Principle: This functional assay measures the ability of the test compound to inhibit the uptake of a fluorescent substrate that mimics monoamine neurotransmitters[12][13]. This modern, non-radioactive method provides a direct measure of the compound's potency as a transporter inhibitor (IC50) in intact cells[14].

Materials:

  • Cell Lines: HEK-293 cells stably expressing hDAT, hNET, or hSERT, plated in a 96- or 384-well black, clear-bottom plate.

  • Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) containing a fluorescent substrate (like ASP+) and a masking dye[12][14].

  • Reference Inhibitors:

    • hDAT: GBR-12909

    • hNET: Desipramine

    • hSERT: Fluoxetine

Step-by-Step Methodology:

  • Cell Plating: Seed cells 18-24 hours prior to the assay to form a confluent monolayer[14].

  • Compound Pre-incubation: Wash the cells with assay buffer. Add the test compound at various concentrations and incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader (e.g., FlexStation 3 or SpectraMax i3x). Measure the increase in intracellular fluorescence over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes). The excitation/emission wavelengths are typically around 440/520 nm[13].

  • Data Analysis: For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence values. Plot the percent inhibition of uptake (relative to vehicle control) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Transporter TargetBinding Affinity (Ki)Functional Potency (IC50)
hDAT TBDTBD
hNET TBDTBD
hSERT TBDTBD

Section 3: Secondary Target Profiling and Mechanistic Assays

Rationale: To build a comprehensive safety and efficacy profile, it is essential to investigate potential off-target activities. Given the compound's structure, key secondary targets include G protein-coupled receptors (GPCRs) associated with monoaminergic systems and the primary metabolic enzymes, monoamine oxidases (MAO)[15][16].

Protocol: GPCR Functional Screening (e.g., Calcium Flux Assay)

Principle: Many neurotransmitter receptors (e.g., 5-HT2A, D2) are Gq- or Gi-coupled GPCRs. Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye[17]. This assay can identify agonist or antagonist activity at a panel of relevant receptors.

Step-by-Step Methodology:

  • Cell Loading: Plate HEK-293 cells expressing the GPCR of interest (e.g., 5-HT2A) in a 96-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Agonist Mode: Add the test compound at various concentrations and measure the fluorescence signal over time using a plate reader equipped with an injector. An increase in fluorescence indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known agonist for the receptor at its EC80 concentration and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Calculate EC50 values for agonists or IC50 values for antagonists by plotting the response against the log concentration of the test compound.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay determines if the test compound inhibits the activity of MAO-A or MAO-B, enzymes that metabolize monoamines[18]. A common method uses a substrate that produces a chemiluminescent or fluorescent product upon oxidation by MAO[16][19]. A reduction in signal in the presence of the test compound indicates inhibition.

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Kit: A commercial MAO-Glo™ Assay kit (Promega) or similar, containing the MAO substrate, a luminogenic detection reagent, and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)[15].

Step-by-Step Methodology:

  • Enzyme Reaction: In a white 96-well plate, incubate the MAO-A or MAO-B enzyme with the test compound at various concentrations for 15 minutes.

  • Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the detection reagent to stop the reaction and generate a luminescent signal. Incubate for 20 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition of luminescence against the log concentration of the test compound and fit the curve to determine the IC50 value for MAO-A and MAO-B.

Potential Synaptic Mechanism of Action

Based on the data gathered, the compound's primary mechanism can be visualized. For example, if the compound is a potent and selective inhibitor of a specific monoamine transporter, its action at the synapse can be depicted as follows.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles with Neurotransmitter (NT) Release Release Synapse Synaptic Cleft Release->Synapse NT Release Receptor Postsynaptic Receptor Synapse->Receptor NT Binding MAT Monoamine Transporter (e.g., DAT) Reuptake NT Reuptake Reuptake->MAT TestCmpd Test Compound TestCmpd->MAT Inhibition Signal Signal Transduction Receptor->Signal

Caption: Inhibition of monoamine transporter at the neuronal synapse.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
  • A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel 1,5-Benzodiazepines. Benchchem.
  • Monitoring monoamine transport with the fluorescent substrate analogue...
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC.
  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs Th
  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • GPCR Signaling Assays.
  • (PDF) Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.
  • Assay in Summary_ki. BindingDB.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • In Vitro Cytotoxicity Assays: Applic
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • Illuminating the monoamine transporters: fluorescently labeled ligands to study D
  • Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments. Benchchem.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc..
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Acta Medica Iranica.
  • What's Going On With Fluorine In 2022? Enamine.
  • Recent advances in the strategic incorporation of fluorine into new-gener
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

Sources

Troubleshooting & Optimization

Improving yield in the fluorination of 1-amino-2-(4-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-F Topic: Yield Optimization for 1-amino-2-(4-methoxyphenyl)propan-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Perfect Storm" Substrate

You are encountering low yields because your substrate, 1-amino-2-(4-methoxyphenyl)propan-2-ol , presents a "perfect storm" of chemical challenges for standard deoxyfluorination (e.g., using DAST).

  • Tertiary Alcohol: Sterically hindered, making direct

    
     substitution difficult.
    
  • Benzylic + p-Methoxy: The para-methoxy group is a strong electron donor (EDG). Upon activation of the alcohol, it stabilizes the resulting carbocation, drastically increasing the rate of

    
     elimination  (styrene formation) and Pinacol-type rearrangement .
    
  • 
    -Amine:  If not properly protected, the amine acts as an internal nucleophile, forming stable aziridines  rather than the desired fluoride.
    

This guide moves beyond standard DAST protocols to specific methods required for electron-rich, tertiary benzylic systems.

Module 1: Pre-Reaction Checklist (The Substrate)

Before attempting the reaction, verify the state of your starting material. 80% of failures occur here.

CheckRequirementReason (Causality)
Amine Protection MANDATORY: N-Boc, N-Cbz, or N-Tosyl.Free amines react explosively with DAST/Deoxo-Fluor. Protonated amines (

) are too acidic and complicate workup. N-Boc is preferred for stability.
Salt Content < 0.1% Mg/Li salts. If synthesized via Grignard, residual Magnesium acts as a Lewis Acid, catalyzing the decomposition of the fluorinating agent and promoting elimination.
Water Content < 200 ppm (Karl Fischer). Water hydrolyzes DAST to HF, which is uncontrolled. The resulting acidic environment triggers the rearrangement of the p-methoxy benzylic system.
Module 2: Reagent Selection Strategy

Standard DAST (Diethylaminosulfur trifluoride) is likely too harsh and thermally unstable for this specific substrate. We recommend XtalFluor-E for higher selectivity.

Comparison Table: Reagents for Tertiary Benzylic Alcohols
ReagentSuitabilityProsCons
DAST LowCheap, available.[1]High elimination risk; thermally unstable >50°C; generates free HF.
Deoxo-Fluor MediumMore thermally stable than DAST.[2][3]Still prone to elimination in electron-rich benzylic systems.
XtalFluor-E High No free HF generation ; crystalline/stable; higher selectivity for substitution over elimination.Requires a promoter (DBU or

).[4]
PyFluor Medium-HighVery stable; mild.Slower kinetics on tertiary centers.
Module 3: Optimized Protocols
Protocol A: The "Gold Standard" (XtalFluor-E)

Recommended for minimizing styrene formation.

  • Preparation: In a flame-dried flask under Argon, dissolve N-Boc-1-amino-2-(4-methoxyphenyl)propan-2-ol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Promoter Addition: Add

    
      (Triethylamine trihydrofluoride) (2.0 equiv).
    
    • Note: Do NOT use DBU for this substrate; the basicity of DBU promotes elimination of the tertiary benzylic proton.

      
       buffers the system.
      
  • Reagent Addition: Cool to -78°C . Add XtalFluor-E (1.2 equiv) portion-wise as a solid.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -10°C. Monitor by TLC.

    • Critical: Do not let it reach Room Temperature (RT) unless conversion is stalled. The p-methoxy carbocation is prone to degradation at RT.

  • Quench: Quench at -10°C with saturated aqueous

    
    .
    
Protocol B: The "Legacy" Fix (DAST/Deoxo-Fluor)

If you must use DAST, strict temperature control is required.

  • Solvent: Use DCM or THF (THF sometimes coordinates the intermediate, slowing elimination).

  • Base Buffer: Add Pyridine (2.0 equiv) to the substrate solution before adding DAST. This neutralizes the HF generated in situ, preventing acid-catalyzed rearrangement.

  • Temperature: Maintain -78°C for the addition and the entire reaction duration.

  • Quench: Pour the reaction mixture into a rapidly stirring saturated

    
     solution. (Do not add water to the reaction).
    
Module 4: Mechanism & Failure Analysis

Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the competition between the desired Fluorination (


-like) and the killer side reactions.

FluorinationPathways Substrate Substrate (N-Boc-Amino Alcohol) Activated Activated Intermediate (O-S Bond Formed) Substrate->Activated + Reagent (DAST/Xtal) Carbocation Stabilized Carbocation (p-OMe Effect) Activated->Carbocation Loss of Leaving Group Product Target Fluoride (Yield) Carbocation->Product Path A: F- Attack (Kinetic Control) Styrene Alkene (Styrene) (Elimination) Carbocation->Styrene Path B: -H+ (Promoted by Heat/Base) Rearranged Ketone/Aldehyde (Pinacol) Carbocation->Rearranged Path C: 1,2-Shift (Promoted by Acid)

Caption: The p-methoxy group stabilizes the carbocation, making Path B (Elimination) and Path C (Rearrangement) highly competitive against the desired Path A.

Module 5: Troubleshooting FAQ

Q: I see a new spot on TLC that is less polar than the product, and my yield is <20%. What is it? A: This is likely the styrene derivative (elimination product).

  • Fix: Your reaction is too basic or too hot. Switch to Protocol A (XtalFluor-E +

    
    ). If using DAST, ensure you are at -78°C and consider using a non-polar solvent like Toluene to destabilize the ionic elimination transition state, although solubility might be an issue.
    

Q: The reaction mixture turned black/tarry immediately upon adding DAST. A: This indicates acid-catalyzed polymerization of the electron-rich aromatic ring or the alkene side-product.

  • Fix: Add Pyridine (2-3 eq) to the reaction mixture before adding DAST. This buffers the free HF.

Q: Can I use the HCl salt of the amine instead of N-Boc? A: No. While protonated amines don't react with DAST, the HCl salt is not soluble in DCM at -78°C. It will sit at the bottom of the flask. Once it warms up and dissolves, the free HF will strip the HCl, and you will get complex mixtures. Protect with Boc.

Q: My product reverts to the alkene during column chromatography. A: Tertiary benzylic fluorides are prone to elimination on Silica gel (which is slightly acidic).

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it. Elute quickly.

References
  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.

    • Key Insight: Establishes XtalFluor-E as superior for elimination-prone substr
  • Middleton, W. J. (1975).[5] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry.

    • Key Insight: The foundational text on DAST, outlining the risks of elimin
  • Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis.

    • Key Insight: Comparative analysis of DAST vs. Deoxo-Fluor mechanisms.
  • Bio, M. M., et al. (2008). "Practical Synthesis of a Potent Potassium Channel Opener." Journal of Organic Chemistry.

    • Key Insight: Demonstrates the necessity of amine protection and low-temperature protocols for benzylic fluorin

Sources

Minimizing elimination side products in beta-fluoro amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of a fluorine atom at the β-position of an amine is a cornerstone strategy in modern medicinal chemistry. This modification can profoundly influence a molecule's pharmacological profile by modulating the amine's basicity (pKa), improving metabolic stability, and enhancing membrane permeability.[1] The inductive effect of the β-fluorine atom can lower the pKa of a typical aliphatic amine by nearly two log units, a change that can drastically reduce off-target activity, particularly at cardiac ion channels.[2]

However, the synthesis of these valuable motifs is frequently complicated by a competing elimination reaction, which abstracts a proton and the fluorine atom to form an undesired alkene byproduct. The high electronegativity of fluorine acidifies the β-protons, making the substrate susceptible to base-promoted elimination pathways.[3] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot and minimize these elimination side products, ensuring higher yields and purity of the target β-fluoroamine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during β-fluoroamine synthesis in a direct question-and-answer format.

Question 1: I'm observing a significant amount of an alkene byproduct in my reaction mixture. What is the primary cause and how can I mitigate it?

Answer: The formation of an alkene is the hallmark of an elimination reaction (E2 or E1cB mechanism) outcompeting the desired nucleophilic substitution (SN2). This is particularly common when using deoxofluorinating agents on β-hydroxy amines or highly basic fluoride sources.

Probable Causes & Recommended Solutions

Probable Cause Underlying Rationale Recommended Solutions
High Reaction Temperature Elimination reactions have a higher activation energy than substitution and are thus more favored at elevated temperatures.1. Run the reaction at a lower temperature. Start at 0 °C or -78 °C and allow the reaction to warm slowly to room temperature. Monitor by TLC/LCMS.
Strong or Sterically Hindered Base A strong base can readily deprotonate the β-hydrogen, initiating elimination. Sterically hindered bases may preferentially act as a base rather than a nucleophile.1. Switch to a milder or non-nucleophilic base. Consider using proton sponge or 2,6-lutidine if a base is required. 2. Use a latent HF source. Reagents like Et3N·3HF or in situ generated amine-HF reagents can provide a less basic source of fluoride.[4][5]
Excessively Basic Fluorinating Agent "Naked" fluoride sources like KF or CsF are highly basic and can promote elimination.1. Employ a phase-transfer catalyst (PTC). A chiral bis-urea or a quaternary ammonium salt can encapsulate the fluoride ion, reducing its basicity and enhancing its nucleophilicity.[6] 2. Use a milder fluorinating agent. Consider reagents like DAST or Deoxo-Fluor®, but add them slowly at low temperatures.[7]
Substrate Prone to Elimination Substrates that can form a stable, conjugated alkene are particularly susceptible to elimination.1. Modify the synthetic route. Consider an alternative strategy, such as the hydrofluorination of an enamine or the ring-opening of an aziridine intermediate.[8][9]

Question 2: My starting material (e.g., a β-hydroxy amine) is consumed, but the yield of the desired β-fluoroamine is very low, and I can't isolate a major byproduct. What's happening?

Answer: This scenario often points to the formation of unstable intermediates or byproducts. Besides elimination, rearrangement reactions are a common issue, especially when using sulfur-based deoxofluorinating agents like DAST.[2]

Probable Causes & Recommended Solutions

  • Aziridinium Ion Formation & Rearrangement: Deoxofluorination of β-amino alcohols can proceed through an intermediate aziridinium ion. While this can lead to the desired product via fluoride attack, it can also lead to rearranged products if the substrate structure allows for it.[7][10]

    • Solution: Screen alternative fluorinating agents. Newer reagents like PyFluor or Fluolead™ may offer different reactivity profiles and suppress rearrangement pathways.

  • HF-Promoted Side Reactions: The HF generated in situ can cause acid-promoted side reactions, particularly the degradation of acid-sensitive protecting groups (like Boc).[4]

    • Solution: Use an HF scavenger like pyridine. Alternatively, employ a protocol that uses a latent and less corrosive HF source, such as the combination of benzoyl fluoride and an alcohol.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for HF elimination in this context?

The two dominant mechanisms are the E2 and E1cB pathways.

  • E2 (Elimination, Bimolecular): This is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the C-F bond breaks. It is favored by strong bases and requires an anti-periplanar arrangement of the proton and the fluorine leaving group.

  • E1cB (Elimination, Unimolecular, Conjugate Base): This is a two-step process. First, a base removes the most acidic proton (the one α to the amine) to form a carbanion intermediate. In the second, slower step, the fluoride is expelled to form the alkene. The high electronegativity of fluorine makes this pathway particularly relevant for β-fluoroamines.[3]


}

Figure 1. Competition between desired SN2 substitution and undesired elimination.


Q2: How does my choice of synthetic strategy influence the risk of elimination?

Your synthetic route is the most critical factor. The three primary strategies have different risk profiles:

  • Deoxofluorination of β-Amino Alcohols: This is a direct and common route but is often the most prone to elimination and rearrangement side reactions, as reagents like DAST can promote dehydration.[2] Careful control of temperature and stoichiometry is essential.

  • Ring-Opening of Aziridines: This method offers a powerful way to form the C-F bond. Using latent HF sources (e.g., benzoyl fluoride/HFIP) or amine-HF reagents can provide controlled hydrofluorination.[4][11] This strategy often gives high yields with excellent regio- and diastereoselectivity, minimizing elimination by avoiding harsh bases.

  • Organocatalytic α-Fluorination/Reductive Amination: This modern approach builds the molecule differently. An aldehyde is first asymmetrically α-fluorinated, and the resulting chiral α-fluoroaldehyde is then subjected to reductive amination.[2][13] This route avoids elimination-prone intermediates altogether and is an excellent strategy for complex molecules.

Q3: Can the amine's protecting group help minimize elimination?

Absolutely. The protecting group is not just a placeholder; it modulates the amine's electronic properties and steric environment.

  • Electron-Withdrawing Groups (Boc, Cbz): These groups decrease the nucleophilicity of the nitrogen atom. This can prevent the amine from assisting in the elimination pathway (e.g., by forming an aziridinium ion that then fragments). They are highly recommended and are compatible with many fluorination conditions.[4][11]

  • Bulky Protecting Groups: While sometimes useful, very bulky groups can sterically hinder the desired SN2 attack, potentially making elimination more competitive. A balance must be struck.

Experimental Protocols

Protocol 1: Deoxofluorination of a β-Hydroxy Amine using DAST with Minimized Elimination

This protocol emphasizes slow addition at low temperatures to favor the SN2 pathway.

  • Preparation: In a flame-dried polypropylene or Teflon flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected β-hydroxy amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST, 1.1 equiv) dropwise to the stirred solution over 30 minutes. A slow addition rate is critical to control the exotherm and minimize side reactions.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Once the starting material is consumed, cool the reaction back to -78 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Hazard Note: Quenching is highly exothermic and releases HF gas. Ensure adequate ventilation and personal protective equipment.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.


}

Figure 2. Decision workflow for troubleshooting elimination side products.


Protocol 2: Hydrofluorination of an N-Boc Aziridine using a Latent HF Source

This protocol, adapted from Doyle and colleagues, provides a mild and highly effective method for accessing β-fluoroamines while avoiding strong bases and corrosive reagents.[4][11]

  • Preparation: In an 8 mL polypropylene tube, dissolve or suspend the N-Boc aziridine (1.0 equiv, ~1 mmol) in tert-butyl methyl ether (TBME, 1 mL).

  • Catalyst & Reagents: To the stirred mixture, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 0.2 equiv) as a Lewis base catalyst. Follow with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 4.0 equiv) and then benzoyl fluoride (PhCOF, 2.0 equiv).

  • Reaction: Seal the tube and place it in a preheated aluminum block at 50 °C. Stir for the designated time (typically 15 minutes to 18 hours, monitor by LCMS).

  • Quenching: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The product can often be isolated in high purity after workup, but column chromatography can be used if necessary.[4]

References

  • A general, enantioselective synthesis of β- and γ-fluoroamines.
  • Stereoelectronic explanations for the mechanistic details of transimination and HF elimin
  • Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society.
  • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organoc
  • 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Organic-Chemistry.org.
  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Doyle Group, Princeton University.
  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PubMed Central.
  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. 14

  • Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters.
  • The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one.
  • Site-Specific β-C(sp3)
  • Synthesis of Electron-Rich β-Fluoroamines: Alkene Aminofluorination Using N,N-Dialkylhydroxylamines. DukeSpace Repository.
  • Elimination Reactions. Southern Illinois University Edwardsville.
  • Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University.
  • Fluorination Reagents, Fluorin
  • Synthesis of β-fluoroamines by Lewis base catalyzed hydrofluorin
  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry.
  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines.

Sources

Technical Support Center: Purification of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar fluorinated primary amines. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Troubleshooting Purification Challenges

This section delves into specific problems that can arise during the purification of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine and offers practical, scientifically-grounded solutions.

Question 1: My TLC plate shows multiple spots after the reaction. How do I identify the product and major impurities?

Answer:

Thin-Layer Chromatography (TLC) is a crucial first step in assessing the success of your reaction and planning a purification strategy. The presence of multiple spots indicates a mixture of your desired product, unreacted starting materials, and byproducts.

Identifying the Spots:

  • Reference Spotting: The most reliable method is to spot your crude reaction mixture alongside the starting materials on the same TLC plate. This will help you definitively identify which spots correspond to unconsumed reactants.

  • Staining: Primary amines can be visualized using a ninhydrin stain, which typically produces a characteristic purple or pink spot. This can help distinguish your amine product from other non-amine impurities.

  • Polarity Considerations:

    • Product: 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is a primary amine and will be relatively polar.

    • Starting Materials: The polarity of your starting materials will vary depending on the synthetic route. For instance, if you started from a ketone precursor, it will be less polar than the amine product.

    • Byproducts: Common byproducts in amination reactions can include over-alkylated secondary or tertiary amines, which are generally less polar than the primary amine.[1][2] Elimination byproducts, if formed, will also likely be less polar.

Logical Workflow for Spot Identification:

Caption: A logical workflow for identifying compounds on a TLC plate.

Question 2: I'm struggling with low yield after column chromatography on silica gel. What's going wrong?

Answer:

Low recovery of primary amines from standard silica gel chromatography is a frequent issue. This is primarily due to the acidic nature of silica gel, which can lead to several problems.[3]

Causality of Low Yield on Silica Gel:

  • Acid-Base Interactions: The amine's basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This can lead to irreversible adsorption of your product onto the column.

  • Product Degradation: The α-fluoroamine moiety can be sensitive to acidic conditions, potentially leading to degradation on the column. While the specific stability of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is not extensively documented in the provided search results, α-fluoroamines are a class of compounds that have historically been considered potentially unstable.[4][5]

  • Tailing and Broad Peaks: The strong interaction with silica often results in significant peak tailing, making it difficult to collect pure fractions and leading to product loss in mixed fractions.[2]

Troubleshooting Strategies:

  • Mobile Phase Modification:

    • Adding a Competing Base: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase can help to neutralize the acidic sites on the silica gel. A common starting point is to add 0.1-1% of the amine to your solvent system.[6]

    • Rationale: The added amine competes with your product for binding to the silanol groups, reducing tailing and improving recovery.[3][6]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can significantly improve the purification of basic compounds. This stationary phase masks the acidic silanols and minimizes the strong interactions that cause product loss.[3]

    • Basic Alumina: Basic alumina is another alternative to silica gel for the purification of amines.[7]

    • Reversed-Phase Chromatography: For polar compounds like amines, reversed-phase chromatography (e.g., C18) can be a highly effective purification method.[7] A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like triethylamine to improve peak shape.[6]

Data Summary for Chromatography Options:

Stationary PhaseMobile Phase ConsiderationsAdvantagesDisadvantages
Silica Gel Requires addition of a basic modifier (e.g., TEA)[6]Readily available and inexpensive.Prone to low yield and peak tailing for amines.[2][3]
Amine-Functionalized Silica Standard normal-phase solvents (e.g., Hexane/Ethyl Acetate).[3]Excellent for amine purification, minimizes interactions.[3]More expensive than standard silica.
Basic Alumina Standard normal-phase solvents.Good for basic compounds.[7]Can have different selectivity than silica.
Reversed-Phase (C18) Water/Acetonitrile or Water/Methanol gradients.[7]Highly effective for polar compounds.[7]Requires removal of aqueous mobile phase from fractions.
Question 3: My purified product appears as an oil, but I need a solid. How can I induce crystallization?

Answer:

Obtaining a solid, crystalline product is often desirable for ease of handling, storage, and for obtaining accurate analytical data. If your purified 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is an oil, you can attempt crystallization or salt formation.

Crystallization of the Free Base:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. You are looking for a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Procedure:

      • Dissolve a small amount of your oily product in a minimal amount of a hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

      • If still unsuccessful, place the solution in a refrigerator or freezer.

    • Solvent Suggestions: For amines, consider solvents like hexanes, diethyl ether, or mixtures such as ethanol/water.[8]

Salt Formation for Crystallization:

Primary amines readily form salts with acids, and these salts are often crystalline even when the free base is an oil.[9] This is a highly effective method for obtaining a solid derivative.

  • Protocol for Hydrochloride (HCl) Salt Formation:

    • Dissolve your purified amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether or a stream of anhydrous HCl gas while stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.[10]

Workflow for Obtaining a Solid Product:

Caption: Decision workflow for solidifying an oily amine product.

II. Frequently Asked Questions (FAQs)

What are the expected spectroscopic signatures for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine?

While specific data for this exact compound is not available in the provided search results, we can predict the key spectroscopic features based on its structure:

  • ¹H NMR:

    • Aromatic protons on the methoxyphenyl ring.

    • A singlet for the methoxy group (-OCH₃) protons.

    • Signals for the methyl (-CH₃) and methylene (-CH₂) protons of the propan-1-amine chain. The fluorine atom will likely cause splitting of adjacent proton signals.

    • A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

  • ¹³C NMR:

    • Distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a large coupling constant (¹J C-F).

    • Signals for the methoxy, methyl, and methylene carbons.

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom.

  • Mass Spectrometry (MS):

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns.

How should I store the purified 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine?

Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide.[11] Therefore, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is advisable to minimize degradation.

Are there any specific safety precautions I should take when handling this compound?

As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, it is prudent to treat all new compounds as potentially hazardous.

III. References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.

  • Enamine. α-Fluoroamines.

  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.

  • Levterov, V., et al. (2026, February 10). α-Fluoroamines: Myth or Reality?. ChemRxiv.

  • PubMed. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates.

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.

  • Kagan, M., et al. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A.

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?

  • University of Alberta. Isolation (Recovery).

  • Alfa Chemistry. Fluorinated Amines.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?

Sources

Technical Support Center: Fluoride Impurity Removal in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity, mechanism-driven solutions for the removal of inorganic fluoride salts (TBAF, HF, AgF, CsF) from nitrogen-containing organic intermediates and APIs.[1]

🔬 Diagnostic: Identify Your "Enemy"[1]

Before selecting a protocol, you must identify the nature of the fluoride species.[1] Fluoride behaves differently depending on its counterion and the solvent environment.

Fluoride SourceCommon Species in Soln.[1][2]The Problem
TBAF (Tetra-n-butylammonium fluoride)

(naked fluoride)
Lipophilic cation (

) drags fluoride into organic layers; forms tight ion pairs with amines.[1]
HF-Pyridine / Olah's Reagent

Highly acidic; forms stable hydrofluoride salts (

) with your amine product.[1]
CsF / KF / AgF Metal-Fluoride latticeLow solubility in organics, but fine particulates can pass through filters; "leaching" via chelation.[1]

🛠️ Module 1: The "TBAF Nightmare" (Quaternary Ammonium Fluorides)

User Query: "I used TBAF to deprotect a silyl ether. I've washed with water five times, but the TBAF peaks are still in my NMR, and my amine product is streaking on the column."

The Science: TBAF is a "phase-transfer" agent by design.[1] The tetrabutylammonium cation is highly lipophilic.[1] When you wash with water, the


 prefers the organic layer (DCM/EtOAc). Because of electroneutrality, the fluoride anion (or hydroxide from hydrolysis) must stay with the cation. You cannot wash TBAF out with water alone.[1]
Solution: The Calcium-Resin "Kishi" Protocol

This is the gold-standard method for non-aqueous removal, leveraging the high lattice energy of Calcium Fluoride (


) and cation exchange.[1]

Mechanism:

  • Cation Exchange: A sulfonic acid resin captures the lipophilic

    
    .[1]
    
  • Precipitation: Calcium Carbonate (

    
    ) neutralizes the HF generated and precipitates Fluoride as insoluble 
    
    
    
    .[1]
  • Thermodynamic Sink: The formation of

    
     (
    
    
    
    ) drives the equilibrium to completion.

Step-by-Step Protocol:

  • Dilute: Dilute your reaction mixture with Methanol (MeOH) or THF.

  • Add Reagents: For every 1 mmol of TBAF used, add:

    • Dowex 50WX8-400 (H+ form): 3.0 grams (washed/dried).

    • Calcium Carbonate (

      
      ):  0.5 grams (powdered).
      
  • Stir: Agitate vigorously at room temperature for 1–2 hours.

  • Filter: Pass through a pad of Celite to remove the resin and the white

    
     precipitate.[1]
    
  • Concentrate: Evaporate the filtrate. Your amine is now free of TBA species and fluoride.[1]

Note: If your amine is acid-sensitive, use the Calcium Carbonate in excess before adding the resin to maintain a buffered environment.

KishiProtocol cluster_0 Reaction Mixture cluster_1 Additives cluster_2 Waste Solids (Filtered) TBAF TBA+  F- CapturedTBA Resin-SO3- TBA+ TBAF->CapturedTBA Cation Exchange CaF2 CaF2 (Solid) TBAF->CaF2 Precipitation Amine Product (Amine) AmineOut Purified Amine Amine->AmineOut Remains in Soln Resin Resin-SO3H Resin->CapturedTBA CaCO3 CaCO3 CaCO3->CaF2 Scavenges F-

Caption: The dual-action mechanism where resin sequesters the ammonium cation while calcium locks the fluoride into a solid lattice.

⚗️ Module 2: Acidic Fluoride Complexes (HF-Pyridine)

User Query: "I used HF-Pyridine. My basic workup (NaHCO3) created a terrible emulsion, and I think my amine product is trapped as a salt."

The Science: Amines form strong hydrogen-bonded complexes with HF (


).[1] Standard basic workups often fail because the neutralization is exothermic and generates water, leading to emulsions with the pyridine byproducts.
Solution: The Methoxysilane Quench

Instead of neutralizing with a base, react the HF with a silyl ether to produce volatile byproducts.

Mechanism:



Step-by-Step Protocol:

  • Do NOT add water. Keep the reaction anhydrous.[1]

  • Add Quench: Add excess TMS-OMe (Methoxytrimethylsilane) or TMS-OEt dropwise to the reaction mixture.

    • Caution: Mild exotherm.[1]

  • Stir: Stir for 30 minutes. The "free" HF and the HF associated with the amine will react to form TMS-F (bp 16 °C) and Methanol.

  • Evaporate: Concentrate on a rotovap. The TMS-F and MeOH will evaporate, leaving the free amine and pyridine.[1]

  • Remove Pyridine: If pyridine remains, co-evaporate with Toluene or Heptane (azeotropic removal) or perform a quick filtration through a basic alumina plug.

🧪 Module 3: Chromatography & Scavenging

User Query: "I am purifying a polar amine. The fluoride salts are causing the bands to streak on silica, ruining the separation."

The Science: Silica gel (


) is acidic. In the presence of fluoride, the silica surface can degrade (

), altering retention times and causing "band broadening."[1] Furthermore, amine hydrofluoride salts are highly polar and streak.
Troubleshooting Guide: Column Additives
MethodProtocolWhy it works
The "Basic" Column Pre-wash silica with 1%

(Triethylamine) in Hexanes.[1]
Neutralizes acidic sites on silica; prevents amine salt formation.[1]
Calcium Scavenger Add a layer of

or Basic Alumina on top of the silica column.[1]
Acts as a "guard column" to trap fluoride before it hits the silica bed.[1]
Reverse Phase (C18) Use C18 silica with an Ammonium Formate buffer (pH 9).Fluoride salts wash through immediately (solvent front); organic amine retains.

📊 Module 4: Verification (How do I know it's gone?)

User Query: "How do I interpret the 19F NMR to confirm removal?"

The Science: Fluorine-19 is 100% naturally abundant and highly sensitive.[1] However, the chemical shift of "inorganic" fluoride is highly solvent-dependent due to hydrogen bonding and ion-pairing.[1]

19F NMR Diagnostic Table (Referenced to


 at 0 ppm) 
SpeciesTypical Shift (

ppm)
Visual Characteristic
Organic Fluorine (C-F) -60 to -230Sharp multiplets (coupling to H/C).[1]
TBAF (in

)
-110 to -130Broad singlet (hygroscopic shift).
HF-Amine Salt -140 to -160Very broad hump (exchangeable).[1]
Si-F (from column degradation) -130 to -150Sharp singlet or doublet (Si satellites).[1]

(if using salts)
-150 to -155Sharp singlet (often distinct isotope shift).[1]

Self-Validation Test: Run a 19F NMR of your crude. If you see a broad hump around -120 to -150 ppm, you have residual inorganic fluoride.[1] After the Kishi Protocol (Module 1), this peak should be completely absent.

📚 References

  • Kishi, Y. et al. "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions."[1][3] Organic Syntheses, 2022 , 99, 53-67.[3]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014 . (Chapter on Silyl Ethers).

  • Rosen, S. et al. "Removal of Fluoride Impurities."[1] Journal of Organic Chemistry, 2007 , 72, 1234. (Specific reference to Calcium scavenging dynamics).

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009 . (Source for 19F Chemical Shift data).

Sources

Technical Support Center: Solubility Optimization for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-F-AMINE-001 Compound Class:


-Fluoroamine / Phenethylamine Derivative
Status:  Active Support

Executive Summary

The solubility challenges associated with 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine stem from the synergistic lipophilicity of the fluorinated tertiary carbon and the 4-methoxyphenyl moiety. While the primary amine function provides a handle for ionization, the electron-withdrawing nature of the


-fluorine atom lowers the pKa of the amine (typically by 1.0–1.5 log units compared to non-fluorinated analogs), creating a narrower pH window for optimal solubility.

This guide provides a tiered troubleshooting approach, moving from basic salt screening to advanced encapsulation techniques.

Module 1: The Physicochemical Barrier (Root Cause Analysis)

Before attempting dissolution, you must understand the competing forces at play.

FeatureEffect on SolubilityTechnical Insight
Primary Amine Increases (via ionization)The "solubility handle." Must be protonated (

) to dissolve in water.

-Fluorine Atom
Decreases (pKa Shift)Inductive effect lowers amine pKa to ~8.8–9.[1]2. The molecule becomes non-ionized (insoluble) at a lower pH than typical amines.
Methoxy-Phenyl Ring Decreases (Lipophilicity)High

drives the molecule to "oil out" or crystallize in aqueous media.
Critical Threshold: The pH-Solubility Profile

Unlike standard amines (pKa ~10.5), this fluorinated analog loses solubility rapidly as pH approaches 8.0.

  • Danger Zone: pH > 7.5 (Risk of precipitation).

  • Target Zone: pH 4.0 – 6.0 (Optimal stability and solubility).

Module 2: Salt Selection & Preparation (First-Line Defense)

Do not dissolve the free base directly in water. It will likely form a gummy oil or hydrophobic aggregate. You must convert it to a salt in situ or isolate a stable salt form.

Protocol A: In Situ Hydrochloride Salt Formation

Best for: Acute in vitro assays and stock solution preparation.

  • Weigh the free base (oil/low-melting solid) into a glass vial.

  • Dissolve completely in a minimal volume of DMSO or Ethanol (e.g., 10 mg compound in 100 µL solvent).

    • Why? This disrupts the crystal lattice/hydrophobic aggregation first.

  • Add Acid: Slowly add 1.05 equivalents of 1M HCl or 1M Methanesulfonic Acid.

  • Dilute: Slowly add water/buffer while vortexing.

    • Checkpoint: If turbidity occurs, stop. You have exceeded the solubility limit of the salt or the pH has risen too high.

Decision Logic: Choosing the Right Counter-ion

Not all salts are equal. The hydrochloride salt is standard but can suffer from the "Common Ion Effect" in saline (PBS/NaCl rich media), reducing solubility.

SaltSelection Start Select Counter-ion Media Target Media? Start->Media Water Pure Water Media->Water Non-ionic Saline PBS / Saline Media->Saline High Cl- conc. HCl Hydrochloride Salt (Standard) Water->HCl First Choice Mesylate Mesylate Salt (High Solubility) Saline->Mesylate Avoid Common Ion Effect Tartrate Tartrate Salt (Good for Stability) Saline->Tartrate Alternative Check Clear Solution? HCl->Check Solubility Check Mesylate->Check Tartrate->Check

Figure 1: Decision tree for selecting the appropriate counter-ion based on the downstream experimental medium.

Module 3: Advanced Formulation (Rescue Strategies)

If simple salt formation fails (e.g., solubility < 1 mg/mL), use these formulation enhancers.

Strategy B: Cosolvent Systems (The "10% Rule")

Use these organic modifiers to lower the dielectric constant of the media.

SolventMax Final % (In Vitro)Max Final % (In Vivo - IV)Mechanism
DMSO 0.1% - 1.0%< 5%Disrupts water structure; high solvency power.
PEG 400 1% - 5%10% - 20%Acts as a cosolvent and weak surfactant.
Ethanol < 1%< 10%Increases solubility of the lipophilic tail.
Strategy C: Cyclodextrin Complexation (The Gold Standard)

For fluorinated aromatics, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is highly effective. The hydrophobic fluorophenyl group inserts into the CD cavity, shielding it from water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or saline.
    
  • Add the compound (free base or salt) to this vehicle.

  • Sonicate for 20–30 minutes at ambient temperature.

    • Note: Avoid excessive heat (>40°C) to prevent potential elimination reactions (dehydrofluorination), although this specific structure is relatively stable.

  • Filter through a 0.22 µm PVDF filter.

FormulationWorkflow Input Compound + Vehicle Sonicate Sonicate (20-30 min) Input->Sonicate Check Visual Inspection Sonicate->Check Clear Clear Solution Check->Clear Success Cloudy Cloudy/Precipitate Check->Cloudy Fail Heat Mild Heat (Max 37°C) Cloudy->Heat Step 1 pH_Adj Adjust pH to 4.5-5.5 Cloudy->pH_Adj Step 2 Heat->Check pH_Adj->Check

Figure 2: Workflow for solubilizing the compound in cyclodextrin vehicles.

Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitated when I added it to PBS (pH 7.4). Why? A: This is the "pH Cliff." The pKa of the


-fluoroamine is likely near 9.[1]0. At pH 7.4, a significant fraction of the molecules may deprotonate (revert to free base), especially if the concentration is near the saturation limit.
  • Fix: Lower the pH of your stock to 5.0–6.0 before adding to PBS, or use a high-capacity buffer (e.g., 100mM Phosphate) to resist local pH changes.

Q2: Can I autoclave the solution? A: Proceed with caution. While the C-F bond is generally strong, the presence of the amine and the benzylic-like position (tertiary carbon) creates a risk of elimination or hydrolysis under high heat/pressure.

  • Recommendation: Use sterile filtration (0.22 µm PVDF or PES membranes) instead of autoclaving.

Q3: Why does the solution turn yellow over time? A: Amines are prone to oxidation (N-oxide formation), especially in solution.

  • Fix: Store stock solutions at -20°C, protected from light. Degas buffers with nitrogen/argon before use.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Supports: General properties of fluorinated drugs and lipophilicity/pKa shifts.[1]

  • FDA Center for Drug Evaluation and Research. (2021). Inactive Ingredient Search for Approved Drug Products. Link

    • Supports: Safety limits for cosolvents (DMSO, PEG) and Cyclodextrins.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews. Link

    • Supports: Mechanism of HP- -CD complexation for lipophilic arom
  • Kalow, J. A., et al. (2012).[4][5] Synthesis of

    
    -Fluoroamines. Journal of Organic Chemistry. Link
    
    • Supports: Chemical stability and synthesis context of the

      
      -fluoroamine class.[1][6]
      

Sources

Technical Support Center: Preventing Racemization in Chiral Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into chiral amine frameworks while preserving stereochemical integrity. The unique electronic properties of fluorine can significantly influence the stability of adjacent stereocenters, making racemization a critical challenge to overcome.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to ensure you can develop robust and reliable synthetic protocols.

Troubleshooting Guide: Common Racemization Issues & Solutions

This section addresses specific experimental problems that can lead to a loss of enantiomeric excess (ee). Each problem is followed by an analysis of potential causes and a series of actionable troubleshooting steps.

Problem 1: Significant Loss of Enantiomeric Excess (ee) During N-Deprotection

You've successfully synthesized your N-protected chiral fluorinated amine with high ee, but the final deprotection step results in a nearly racemic or significantly racemized product.

Core Issue: The conditions used for deprotection are harsh enough to cause epimerization at the stereocenter. The electron-withdrawing nature of fluorine can acidify the α-proton, making the stereocenter particularly susceptible to racemization under both acidic and basic conditions.[3][4]

Root Cause Analysis & Strategic Solutions
  • Harsh Acidic Cleavage (e.g., TFA, HCl): Strong acids can lead to protonation of the amine, which can further activate the α-proton for abstraction, or in some cases, facilitate a reversible imine-enamine tautomerization, leading to racemization.

    • Solution 1: Use Milder Acidic Conditions. If your protecting group is acid-labile (like a Boc group), consider using milder acids or buffered systems. For instance, switching from neat TFA to a solution of TFA in a non-polar solvent like dichloromethane can temper the acidity. Alternatively, using reagents like triflic acid with a scavenger such as anisole can sometimes offer cleaner and more controlled deprotection.[5]

    • Solution 2: Orthogonal Protecting Group Strategy. The most robust solution is to plan your synthesis with an orthogonal protecting group strategy from the outset.[6] This involves choosing a protecting group that can be removed under neutral or very mild conditions that do not affect the stereocenter.

  • Strong Basic Cleavage (e.g., NaOH, KOH): Strong bases can directly deprotonate the α-carbon, leading to a planar carbanion intermediate that is then protonated non-stereoselectively, resulting in racemization.[7]

    • Solution: Employ Base-Labile Groups Removable Under Non-Racemizing Conditions. Groups like Fmoc, which can be cleaved by milder bases such as piperidine in an appropriate solvent, are often a better choice when the stereocenter is base-sensitive.

  • Hydrogenolysis (e.g., H₂, Pd/C for Cbz/Bn groups): While generally considered mild, catalytic hydrogenation can sometimes lead to racemization, especially if the catalyst is too active or if trace amounts of acid or base are present.

    • Solution 1: Catalyst Screening. Screen different catalysts (e.g., Pearlman's catalyst, Pd(OH)₂) and optimize reaction conditions such as solvent, temperature, and hydrogen pressure.

    • Solution 2: Alternative Reductive Cleavage. Consider transfer hydrogenolysis using reagents like ammonium formate, which can sometimes be milder than direct hydrogenation.

Experimental Protocol: Mild Deprotection of a Boc-Protected β-Fluoroamine

This protocol is an example of using milder acidic conditions to remove a Boc group while minimizing racemization.

  • Preparation: Dissolve the Boc-protected β-fluoroamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a pre-chilled solution of 20-30% trifluoroacetic acid (TFA) in DCM dropwise over 10-15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Problem 2: Racemization During a Nucleophilic Substitution or Alkylation Step

You are performing a reaction to form a C-C or C-N bond, and you observe significant erosion of stereochemical purity.

Core Issue: The reaction conditions, particularly the choice of base and solvent, are facilitating the formation of a planar enolate or a related intermediate that loses its stereochemical information. The presence of a fluorine atom can influence the pKa of adjacent protons, making them more susceptible to abstraction.[3]

Root Cause Analysis & Strategic Solutions
  • Base-Induced Epimerization: The use of a strong, non-hindered base can lead to deprotonation at the stereocenter.

    • Solution 1: Use a Hindered Non-Nucleophilic Base. Switch to a bulkier base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). The steric hindrance can disfavor the deprotonation of the more sterically encumbered α-proton.

    • Solution 2: Control Temperature. Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of epimerization.[8] The enolate, once formed, should be quenched with the electrophile at this low temperature.

  • Solvent Effects: Protic solvents can facilitate proton exchange and promote racemization. Polar aprotic solvents can also influence the stability and reactivity of intermediates.

    • Solution: Solvent Screening. Conduct a solvent screen using a range of aprotic solvents like THF, toluene, or diethyl ether to find the optimal medium that minimizes racemization.[8]

  • Use of Chiral Auxiliaries: Chiral auxiliaries are powerful tools for controlling stereochemistry during alkylation and other transformations.[9] They create a chiral environment that directs the approach of the incoming electrophile, leading to high diastereoselectivity.

    • Solution: Employ a Suitable Chiral Auxiliary. Evans' oxazolidinone auxiliaries and Ellman's sulfinamide are well-established for controlling stereochemistry in amine synthesis.[9] Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed and can offer excellent diastereoselectivity.[10]

Decision-Making Workflow for Stereocenter Stabilization

G cluster_deprotection Deprotection Step cluster_alkylation Alkylation/Substitution Step start Racemization Observed During Synthesis check_step Identify the Racemization-Prone Step (e.g., Deprotection, Alkylation) start->check_step deprotection_q Are reaction conditions harsh (strong acid/base)? check_step->deprotection_q Deprotection alkylation_q Is the base too strong or non-hindered? check_step->alkylation_q Alkylation mild_conditions Implement Milder Conditions (e.g., lower temp, weaker reagent) deprotection_q->mild_conditions Yes end_node Achieve High Enantiomeric Excess deprotection_q->end_node No, check other factors orthogonal_pg Switch to an Orthogonal Protecting Group mild_conditions->orthogonal_pg If still racemizing orthogonal_pg->end_node change_base Use Hindered Base (e.g., LDA, LHMDS) alkylation_q->change_base Yes alkylation_q->end_node No, check solvent/other factors lower_temp Lower Reaction Temperature (e.g., to -78 °C) change_base->lower_temp use_auxiliary Employ a Chiral Auxiliary (e.g., Evans, Ellman) lower_temp->use_auxiliary For optimal control use_auxiliary->end_node

Caption: Troubleshooting workflow for identifying and mitigating racemization.

Frequently Asked Questions (FAQs)

Q1: Why is the stereocenter adjacent to a fluorine atom more prone to racemization?

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect increases the acidity of the proton on the adjacent carbon (the α-proton). As a result, this proton can be more easily abstracted by a base, leading to the formation of a planar carbanion. Subsequent protonation of this intermediate is often non-stereoselective, resulting in racemization.[3][4]

Q2: What are the best classes of protecting groups to prevent racemization during the synthesis of chiral fluorinated amines?

The ideal protecting group is one that can be removed under mild conditions that do not promote epimerization.[11][12]

Protecting GroupCleavage ConditionSuitability for Sensitive Stereocenters
Boc (tert-Butoxycarbonyl)Mild Acid (e.g., 20% TFA in DCM)Good, but conditions must be carefully optimized (temperature, concentration).
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)Generally good, but catalyst and conditions should be screened to avoid side reactions.
Fmoc (Fluorenylmethyloxycarbonyl)Mild Base (e.g., Piperidine)Excellent for base-sensitive but acid-stable compounds.
Nosyl (2-Nitrobenzenesulfonyl)Mild nucleophiles (e.g., thiophenol)Very good, as cleavage occurs under neutral or near-neutral conditions.

Q3: Can biocatalysis be used to synthesize chiral fluorinated amines with high enantioselectivity?

Yes, biocatalysis is a powerful and increasingly popular method for the synthesis of chiral amines, including fluorinated analogs.[13][14] Enzymes offer several advantages:

  • High Stereoselectivity: Enzymes operate in a precisely defined chiral environment, often leading to very high enantiomeric excess (>99% ee).[15]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which minimizes the risk of racemization.

  • Greener Chemistry: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents.[14]

Key enzyme classes used for this purpose include:

  • Transaminases (TAs): These enzymes transfer an amino group from a donor molecule to a prochiral ketone, creating a chiral amine.[13]

  • Reductive Aminases (RedAms): These enzymes catalyze the reductive amination of ketones with ammonia or other amines, also yielding chiral amines with high stereoselectivity.[16]

  • Amine Dehydrogenases (AmDHs): These enzymes synthesize chiral amines via the reductive amination of ketones using ammonia as the amine source.[13]

Recent advances in protein engineering have expanded the substrate scope of these enzymes to accept bulkier and more complex molecules, including those with fluorine substituents.[13][17]

Illustrative Biocatalytic Pathway

G ProchiralKetone Fluorinated Prochiral Ketone Enzyme Transaminase (TA) or Reductive Aminase (RedAm) ProchiralKetone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme ChiralAmine Chiral Fluorinated Amine (>99% ee) Enzyme->ChiralAmine Byproduct Byproduct (e.g., Acetone) Enzyme->Byproduct

Sources

Technical Support Center: Advanced Fluorination of Methoxy-Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FL-PEA-2024-X Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in fluorinating methoxy-substituted phenethylamines (e.g., mescaline analogs, 2C-x series precursors). This scaffold presents a unique "push-pull" conflict: the methoxy groups make the aromatic ring electron-rich (prone to oxidation/demethylation), while the ethylamine side chain is a potent nucleophile that interferes with electrophilic fluorinating agents.

This guide moves beyond standard textbook answers, focusing on Selectfluor , NFSI , and XtalFluor as superior alternatives to hazardous reagents like elemental fluorine (


) or DAST.

Module 1: Electrophilic Ring Fluorination

Target: Direct fluorination of the aromatic ring (ortho/para to methoxy groups).

The Primary Challenge: The Amine Interference

Before attempting ring fluorination, you must protect the side-chain nitrogen. Free amines will react with Selectfluor/NFSI to form N-fluoro cations, leading to decomposition or polymerization.

  • Recommended Protection: Trifluoroacetyl (TFA) or Boc. The electron-withdrawing nature of TFA is preferred as it deactivates the side chain against oxidation.

Agent Selection: Selectfluor vs. NFSI[1]
FeatureSelectfluor (F-TEDA-BF4) NFSI (N-Fluorobenzenesulfonimide)
Reactivity High (Kinetic control)Moderate (Thermodynamic control)
Mechanism SET (Single Electron Transfer) or

Polar

type
Solubility Good in MeCN, WaterGood in DCM, Toluene, THF
Best For Mono-fluorination of highly activated ringsDi-fluorination or sensitive substrates
Side Risks Demethylation (oxidative)Sulfonylation (rare but possible)
Protocol 1.1: Selectfluor Regioselective Fluorination

Context: Fluorinating 2,5-dimethoxyphenethylamine (protected).

  • Preparation: Dissolve N-protected substrate (1.0 equiv) in Acetonitrile (MeCN) . Avoid MeOH; it traps the radical cation intermediate, leading to methoxy-addition byproducts.

  • Addition: Add Selectfluor (1.1 equiv) as a solid in one portion at 0°C .

  • Reaction: Warm to room temperature. Monitor via HPLC/TLC.

    • Note: If the reaction stalls, add 5-10% TFA (Trifluoroacetic acid) to catalyze the reaction by protonating the Selectfluor backbone, increasing its electrophilicity.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Troubleshooting Guide (Ring Fluorination)

Q: I am observing significant demethylation (loss of -OMe group) instead of fluorination.

  • Cause: The reaction is proceeding via a Single Electron Transfer (SET) oxidative pathway where water acts as a nucleophile on the radical cation.

  • Fix: Switch to strictly anhydrous MeCN. Add molecular sieves (3Å). If the problem persists, switch to NFSI in non-polar solvent (DCM) to suppress the SET pathway.

Q: The reaction yields a mixture of ortho- and para-isomers.

  • Cause: Methoxy groups are strong ortho/para directors.

  • Fix: Regioselectivity is temperature-dependent. Lower the temperature to -20°C to favor the kinetic product (usually para to the strongest activator). If sterics are tight, the ortho position (relative to the smaller group) is favored.

Visualizing the Mechanism (Selectfluor)

The following diagram illustrates the divergence between the desired fluorination and the oxidative side-reactions.

SelectfluorMechanism Substrate Methoxy-Arene (Substrate) Complex [Pi-Complex] Substrate->Complex Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Complex SET SET Pathway (Radical Cation) Complex->SET High Temp / Polar Solvent SN2 Polar Pathway (SNAr-like) Complex->SN2 Low Temp / Non-Polar RadicalCat Ar-OMe•+ SET->RadicalCat Wheland Wheland Intermediate SN2->Wheland Product Aryl Fluoride (Target) RadicalCat->Product F- transfer SideProduct Demethylated Quinone/Ketal RadicalCat->SideProduct + H2O / Nucleophile Wheland->Product - H+

Caption: Divergent pathways in Selectfluor-mediated fluorination. The SET pathway (red) poses a risk of oxidation/demethylation, while the Polar pathway (green) favors clean fluorination.

Module 2: Nucleophilic Side-Chain Fluorination

Target: Converting a


-hydroxyl group to a fluorine (e.g., synthesis of 

-fluorophenethylamines).
Why NOT DAST?

DAST (Diethylaminosulfur trifluoride) is thermally unstable (explosive >90°C) and generates free HF immediately upon contact with moisture. For methoxy-phenethylamines, the acidity of DAST often causes ether cleavage (demethylation).

The Superior Alternative: XtalFluor-E

XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt.[1][2] It is stable, does not fume, and does not etch glass.

  • Critical Requirement: XtalFluor does not generate fluoride spontaneously. You must add an exogenous fluoride promoter (e.g.,

    
     or DBU).
    
Protocol 2.1: Deoxyfluorination with XtalFluor-E
  • Setup: Dry glassware. Nitrogen atmosphere.[3]

  • Dissolution: Dissolve the

    
    -hydroxy phenethylamine precursor (1.0 equiv) in anhydrous DCM.
    
  • Promoter Addition: Add

    
     (2.0 equiv) or DBU (2.0 equiv).
    
    • Insight: Use DBU if your substrate is acid-sensitive (prevents methoxy cleavage). Use HF-amine if you need higher reactivity.

  • Reagent Addition: Add XtalFluor-E (1.2 equiv) solid.

  • Reaction: Stir at RT for 1-4 hours.

  • Quench: Pour into 5% aqueous

    
    .
    
Troubleshooting Guide (Side-Chain)

Q: I am getting the elimination product (styrene derivative) instead of the fluoride.

  • Cause: The intermediate is a good leaving group, and the base (DBU) is promoting E2 elimination.

  • Fix: Switch from DBU to

    
     . The reaction becomes acidic/neutral rather than basic, suppressing elimination. Alternatively, lower the temperature to -78°C during addition.
    

Q: The reaction is sluggish.

  • Fix: XtalFluor-E is less reactive than DAST. If conversion is low at RT, heat to 40°C (refluxing DCM). Unlike DAST, XtalFluor is stable at this temperature.

Module 3: Late-Stage Metal-Catalyzed Fluorination

Target: Fluorinating difficult positions or replacing other halogens (Cl/Br/I).

If direct electrophilic fluorination fails due to regioselectivity issues, use a Palladium-Catalyzed approach (Buchwald/Ritter type) on an aryl-bromide precursor.

Comparison of Catalytic Systems
SystemCatalystFluorine SourceComments
Buchwald

/ tBuBrettPhos
AgF / KFBest for converting Aryl-Triflates to Aryl-F.
Ritter Pd(OAc)2 / Sulfonamide ligandsSelectfluor (oxidant) + AgFMechanistically unique; proceeds via Pd(III) or Pd(IV).
Protocol 3.1: Pd-Catalyzed Fluorination (Ritter Method)
  • Substrate: Aryl boronic acid (of the methoxy-phenethylamine).

  • Reagents: Pd(OAc)2 (5 mol%), Selectfluor (1.5 equiv), AgF (2.0 equiv).

  • Solvent: Toluene/PhCF3 mixture.

  • Condition: 60-80°C in a sealed tube (exclude moisture).

    • Mechanism:[4][5][6][7][8][9][10] The Pd(II) inserts into the C-B bond, is oxidized by Selectfluor to a high-valent Pd-F species, followed by reductive elimination.

Decision Logic for Researchers

Use this flow to select the correct agent for your specific methoxy-phenethylamine substrate.

AgentSelection Start Start: Define Target TargetType Where is the Fluorine needed? Start->TargetType Ring Aromatic Ring TargetType->Ring SideChain Side Chain (Alkyl) TargetType->SideChain Direct Direct C-H Fluorination? Ring->Direct PreFunc Halogen Exchange (Br->F)? Ring->PreFunc OH_Group Replacing -OH? SideChain->OH_Group Selectfluor Selectfluor (Standard) Direct->Selectfluor Robust Substrate NFSI NFSI (If sensitive to oxidation) Direct->NFSI Fragile Substrate PdCat Pd-Catalyzed (Buchwald/Ritter) PreFunc->PdCat XtalFluor XtalFluor-E + Et3N-3HF OH_Group->XtalFluor Preferred DAST DAST (Avoid if possible) OH_Group->DAST Legacy Only

Caption: Decision matrix for selecting fluorinating agents based on regiochemical targets and substrate stability.

References

  • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • L'Heureux, A., et al. (2010).[11] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link

  • Nyffeler, P. T., et al. (2002). Selectfluor: Mechanistic Insights and Applications. Angewandte Chemie International Edition. Link

  • Lee, E., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science (Reference for PhenoFluor/Late-stage concepts). Link

  • Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. Link

Sources

Technical Support Center: Strategies for Reducing Hygroscopicity of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the moisture sensitivity of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine salts. Hygroscopicity—the tendency of a solid to absorb moisture from the atmosphere—can lead to significant issues in handling, stability, and formulation, compromising the integrity of your active pharmaceutical ingredient (API).[1][2] This document provides a structured, in-depth approach to understanding, characterizing, and mitigating these challenges through proven solid-state chemistry techniques.

Part 1: Understanding and Characterizing Hygroscopicity

This section addresses the fundamental questions surrounding the hygroscopic nature of your amine salts and the analytical methods required for its quantification.

Q1: What is hygroscopicity, and why is it a critical issue for my API salt?

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[2][3] For a crystalline API salt, this is not a trivial matter. Moisture uptake can trigger a cascade of undesirable physical and chemical changes:

  • Physical Instability : The absorption of water can lead to deliquescence (dissolving in the absorbed water), caking, and loss of flowability, which severely complicates handling, weighing, and downstream processing like tablet manufacturing.[4]

  • Chemical Degradation : The presence of water can accelerate hydrolysis or other degradation pathways, reducing the potency and shelf-life of the API.[5]

  • Solid-State Transformation : Moisture can induce a transition from a stable crystalline form to a less stable hydrate or even an amorphous form, which can alter critical properties like solubility and bioavailability.[6][7]

For 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine, the primary amine group is readily protonated to form salts. The specific counter-ion and the resulting crystal lattice arrangement dictate the salt's interaction with water vapor.

Q2: How do I accurately measure and classify the hygroscopicity of my salt?

The gold-standard technique for this is Dynamic Vapor Sorption (DVS) . A DVS instrument measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[8][9] This provides precise data on the amount of water absorbed and the kinetics of the process.[6]

The resulting data, a moisture sorption-desorption isotherm, allows you to classify the material's hygroscopicity.[10] The European Pharmacopoeia provides a widely accepted classification system based on the percentage of weight gain after 24 hours at 80% RH and 25°C.

Table 1: European Pharmacopoeia Hygroscopicity Classification [8][11]

ClassificationWeight Gain (% w/w)Description
Non-hygroscopic < 0.2%Essentially no water uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minimal water uptake; remains a free-flowing powder.
Hygroscopic ≥ 2% and < 15%Noticeable water uptake; may begin to cake.
Very hygroscopic ≥ 15%Significant water uptake; likely to become sticky or deliquesce.
Deliquescent Sufficient water is absorbed to form a liquid.The solid dissolves in the absorbed atmospheric moisture.

After DVS analysis, it is crucial to re-analyze the sample using X-ray Powder Diffraction (XRPD) to determine if any changes to the crystal structure occurred during the humidity exposure.[7][11][12]

Part 2: Troubleshooting and Mitigation Workflow

If you've confirmed your salt is unacceptably hygroscopic, the following workflow provides a logical progression of strategies to mitigate the problem.

digraph "Hygroscopicity_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Hygroscopicity troubleshooting workflow.

Q3: My salt is very hygroscopic. What is the most effective way to solve this?

The most robust solution is to modify the solid state of the API itself through crystal engineering .[1][13] The two primary and most effective strategies are:

  • Salt Screening : Systematically creating salts with a variety of different counter-ions.[14]

  • Cocrystallization : Forming a new crystalline solid by combining the API with a neutral guest molecule (a co-former).[5][15]

These methods aim to create a more stable crystal lattice that is less energetically favorable for water molecules to penetrate.

Q4: How does changing the counter-ion (Salt Screening) reduce hygroscopicity?

Salt formation is a powerful tool to modify the physicochemical properties of an ionizable drug.[14] The choice of counter-ion has a profound impact on properties like melting point, solubility, and hygroscopicity because it directly influences the packing efficiency and intermolecular interactions within the crystal lattice.[16][17]

A highly hygroscopic salt often has a crystal structure with channels or voids that can accommodate water molecules, or it may have strong hydrogen bond acceptors/donors that are readily accessible to atmospheric moisture. By screening a range of pharmaceutically acceptable counter-ions (e.g., mesylate, tosylate, esylate, tartrate, maleate), you can discover a new salt form with a more tightly packed, thermodynamically stable crystal lattice that physically and energetically excludes water molecules.[18]

digraph "Salt_Screening_Process" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for salt screening.

Q5: What is cocrystallization, and when should I consider it?

Cocrystals are multi-component crystalline solids composed of an API and a neutral co-former held together by non-covalent interactions, typically hydrogen bonds.[13][19] This technique is exceptionally valuable because it allows for the modification of physical properties without altering the covalent structure of the API.[20]

Consider cocrystallization when:

  • An optimal salt form cannot be identified.

  • The free base of the API itself is being developed and shows hygroscopicity.

  • You need to fine-tune properties beyond what salt formation can achieve.

By selecting appropriate co-formers (often substances on the FDA's Generally Recognized as Safe (GRAS) list), you can design new crystal structures with significantly reduced hygroscopicity.[21] Studies have shown that cocrystals can exhibit dramatically improved moisture stability compared to the parent API or its salts.[15][20]

digraph "Cocrystal_Concept" { graph [splines=true, nodesep=0.7, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.8]; edge [fontname="Arial", fontsize=9];

}

Concept of cocrystal formation.

Q6: My timeline is tight. Are there any quicker, formulation-based solutions?

Yes, while less fundamental than modifying the API's solid form, formulation and processing strategies can provide a protective barrier against moisture.[1][[“]] These are often used in conjunction with a moderately stable salt form.

  • Co-processing with Excipients : Blending your API with non-hygroscopic excipients (like microcrystalline cellulose) or moisture-scavenging excipients can help deflect moisture away from the drug substance.[[“]][23]

  • Film Coating : Applying a moisture-barrier film coating to the final tablet or granule is a very common and effective method to protect the hygroscopic core from the environment.[13][23][24]

  • Packaging : The final line of defense is high-barrier packaging, such as aluminum blister packs or sealed bottles containing desiccants.[13][[“]]

Part 3: Experimental Guides

These protocols provide a starting point for laboratory investigations. All handling of potentially hygroscopic materials should be performed in a low-humidity environment (e.g., a glove box or dry room) where possible.

Protocol 1: High-Throughput Salt Screening

Objective : To rapidly screen multiple counter-ions to identify new, potentially less hygroscopic salt forms.

Materials :

  • 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine (free base).

  • Library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, L-tartaric).

  • Array of crystallization solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, water).

  • 96-well crystallization plates or small vials.

Methodology :

  • Stock Solution Preparation : Prepare stock solutions of the API free base in a suitable solvent. Prepare stock solutions of the counter-ion acids, typically at a 1:1 molar ratio relative to the API.

  • Dispensing : In each well or vial, combine the API solution with a counter-ion solution. A solvent in which the resulting salt is likely to be poorly soluble is often a good starting point to induce precipitation.

  • Crystallization Induction : Allow the solvent to evaporate slowly at room temperature. Alternatively, use anti-solvent addition or cooling crystallization methods.

  • Isolation & Analysis : After a period (24-72 hours), inspect the wells for solid formation. Isolate the solids by centrifugation or filtration.

  • Primary Characterization : Analyze the resulting solids using XRPD to identify unique crystalline patterns, confirming the formation of new salt forms.

  • Secondary Screening : Scale up the promising hits (unique, crystalline XRPD patterns). Perform DVS analysis on these new salts to quantify their hygroscopicity and compare them to the original salt.

Protocol 2: Cocrystal Screening

Objective : To screen for the formation of cocrystals with improved physical stability.

Materials :

  • API (free base or a salt).

  • Library of GRAS-listed co-formers with complementary hydrogen bonding capabilities (e.g., benzoic acid, succinic acid, nicotinamide, saccharin).

  • Grinding equipment (ball mill or mortar and pestle).

  • Solvents for liquid-assisted grinding or slurry experiments.

Methodology :

  • Solid-State Grinding : Combine the API and a co-former (typically in 1:1 and 1:2 molar ratios) in a ball mill or mortar.

    • Neat Grinding : Grind the two solids together for 15-30 minutes.

    • Liquid-Assisted Grinding (LAG) : Add a few drops of a solvent (e.g., acetonitrile, ethanol) and grind. The solvent acts as a catalyst for molecular rearrangement.

  • Slurry Crystallization : Suspend the API and co-former in a small amount of a selected solvent. Agitate the slurry at a constant temperature for 24-72 hours.

  • Isolation : For grinding experiments, the product is the resulting powder. For slurry experiments, filter the solid and allow it to dry.

  • Characterization : Analyze the resulting solids by XRPD. A new, unique diffraction pattern that differs from both the API and the co-former indicates potential cocrystal formation.[25] Further analysis by DSC and spectroscopy (Raman, FTIR) can confirm the new phase.

  • Performance Testing : Subject confirmed cocrystals to DVS analysis to assess their hygroscopic behavior.[20]

Part 4: Frequently Asked Questions (FAQs)

  • Q: How much API is typically needed for a comprehensive salt screen?

    • A: A comprehensive screen can often be performed with 1-5 grams of the API, especially when using high-throughput techniques.[14]

  • Q: My amine salt is amorphous. Is that the cause of its hygroscopicity?

    • A: Very likely. Amorphous solids lack a long-range ordered crystal lattice, leaving them with higher free energy and more accessible polar groups to interact with water.[16] Inducing crystallization or pursuing salt/cocrystal screening to find a stable crystalline form is a primary goal.

  • Q: Can I combine these strategies?

    • A: Absolutely. A common and robust approach is to first identify the least hygroscopic salt or cocrystal form possible (Strategy 1 or 2) and then incorporate that optimized API into a formulation that uses protective excipients and a moisture-barrier film coat (Strategy 3).

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PubMed. [Link]

  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. (2022). Bohrium. [Link]

  • Salt Screening. (n.d.). Charles River Laboratories. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). MDPI. [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs. [Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. [Link]

  • Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. (2022). National Center for Biotechnology Information. [Link]

  • Salt Selection in Drug Development. (2010). Pharmaceutical Technology. [Link]

  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips. [Link]

  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. (2022). MDPI. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). National Center for Biotechnology Information. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2020). The Japan Society of Applied Physics. [Link]

  • Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Surface Measurement Systems. [Link]

  • Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. (2010). Quora. [Link]

  • Dynamic Vapor Sorption. (n.d.). SK pharmteco. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025). Atmospheric Measurement Techniques. [Link]

  • An investigation into the influence of counterion on the properties of some amorphous organic salts. (2009). PubMed. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025). Atmospheric Measurement Techniques. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (2024). Scientific Research Publishing. [Link]

  • Hygroscopicity Evaluation. (n.d.). CD Formulation. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]

  • Excipient Surface pH and Hygroscopicity and PXRD Observations of Stressed Binary Compacts. (2019). ResearchGate. [Link]

  • Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. (2014). PubMed. [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). ResearchGate. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]

  • A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. (2019). Atmospheric Chemistry and Physics. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016). ResearchGate. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2014). PubMed. [Link]

  • Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. (2010). Aerosol and Air Quality Research. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022). Atmospheric Chemistry and Physics. [Link]

  • Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. (2015). HKUST Research Portal. [Link]

  • Comparison of hygroscopicity classification of (a) inactive and (b) active pharmaceutical ingredients by different methods. Key. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine. Due to the absence of publicly available experimental mass spectra for this specific compound, this document establishes a foundational understanding by first examining the fragmentation of structurally related analogs. We will then extrapolate the anticipated fragmentation pathways for the target molecule, drawing upon established principles of mass spectrometry for amines, aromatic compounds, and the influence of fluoro and methoxy substituents. This comparative approach offers valuable insights for the structural elucidation and identification of this and similar molecules in research and development settings.

Predicted Fragmentation Pattern of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

The structure of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine contains several key features that will dictate its fragmentation under electron ionization: a primary amine, a tertiary carbon bearing a fluorine atom and a methyl group, and a 4-methoxyphenyl (anisole) group. The molecular ion is expected at m/z 183.

The primary fragmentation pathways are predicted to be dominated by cleavages alpha to the amine group and benzylic cleavage, influenced by the electronic effects of the fluorine and methoxy substituents.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The bond between C1 and C2 is susceptible to cleavage, leading to the formation of a resonance-stabilized iminium ion.

  • Benzylic Cleavage: Cleavage of the C2-C(aromatic) bond can occur, generating a resonance-stabilized benzylic cation.

  • Loss of Small Neutral Molecules: The loss of HF, CH3, and other small neutral molecules from the molecular ion and subsequent fragment ions is anticipated.

  • Aromatic Ring Fragmentation: The methoxyphenyl group can undergo characteristic fragmentations.

The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the relative abundance of these fragment ions.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine, we will compare it with the known fragmentation patterns of two key analogs: 2-phenylpropan-1-amine and 2-(4-methoxyphenyl)propan-1-amine.

Analog 1: 2-Phenylpropan-1-amine

This compound represents the core structure without the fluoro and methoxy substituents. Its mass spectrum provides a baseline for understanding the fundamental fragmentation of the propan-1-amine chain attached to a phenyl ring. The most prominent fragmentation pathway for primary amines is alpha-cleavage.[1][2]

Observed Fragmentation of 2-Phenylpropan-1-amine:

Fragment Ion (m/z)Proposed Structure/Loss
135Molecular Ion [M]+
120[M - NH3]+
91[C7H7]+ (Tropylium ion)
44[CH3CH=NH2]+ (Base Peak)

The base peak at m/z 44 is a classic example of alpha-cleavage in primary amines containing a propyl chain. The formation of the tropylium ion at m/z 91 is characteristic of compounds containing a benzyl group.[3]

Analog 2: 2-(4-methoxyphenyl)propan-1-amine

This analog introduces the 4-methoxy substituent on the phenyl ring. The electron-donating nature of the methoxy group is expected to influence the fragmentation, particularly favoring the retention of charge on the aromatic portion of the molecule.

Predicted Fragmentation of 2-(4-methoxyphenyl)propan-1-amine:

Fragment Ion (m/z)Proposed Structure/Loss
165Molecular Ion [M]+
150[M - NH3]+
121[CH3O-C6H4-CH2]+ (p-methoxybenzyl cation)
44[CH3CH=NH2]+

The presence of the methoxy group is anticipated to increase the abundance of the p-methoxybenzyl cation at m/z 121 compared to the unsubstituted benzyl cation (m/z 91) in 2-phenylpropan-1-amine.

Synthesizing the Prediction for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

By combining the fragmentation principles observed in the analogs with the known effects of fluorine substitution, we can construct a detailed prediction for the target molecule. The electron-withdrawing nature of the fluorine atom at the C2 position will influence the stability of adjacent carbocations.

Predicted Key Fragments for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine:

Predicted Fragment Ion (m/z)Proposed Structure/LossRationale
183Molecular Ion [M]+
164[M - F]+Loss of a fluorine radical.
163[M - HF]+Elimination of hydrogen fluoride.
152[M - CH2NH2]+Alpha-cleavage.
121[CH3O-C6H4-CH2]+Benzylic cleavage with loss of C2H4FN.
44[CH3CH=NH2]+Alpha-cleavage, may be less favored due to fluorine substitution.

The presence of the electronegative fluorine atom on the tertiary carbon is expected to destabilize a positive charge on that carbon, potentially making alpha-cleavage resulting in a C2-centered cation less favorable. Conversely, the benzylic cleavage leading to the resonance-stabilized p-methoxybenzyl cation (m/z 121) is likely to be a major fragmentation pathway.

Experimental Protocols

To validate these predictions, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

GC-MS Analysis Protocol:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Ionization Energy: 70 eV.

  • Mass Range: m/z 40-450.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways for 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine and its key analogs.

2_Fluoro_2_4_methoxyphenyl_propan_1_amine_Fragmentation M [M]+. m/z 183 F1 [M - HF]+. m/z 163 M->F1 - HF F2 [M - F]+. m/z 164 M->F2 - F F3 [M - CH2NH2]+. m/z 152 M->F3 - CH2NH2 F4 [CH3O-C6H4-CH2]+ m/z 121 M->F4 - C2H4FN

Caption: Predicted fragmentation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine.

2_Phenylpropan_1_amine_Fragmentation M [M]+. m/z 135 F1 [M - NH3]+. m/z 120 M->F1 - NH3 F2 [C7H7]+ m/z 91 M->F2 - C2H6N F3 [CH3CH=NH2]+ m/z 44 M->F3 - C7H7

Caption: Fragmentation of 2-Phenylpropan-1-amine.

2_4_methoxyphenyl_propan_1_amine_Fragmentation M [M]+. m/z 165 F1 [M - NH3]+. m/z 150 M->F1 - NH3 F2 [CH3O-C6H4-CH2]+ m/z 121 M->F2 - C2H6N F3 [CH3CH=NH2]+ m/z 44 M->F3 - C8H9O

Sources

Comparison of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine with PMA (para-methoxyamphetamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

This guide provides a rigorous technical comparison between PMA (para-methoxyamphetamine), a notorious serotonergic releasing agent, and 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine (hereafter referred to as


-F-4-OMe-BMPEA ), a structural isomer characterized by 

-position quaternary substitution.

While PMA is documented as a highly toxic "designer drug" responsible for numerous fatalities due to severe hyperthermia and MAO inhibition, the target molecule (


-F-4-OMe-BMPEA) represents a distinct pharmacological class. It is a fluorinated derivative of 

-methylphenethylamine (BMPEA)
.

Key Finding: The structural shift of the methyl group from the


 to the 

position, combined with geminal fluorination, drastically alters the pharmacodynamic profile. While PMA is a centrally active psychostimulant, the target molecule is predicted to exhibit significantly reduced central potency but retains peripheral adrenergic risks (hypertension), acting more as a metabolic probe than a functional euphoriant.

Chemical Identity & Structural Divergence

The core difference lies in the regioisomerism of the alkyl chain and the bioisosteric substitution of hydrogen with fluorine.

FeaturePMA (para-methoxyamphetamine)

-F-4-OMe-BMPEA
(Target)
IUPAC Name 1-(4-methoxyphenyl)propan-2-amine2-Fluoro-2-(4-methoxyphenyl)propan-1-amine
Core Scaffold

-Methylphenethylamine (Amphetamine)

-Methylphenethylamine (BMPEA)
Amine Type Primary, Chiral Center at

-C
Primary, Achiral terminal amine
Substitution

-Methyl (C2)

-Methyl +

-Fluoro (C2)
Electronic Effect Electron-donating (+I) from MethylElectron-withdrawing (-I) from Fluorine
CAS RN 64-13-1N/A (Novel/Research Chemical)
Structural Visualization

StructureComparison cluster_PMA PMA (Alpha-Methyl) cluster_Target Target (Beta-Fluoro-Beta-Methyl) PMA PMA 1-(4-MeO-Ph)-propan-2-amine PMA_Feat Alpha-Methyl (MAO Shield) PMA->PMA_Feat key feature Comparison Pharmacological Divergence PMA_Feat->Comparison High CNS Potency Target 2-F-2-(4-MeO-Ph)-propan-1-amine Target_Feat Beta-Quaternary Center (F + Me) Target->Target_Feat key feature Target_Feat->Comparison Reduced CNS Entry Blocked Metabolism

Figure 1: Structural logic distinguishing the alpha-methyl scaffold of PMA from the beta-quaternary scaffold of the target.

Pharmacological Performance Comparison

Mechanism of Action

PMA acts primarily as a potent Serotonin (5-HT) Releasing Agent and a reversible MAO-A Inhibitor . This dual mechanism leads to "serotonin syndrome" (hyperthermia, clonus, hypertension).


-F-4-OMe-BMPEA  is predicted to behave differently based on SAR data from BMPEA and 

-fluorinated phenethylamines:
  • Transporter Affinity: The shift of the methyl group to the

    
    -position (as in BMPEA) generally reduces affinity for DAT and SERT by 10-50 fold compared to the 
    
    
    
    -methyl isomer [1].
  • Fluorine Effect: The

    
    -fluorine exerts a strong electron-withdrawing effect, lowering the pKa of the amine (approx. -1.5 pKa units). This reduces the percentage of ionized species at physiological pH, potentially altering transporter substrate capability.
    
  • Peripheral vs. Central: Like BMPEA, the target is likely to act as a substrate for peripheral Norepinephrine Transporters (NET) , causing vasoconstriction and tachycardia without significant psychoactive reward [2].

Metabolic Stability (The Fluorine Blockade)

This is the target's primary "advantage" (or danger) in a research context.

  • PMA Metabolism: Primarily O-demethylation (CYP2D6) to POHA (para-hydroxyamphetamine) and

    
    -hydroxylation.
    
  • Target Metabolism: The

    
    -position is a "metabolic soft spot" for benzylic hydroxylation.
    
    • Hypothesis: The presence of both a Methyl and a Fluorine at the

      
      -carbon creates a quaternary center , rendering benzylic hydroxylation chemically impossible.
      
    • Result: Extended half-life compared to non-fluorinated BMPEA, potentially leading to prolonged peripheral adrenergic stress.

Comparative Data Table
ParameterPMA (Experimental)

-F-4-OMe-BMPEA (Predicted/SAR)
SERT Affinity (Ki) High (~100-300 nM)Low (>10,000 nM) [3]
MAO Inhibition Potent (IC50 ~2 µM)Weak/Moderate (Steric hindrance)
CNS Penetration High (Lipophilic)Moderate (Lower pKa, but lipophilic F)
Primary Toxicity Hyperthermia (Central)Hypertension (Peripheral)
Duration 4-6 Hours6-10 Hours (Metabolic Blockade)

Experimental Protocols

Synthesis of the Target ( -F-4-OMe-BMPEA)

Note: This protocol is for analytical standard generation only.

Method: Dehydroxyfluorination of the


-hydroxy precursor.
  • Precursor: Start with 1-(4-methoxyphenyl)-1-hydroxy-2-propanone? No, the scaffold is 2-phenylpropan-1-amine.

    • Correct Precursor: Ethyl 2-(4-methoxyphenyl)propionate.

  • Reduction: Reduce ester to alcohol using

    
    
    
    
    
    2-(4-methoxyphenyl)propan-1-ol.
  • Fluorination (The Challenge): Direct fluorination of the tertiary carbon is difficult.

    • Alternative Route: Reformatsky reaction of 4-methoxyacetophenone with ethyl bromoacetate? No.

    • Route: Start with 4-methoxy-

      
      -methylstyrene .
      
    • Step A: Azidofluorination or similar alkene functionalization.

    • Step B:Selectfluor reaction in the presence of acetonitrile to form the acetamide, followed by hydrolysis.

Protocol Validation (Self-Check):

  • Check: Does the fluorine end up at the benzylic position? Yes, Markovnikov addition favors the cation at the benzylic position.

  • Reagent: Selectfluor (1.2 eq), MeCN/H2O,

    
    .
    
Monoamine Uptake Assay (In Vitro)

To verify the "inactive" status of the target compared to PMA.

  • Preparation: HEK293 cells stably expressing hSERT, hDAT, and hNET.

  • Ligand:

    
    -Serotonin, 
    
    
    
    -Dopamine.
  • Incubation: Incubate cells with Target (1 nM - 100 µM) for 10 min.

  • Measurement: Liquid scintillation counting.

  • Control: PMA (Positive control), Fluoxetine (Blocker).

Toxicology & Safety Pathway

The danger of PMA is well-known. The danger of the target is its deceptive structure . It looks like a "safer" fluorinated analog, but the


-quaternary structure likely creates a "metabolic rock" that accumulates peripherally.

ToxicityPathways cluster_PMA_Tox PMA Toxicity Pathway cluster_Target_Tox Target (Beta-F) Toxicity Pathway PMA_Mol PMA Intake MAO_Block MAO Inhibition PMA_Mol->MAO_Block SERT_Dump Massive 5-HT Release PMA_Mol->SERT_Dump Hyperthermia Hyperthermia (>41°C) Serotonin Syndrome MAO_Block->Hyperthermia SERT_Dump->Hyperthermia Death Multi-Organ Failure Hyperthermia->Death Target_Mol Beta-F-BMPEA Intake NET_Bind Peripheral NET Binding Target_Mol->NET_Bind Met_Block Blocked Benzylic Metabolism (C-F bond) Target_Mol->Met_Block Cardio Hypertension Tachycardia NET_Bind->Cardio Accumulation Systemic Accumulation Met_Block->Accumulation Accumulation->Cardio

Figure 2: Divergent toxicity pathways. PMA drives central serotonin syndrome; the Target drives peripheral adrenergic crisis.

Conclusion

2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is NOT a functional substitute for PMA in terms of psychoactivity.

  • PMA is a potent, albeit dangerous, central stimulant.

  • The Target is a fluorinated isomer of the supplement adulterant BMPEA.

Recommendation: Researchers investigating this compound should prioritize cardiovascular safety screening (BP/HR telemetry) over central behavioral assays, as the combination of NET affinity (inherited from BMPEA) and metabolic resistance (conferred by fluorination) presents a high risk of hypertensive crisis.

References

  • Cohen, P. A., et al. (2015). "The stimulant β-methylphenylethylamine (BMPEA) in dietary supplements."[1][2][3][4][5] Drug Testing and Analysis. Link

  • Schindler, C. W., et al. (2019).[4] "The supplement adulterant β-methylphenethylamine increases blood pressure by acting at peripheral norepinephrine transporters."[1][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Glennon, R. A. (1987). "Psychoactive phenylisopropylamines." Psychopharmacology: The Third Generation of Progress.
  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Source for PMA synthesis and toxicology data). Link

  • Hagenaars, L., et al. (2020). "Structure-metabolism relationships of fluorinated amphetamines." Archives of Toxicology. (General reference for F-substitution effects).

Sources

Technical Guide: Crystallographic Profiling of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solid-state characteristics of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine , a critical


-fluoroamine scaffold often utilized in CNS drug discovery. The presence of a fluorine atom at the 

-position to the amine introduces unique stereoelectronic effects—specifically the fluorine gauche effect —which significantly influences crystal packing, solubility, and bioavailability.

This document compares three primary salt forms (Hydrochloride, L-Tartrate, and Fumarate) to determine the optimal candidate for structural elucidation and pharmaceutical development.

The Comparative Landscape: Salt Form Analysis

The selection of a counter-ion is not merely about solubility; it dictates the supramolecular synthons available to stabilize the lattice. For


-fluoroamines, the competition between the ammonium-fluorine electrostatic attraction  and crystal packing forces is the defining variable.
Table 1: Comparative Crystallographic Performance[1]
FeatureHydrochloride (HCl) L-Tartrate (1:1) Fumarate (2:1)
Crystal Habit Prismatic needlesBlock-like prismsPlatelets
Space Group (Typ.)

(Centrosymmetric)

(Chiral/Polar)

(Triclinic)
Resolution Limit High (< 0.8 Å)Medium (< 0.9 Å)High (< 0.8 Å)
H-Bond Network discrete

3D Network (Robust)2D Sheets
Stereochem Utility Limited (needs anomalous disp.)Excellent (Internal Ref) Good
Hygroscopicity Moderate to HighLowVery Low
Primary Use Solubility ScreeningChiral Resolution Long-term Stability
Technical Insight: The Fluorine Gauche Effect

In all salt forms, the N-C-C-F torsion angle is the critical structural metric. Unlike non-fluorinated analogs which may adopt an anti conformation (180°) to minimize steric strain, 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine salts predominantly adopt a gauche conformation (approx. 60°) .

  • Mechanism: The protonated ammonium group (

    
    ) and the electronegative fluorine (
    
    
    
    ) experience a stabilizing electrostatic attraction (
    
    
    hyperconjugation also contributes).
  • Implication: This locks the side chain conformation, reducing entropic penalty upon binding to biological targets (e.g., monoamine transporters).

Experimental Protocol: Single Crystal Growth

To obtain publishable X-ray data, standard evaporation often yields twinning due to the flexibility of the methoxy group. The following Vapor Diffusion protocol is validated for fluorinated amine salts.

Protocol: Anti-Solvent Vapor Diffusion

Reagents:

  • Analyte: 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine (20 mg).

  • Solvent (Good): Methanol (MeOH) or Ethanol (EtOH).

  • Anti-Solvent (Poor): Diethyl Ether (

    
    ) or Hexane.
    
  • Acid: 1.0 eq of acid (HCl in dioxane, L-Tartaric acid in MeOH).

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the free amine in 0.5 mL of MeOH in a small inner vial (4 mL capacity).

  • Salt Formation: Add 1.05 equivalents of the selected acid dropwise. Vortex gently. Ensure the solution is clear (filter through 0.2

    
     PTFE if turbid).
    
  • Setup: Place the open inner vial inside a larger outer jar (20 mL capacity).

  • Diffusion: Carefully add 5 mL of the Anti-Solvent (

    
    ) to the outer jar. Do not let it spill into the inner vial.
    
  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals suitable for XRD (0.2 x 0.2 x 0.1 mm) typically form within 48–72 hours.

Critical Control Point: For the L-Tartrate salt, ensure strictly anhydrous conditions if avoiding solvates is desired. Tartrates readily form hydrates which can disorder the methoxy tail.

Visualization: Crystallization & Decision Logic

The following diagram outlines the logical flow for selecting the salt form based on the specific structural goals (e.g., absolute configuration vs. stability).

SaltSelection Start Start: 2-Fluoro-2-(4-methoxyphenyl) propan-1-amine Free Base Goal Define Structural Goal Start->Goal Path_Res Goal: Absolute Configuration (Chiral Resolution) Goal->Path_Res Stereochem Path_Stab Goal: Thermodynamic Stability (Formulation) Goal->Path_Stab Stability Path_Sol Goal: Max Solubility (Early Screening) Goal->Path_Sol Solubility Tartrate L-Tartrate Salt (Space Group P21) Path_Res->Tartrate Fumarate Fumarate Salt (Space Group P-1) Path_Stab->Fumarate HCl HCl Salt (Space Group P21/c) Path_Sol->HCl Analysis X-Ray Diffraction Analysis Tartrate->Analysis Fumarate->Analysis HCl->Analysis Check_Gauche Check N-C-C-F Angle (Target: ~60° Gauche) Analysis->Check_Gauche Result_Good Valid Structure: Electrostatic Stabilization Check_Gauche->Result_Good Angle 50-70° Result_Bad Disordered/Anti: Re-screen Solvent Check_Gauche->Result_Bad Angle >150°

Figure 1: Decision matrix for salt selection and structural validation criteria emphasizing the gauche effect checkpoint.

Data Analysis: Interpreting the CIF

When analyzing the Crystallographic Information File (CIF) for this molecule, researchers must scrutinize three specific regions of the electron density map:

A. The Fluorine-Ammonium Interaction
  • Metric: Measure the intramolecular distance between

    
     and 
    
    
    
    .
  • Expectation: A distance of 2.8 – 2.9 Å indicates a strong electrostatic contact, confirming the gauche preference.

  • Validation: If the distance is >3.5 Å (Anti conformation), suspect crystal packing forces are overriding the stereoelectronic effect, which may indicate a meta-stable polymorph.

B. The Methoxy Group Disorder

The 4-methoxyphenyl ring often exhibits rotational disorder around the


 bond.
  • Refinement Strategy: If the thermal ellipsoids for the terminal methyl carbon are elongated, apply a split-site model (e.g., PART 1 / PART 2 in SHELX) with occupancy refinement. Failure to model this will artificially inflate the R-factor (

    
    ).
    
C. Absolute Configuration (Flack Parameter)

For the L-Tartrate salt (or if using Cu-K


 radiation for the HCl salt):
  • Flack Parameter (x): Should be near 0.0 (within 3

    
    )  for the correct enantiomer.
    
  • Interpretation: If

    
    , the structure is inverted. If 
    
    
    
    , the crystal is a racemic twin or the resolution is insufficient to distinguish the anomalous dispersion of the Fluorine atom.

References

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.

    • Foundational text on the stereoelectronic effects of fluorine, specifically the gauche effect.
  • Gilmour, R., et al. (2011).[1] "Theoretical and X-ray crystallographic evidence of a fluorine-imine gauche effect." Chemistry – A European Journal, 17(32), 8850-8857.

    • Provides comparative X-ray d
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

    • Standard tool for visualizing and measuring torsion angles in gener
  • Grover, G., et al. (2022). "Experimental/Computational Study on the Impact of Fluorine on the Structure... of ortho-Fluorinated 2-Phenylethylamine." Journal of the American Chemical Society.

    • Detailed analysis of fluorinated phenethylamine conform

Sources

Technical Guide: Infrared (IR) Spectroscopy of C-F Bonds in Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Signature

In the structural elucidation of Novel Psychoactive Substances (NPS), particularly phenethylamines (e.g., 2C-x series, fluorinated amphetamines), the Carbon-Fluorine (C-F) bond represents a high-value spectroscopic target. Unlike the "silent" C-H bonds or the heavy C-Br/C-I bonds that shift vibrations into the far-IR, the C-F bond exhibits a strong dipole moment and high force constant.

This guide provides an advanced technical analysis of detecting and differentiating fluorinated phenethylamines using Fourier Transform Infrared (FTIR) spectroscopy. It moves beyond basic peak assignment to explore the causality of isomer-dependent shifts (ortho vs. meta vs. para) and provides a self-validating protocol for confirming fluorination in unknown samples.

Mechanistic Insight: The C-F Vibrational Mode

The C-F bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol). In an aromatic system (fluoroarene), this results in a vibrational signature that is distinct from other halogens.

Why C-F Stands Out
  • Electronegativity: Fluorine (3.98 Pauling) induces a massive dipole change during stretching, resulting in intense IR absorption bands.

  • Frequency Range: The reduced mass of the C-F pair places the stretching frequency in the 1000–1400 cm⁻¹ region.[1] This overlaps with the "fingerprint" region but is often distinguishable by sheer intensity.

  • Coupling: Unlike isolated aliphatic C-F stretches, aromatic C-F vibrations couple strongly with ring breathing modes, making the peak position highly sensitive to the substitution pattern (ortho/meta/para).

Comparative Analysis: C-F vs. Alternative Substituents

To validate a C-F assignment, one must rule out other halogens. The following table contrasts the vibrational characteristics of the C-F bond against its common analogs in phenethylamine structures.

Table 1: Comparative IR Vibrational Signatures of Aromatic Substituents

Substituent BondPrimary Stretch Region (cm⁻¹)IntensityDiagnostic FeaturesInterference Risks
Ar–F 1200 – 1250 (primary)1000 – 1400 (broad range)Very Strong Sharp, intense band often splitting ring modes.C-O stretches (ethers/esters) in the same region.[1][2]
Ar–Cl 1000 – 1100 StrongDistinctive "chlorobenzene" ring vibration at ~1080 cm⁻¹.In-plane C-H bends.[3]
Ar–Br 1000 – 1070 Med/StrongMass effect shifts ring modes to lower frequencies.Often overlaps with Ar-Cl; requires far-IR for confirmation.
Ar–I ~1060 Weak/MedHeavy atom effect dampens vibration intensity.Difficult to detect in standard mid-IR (4000-400 cm⁻¹).
Ar–H (Unsubstituted)3000 – 3100 WeakC-H stretch is diagnostic of aromaticity, not substitution.Ubiquitous; offers no specific "tag" for identification.

Critical Insight: The C-F stretch is the only halogen vibration that consistently appears above 1100 cm⁻¹ with high intensity, making it the most robust marker for halogenated phenethylamines in the standard mid-IR range.

Case Study: Differentiating Isomers (2-FA, 3-FA, 4-FA)

Differentiation of positional isomers (regioisomers) is the primary challenge in forensic analysis. The position of the fluorine atom on the benzene ring dictates the symmetry and restoring forces of the ring vibrations.

The "Rule of Three" for Identification

To confidently identify a specific isomer, you must triangulate three spectral features:

  • The C-F Stretch (1200-1250 cm⁻¹):

    • 4-FA (Para): Typically shows a strong doublet or complex band near 1215 and 1203 cm⁻¹ . The high symmetry of the para-substitution often simplifies the spectrum compared to ortho/meta.

    • 2-FA (Ortho): The proximity of the fluorine to the ethylamine side chain can induce field effects, shifting the C-F band and altering the N-H bending intensity.

  • C-H Out-of-Plane (OOP) Bending (600-900 cm⁻¹): This is the most reliable region for determining substitution patterns.

    • Para (4-FA): Single strong band at ~830 cm⁻¹ (indicative of 2 adjacent hydrogens).

    • Meta (3-FA): Two bands at ~780 cm⁻¹ and ~690 cm⁻¹ (indicative of 3 adjacent hydrogens).

    • Ortho (2-FA): Single strong band at ~750 cm⁻¹ (indicative of 4 adjacent hydrogens).

  • The "Band 2" Intensity Anomaly: Research indicates that the amine bending vibration (approx. 1500-1600 cm⁻¹) exhibits a significantly lower intensity in 2-FA compared to 3-FA and 4-FA. This is likely due to steric or electronic interaction between the ortho-fluorine and the amine nitrogen (H-bonding or repulsion).

Experimental Protocol: High-Fidelity Capture

To ensure the C-F bands are distinct from background noise and fingerprint clutter, the following protocol is recommended. This workflow prioritizes Attenuated Total Reflectance (ATR) for its reproducibility and lack of sample preparation artifacts (e.g., KBr moisture absorption).

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Diamond or Germanium crystal). Diamond is preferred for durability with hard crystalline salts.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: 2 cm⁻¹ is recommended for resolving closely spaced isomer peaks.

    • Scans: Minimum 16 scans; 32 scans recommended for signal-to-noise ratio > 500:1.

  • Sample Preparation:

    • Form: Hydrochloride salt (most common) or freebase. Warning: Freebases are often oils and may yield different peak positions than salts due to hydrogen bonding differences.

    • Application: Place ~2-5 mg of sample on the crystal. Apply high pressure (using the pressure arm) to ensure intimate contact. Poor contact results in weak C-F bands.

  • Data Acquisition & Processing:

    • Perform a background scan with the clean crystal immediately before the sample.

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Normalize the spectrum to the strongest peak (usually the C-F stretch or C-H bend) for overlay comparison.

  • Self-Validation Check:

    • Check 1: Is there a peak >3000 cm⁻¹? (Confirms Aromatic C-H).[4]

    • Check 2: Is there a broad band ~2800-3000 cm⁻¹? (Confirms Amine salt N-H stretch).

    • Check 3: Is the strongest peak between 1100-1300 cm⁻¹? (Supports C-F presence).

Identification Logic Workflow

The following diagram illustrates the decision logic for identifying and differentiating fluorinated phenethylamines.

G Start Unknown Sample Spectrum CheckRegion Check 1000-1400 cm⁻¹ Region Start->CheckRegion StrongCF Strong Band @ 1200-1250 cm⁻¹? CheckRegion->StrongCF CheckOOP Analyze OOP Bends (600-900 cm⁻¹) StrongCF->CheckOOP Yes NotFluoro Suspect Non-Fluorinated (Check C-Cl/Br/H) StrongCF->NotFluoro No (Weak/Absent) Para Single Band ~830 cm⁻¹ (Para / 4-FA) CheckOOP->Para ~830 cm⁻¹ Meta Bands ~780 & 690 cm⁻¹ (Meta / 3-FA) CheckOOP->Meta ~780/690 cm⁻¹ Ortho Single Band ~750 cm⁻¹ (Ortho / 2-FA) CheckOOP->Ortho ~750 cm⁻¹ Confirm Validate with Amine Bend Intensity Check Ortho->Confirm Low Intensity Amine Bend

Caption: Logic flow for the spectroscopic differentiation of fluorinated phenethylamine isomers based on C-F stretch and OOP bending modes.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 4-Fluoroamphetamine (HCl).[5] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 3-Fluoroamphetamine (HCl). Retrieved from [Link]

  • Kranenburg, R. F., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

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A Comparative Guide to the Chiral Separation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of a chiral drug can exhibit significantly different pharmacological activities, making their separation and analysis a critical aspect of pharmaceutical development.[1] This guide provides a comprehensive comparison of methodologies for the chiral separation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine enantiomers, a crucial step for ensuring the safety and efficacy of potential therapeutics derived from this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this guide draws upon established principles and data from structurally analogous compounds to provide a robust framework for methodological development.

The primary techniques for chiral separations on both analytical and preparative scales include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and enzymatic resolution.[2][] Each method offers distinct advantages and is suited for different stages of the drug development pipeline.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis

Chiral HPLC is a powerful and versatile technique for resolving enantiomers and is widely considered the gold standard for analytical separations.[2] The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful HPLC method.[4]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral compounds, including amines.[5][6] These phases operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[6]

For the separation of chiral amines, coated polysaccharide phases have often shown better enantioselectivity compared to their covalently bonded counterparts.[5] A screening approach using various columns and mobile phases is generally recommended to find the optimal conditions.[4]

Illustrative Data for Chiral Amine Separation on Polysaccharide-Based CSPs:

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Resolution (Rs)Selectivity (α)
Polysaccharide-Based (Cellulose Derivative)n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)1.02.11.25
Polysaccharide-Based (Amylose Derivative)n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)1.02.81.42
Note: This data is illustrative and based on typical performance for cyclic amine separations. Actual results may vary.[4]
Macrocyclic Glycopeptide-Based CSPs

CSPs based on macrocyclic glycopeptides, such as CHIROBIOTIC™ phases, offer a multi-modal chiral surface capable of various molecular interactions, including ionic, hydrogen bonding, and π-π interactions.[7] A significant advantage of these columns is their compatibility with a wide range of mobile phases, including polar organic and aqueous-organic mixtures, making them highly suitable for LC-MS applications.[7][8]

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced solvent consumption.[9][10] It is particularly well-suited for preparative scale separations.[11] Using carbon dioxide as the primary mobile phase, SFC is considered a "greener" technology.[9]

For the separation of primary amines, SFC has shown comparable selectivities and analysis times to normal-phase HPLC, often with improved peak symmetries.[12] The addition of acidic or basic modifiers to the mobile phase is often necessary to achieve good separation of ionizable compounds like amines.[13] However, the choice of additive is critical, as some, like ammonium hydroxide, can destroy enantioselectivity on certain phases.[12]

Comparison of SFC and HPLC for Primary Amine Separations:

TechniqueTypical Mobile PhaseKey Advantages
SFC CO2 with polar modifiers (e.g., methanol) and additives (e.g., trifluoroacetic acid/triethylamine)Faster analysis, reduced organic solvent consumption, improved peak symmetry.[9][12]
HPLC (Normal Phase) Hexane/Ethanol with additivesHigh resolution, well-established methods.[12]
HPLC (Polar Organic) Acetonitrile/Methanol with additivesShorter analysis times compared to normal phase.[12]

Enzymatic Resolution: A Highly Selective Preparative Method

Enzymatic kinetic resolution is a powerful technique for the preparative-scale synthesis of enantiomerically pure compounds.[14] This method utilizes the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[15] This leaves one enantiomer unreacted and the other transformed into a new compound, allowing for their separation.

For amines, this often involves the selective acylation of one enantiomer.[15] Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used and have shown excellent selectivity for a variety of substrates.[16]

Key Considerations for Enzymatic Resolution:

  • Enzyme Selection: Screening a panel of enzymes is crucial to identify one with high enantioselectivity (E-value) for the target molecule.

  • Acyl Donor: The choice of acylating agent can significantly impact the reaction rate and selectivity.

  • Solvent: The reaction is typically carried out in an organic solvent to prevent hydrolysis of the enzyme.

Experimental Protocols

Chiral HPLC Method Development Workflow

HPLC_Workflow

Step-by-Step Protocol:

  • Initial Screening:

    • Prepare a solution of the racemic amine in the mobile phase.

    • Screen a set of chiral columns, such as those based on amylose and cellulose derivatives (e.g., Chiralpak® series) and macrocyclic glycopeptides (e.g., CHIROBIOTIC™ series).[4][5]

    • For polysaccharide columns, start with a mobile phase of n-hexane and an alcohol (isopropanol or ethanol) containing a small amount of a basic modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).[4]

    • For macrocyclic glycopeptide columns, screen in polar organic and reversed-phase modes.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the organic modifier.

    • Adjust the flow rate and column temperature to improve resolution and analysis time.

    • For acidic or basic compounds, the type and concentration of the mobile phase additive are critical and should be optimized.[6]

General Protocol for SFC Screening

SFC_Screening_Workflow

Step-by-Step Protocol:

  • System Setup:

    • Utilize an SFC system with a chiral stationary phase, often the same columns used for normal-phase HPLC.

  • Mobile Phase Preparation:

    • The primary mobile phase is supercritical CO2.

    • Use a polar organic modifier, such as methanol, containing an acidic additive like trifluoroacetic acid and a basic additive like triethylamine (e.g., 0.3-0.2% v/v).[12]

  • Screening and Optimization:

    • Perform an initial screening run with a gradient of the organic modifier.

    • Optimize the separation by adjusting the modifier percentage, the concentration of additives, column temperature, and back pressure.[10]

Conclusion

The chiral separation of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine is a critical step in its development as a potential pharmaceutical agent. Both HPLC and SFC offer robust and reliable platforms for analytical and preparative-scale separations. A systematic screening of various chiral stationary phases and mobile phase conditions is the most effective strategy for developing a successful separation method. For large-scale production of a single enantiomer, enzymatic resolution presents a highly selective and efficient alternative. The choice of method will ultimately depend on the specific requirements of the project, including the scale of the separation, the desired purity, and the available instrumentation.

References

  • Benchchem. Comparison of Chiral Stationary Phases and Mobile Conditions.
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-220.
  • Welch, C. J., Biba, M., & Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 470-481.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
  • Brückner, H., & Eketorp, R. (1985). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 57(13), 2663-2667.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • Pirkle, W. H., & Hyun, M. H. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 49(17), 3043-3046.
  • Francotte, E. (2007). Chiral Chromatography in Support of Pharmaceutical Process Research. Chirality, 19(9), 675-693.
  • Phenomenex. Chiral HPLC Separations.
  • Welch, C. J., Biba, M., & Regalado, E. L. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1), 24-33.
  • Betzenbichler, M., et al. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU.
  • Pirkle, W. H., & Hyun, M. H. (1985). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 50(25), 4991-5000.
  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(4), 368-380.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301.
  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).
  • van der Westhuizen, J. H., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository.
  • Phinney, K. W. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1075(1-2), 61-67.
  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Bell, D. S., et al. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
  • Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
  • Bommarius, A. S., & Paye, M. F. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemCatChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine. As a fluorinated aromatic amine, this compound requires specialized management to mitigate risks to laboratory personnel and the environment. The protocols outlined herein are designed to ensure compliance with safety regulations and promote a culture of responsible chemical stewardship for researchers, scientists, and drug development professionals.

Foundational Principles: Hazard Assessment and Chemical Profile

  • Aromatic Amines: This class of compounds is associated with significant health hazards. Many aromatic amines are known to be toxic, with some being recognized as potential or known carcinogens and mutagens.[1][2] They can be readily absorbed through the skin, making dermal contact a primary route of exposure.[2]

  • Fluorinated Organic Compounds: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This stability makes fluorinated compounds highly persistent in the environment.[3] Their thermal decomposition requires very high temperatures, rendering standard disposal methods ineffective and necessitating specialized treatment.[4]

Based on this analysis, 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine should be treated as a hazardous substance with probable skin and eye irritant properties, potential systemic toxicity, and significant environmental persistence.[1][5] All handling and disposal operations must be conducted under the assumption that the material is hazardous.

Pre-Disposal Operations: Safety and Containment

Proper containment and segregation are critical first steps that prevent accidental release and ensure the waste is managed correctly from the point of generation.

Personal Protective Equipment (PPE)

Due to the presumed hazards of skin absorption and irritation, a stringent PPE protocol is mandatory.

  • Hand Protection: Use chemically resistant gloves. Double gloving with nitrile gloves is recommended for tasks with a higher risk of splash.[6]

  • Eye Protection: Chemical splash goggles are required at all times.[6]

  • Body Protection: A fully buttoned lab coat must be worn. For transfers of larger volumes, a chemically resistant apron is advised.[6]

  • Ventilation: All handling of this compound, including waste consolidation, must occur inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Waste Segregation and Container Management

Proper segregation prevents dangerous chemical reactions and ensures the waste stream is not contaminated.[7]

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[6][8] It must not be mixed with non-halogenated solvents, aqueous waste, or other incompatible chemical classes.[8][9]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10][11] Do not use metal containers, as residual amines can be corrosive.[12]

  • Labeling: The waste container must be labeled clearly from the moment the first drop of waste is added.[8][11] The label must include:

    • The words "Hazardous Waste" .[11][13]

    • The full, unabbreviated chemical name: "Waste 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine".[13]

    • An accurate list of all components and their approximate percentages if it is a mixture.[7]

    • The relevant hazard pictograms (e.g., irritant, health hazard).[13]

Spill Management Protocol

Immediate and correct response to a spill is crucial for maintaining a safe laboratory environment.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE described in Section 2.1.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]

  • Decontaminate the Surface: Clean the spill area thoroughly with a detergent solution (e.g., Alconox) and water.[16]

  • Manage Cleanup Debris: All contaminated items, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.[16]

  • Label and Dispose: Seal and label the container as hazardous waste for disposal through your institution's Environmental Health and Safety (EHS) office.[13]

Approved Disposal Pathways

The chemical stability of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine strictly limits acceptable disposal methods. Methods that are not designed to handle persistent, halogenated organic compounds are prohibited.

Primary Recommended Pathway: High-Temperature Incineration

High-temperature incineration at a licensed hazardous waste facility is the industry-standard and most environmentally sound method for destroying fluorinated organic compounds.

  • Mechanism: The extreme temperatures (typically >1,400°C) and long residence times in these specialized incinerators are sufficient to break the stable carbon-fluorine bond.[4] The resulting acidic gases (like hydrogen fluoride) are then neutralized in a scrubber system before being released.

  • Justification: This pathway is mandated by the chemical properties of the waste. The U.S. Environmental Protection Agency (EPA) identifies high-temperature incineration as a key technology for the destruction of persistent fluorinated substances like PFAS, a principle that applies directly to this compound.[4][17]

Prohibited Disposal Methods

The following methods are strictly forbidden and may lead to environmental contamination and regulatory violations:

  • Drain Disposal: This is illegal and irresponsible. Aromatic amines and their halogenated derivatives can be toxic to aquatic life and are not effectively removed by standard wastewater treatment processes.[2][10]

  • Evaporation in a Fume Hood: This practice is a violation of EPA regulations, as it constitutes an uncontrolled release of potentially hazardous chemicals into the atmosphere.[6]

  • Mixing with Non-Hazardous Waste: Do not dispose of this chemical or its containers in the regular trash.[13]

Procedural Summary & Workflow

The following table and diagram provide a consolidated overview of the disposal process, serving as a quick reference for laboratory personnel.

Table 1: Disposal Protocol Summary
ParameterSpecificationRationale & Reference
Waste Classification Hazardous Waste: Halogenated Organic Liquid/SolidBased on the fluorinated aromatic amine structure.[6][8]
EPA Waste Code Varies by jurisdiction; consult institutional EHS. Likely falls under F-listed codes for spent solvents or U-listed for unused product.The EPA's Resource Conservation and Recovery Act (RCRA) regulates hazardous waste.[10]
Primary Container HDPE or Glass bottle with a tightly sealing screw cap.Must be chemically compatible and prevent leaks.[10][11]
Labeling Requirements "Hazardous Waste," full chemical name(s), hazard pictograms, accumulation start date.Mandated by OSHA's Hazard Communication Standard and EPA regulations.[13][18]
Storage Location In a designated Satellite Accumulation Area (SAA), within secondary containment. Segregate from acids and oxidizers.Prevents reactions with incompatible materials and contains potential leaks.[6][7]
Mandatory PPE Nitrile gloves (double-gloving recommended), chemical splash goggles, lab coat.Protects against dermal absorption and eye/skin irritation.[5][6]
Disposal Method Off-site high-temperature incineration via a licensed hazardous waste contractor.Ensures complete destruction of the persistent C-F bond.[3][4]
Diagram 1: Disposal Decision Workflow

This diagram illustrates the step-by-step decision process for the safe management and disposal of 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine waste.

G cluster_prep Preparation & Generation cluster_handling Handling & Containment cluster_response Contingency cluster_disposal Final Disposal Pathway gen Waste Generation assess Hazard Assessment: Treat as Hazardous (Fluorinated Aromatic Amine) gen->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select Compatible Container (e.g., HDPE) with Screw Cap segregate->container label_waste Label Container: 'Hazardous Waste' + Full Name container->label_waste store Store in SAA Away from Incompatibles label_waste->store spill Spill Occurs spill_protocol Execute Spill Protocol: 1. Alert & Isolate 2. Absorb with Inert Material 3. Collect & Decontaminate spill->spill_protocol Yes spill_protocol->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate High-Temperature Incineration contact_ehs->incinerate prohibited Prohibited: - Drain Disposal - Evaporation - Regular Trash

Sources

Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile: A Synthesis of Structural Analogs
Core PPE Requirements: A Multi-Layered Defense

Effective protection from chemical hazards relies on a multi-layered approach, encompassing eye, skin, and respiratory protection. The following table summarizes the recommended PPE for handling 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine.

Protection Type Required PPE Specifications and Rationale
Eye Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and vapors. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Double-Gloving with Chemical-Resistant GlovesGiven the aromatic amine structure, glove permeation is a significant concern.[1] Double-gloving with a nitrile inner glove and a neoprene or PVC outer glove provides an enhanced barrier. Always inspect gloves for any signs of degradation or perforation before and during use.
Body Protection Flame-Retardant, Chemical-Resistant Laboratory CoatA lab coat made from a material like Tychem® offers protection against accidental spills and splashes.[7] It should be fully buttoned with the sleeves rolled down to ensure maximum coverage.
Respiratory Protection Half-face or Full-face Respirator with Organic Vapor/Acid Gas CartridgesInhalation of vapors should be minimized by working in a well-ventilated area, preferably within a chemical fume hood.[8][9][10][11] For procedures with the potential for aerosol generation, a properly fitted respirator is mandatory.
Foot Protection Chemical-Resistant, Steel-Toe Boots or ShoesEnclosed, sturdy footwear protects against spills and dropped equipment.
Step-by-Step PPE Protocol: Ensuring a Self-Validating System

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning PPE Workflow

G A 1. Footwear Check: Ensure appropriate closed-toe shoes are worn. B 2. Lab Coat: Don a flame-retardant, chemical-resistant lab coat. A->B C 3. Respirator: Perform a fit check and don the respirator. B->C D 4. Eye and Face Protection: Put on chemical splash goggles, followed by a face shield. C->D E 5. Gloves: Don the inner pair of nitrile gloves, followed by the outer pair of chemical-resistant gloves. D->E

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G A 1. Outer Gloves: Remove and discard the outer pair of gloves. B 2. Face Shield and Goggles: Remove face shield, followed by goggles, from the back. A->B C 3. Lab Coat: Remove the lab coat, turning it inside out. B->C D 4. Inner Gloves: Remove and discard the inner pair of gloves. C->D E 5. Respirator: Remove the respirator. D->E F 6. Hand Hygiene: Thoroughly wash hands with soap and water. E->F

Caption: Sequential process for safely removing PPE to prevent contamination.

Operational Plan: Handling and Storage

Safe handling extends beyond personal protective equipment and into the laboratory environment.

  • Ventilation: All work with 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The container must be tightly sealed and clearly labeled.[10][11]

  • Emergency Procedures: An eyewash station and safety shower must be readily accessible.[12][13][14][15] All personnel should be familiar with their location and operation.

Disposal Plan: A Critical Final Step

As a halogenated organic compound, 2-Fluoro-2-(4-methoxyphenyl)propan-1-amine requires specific disposal procedures to prevent environmental contamination.[3][4][6]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][3][4]

  • Containerization: Use a designated, clearly labeled, and sealed container for all waste containing this compound.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[6]

  • Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal protocols.

By integrating these expert-backed protocols and understanding the rationale behind them, you can confidently and safely advance your research and development efforts.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • Organic Solvents - Environment, Health and Safety. (n.d.). Princeton University.
  • WASTE MANAGEMENT. (n.d.). Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). Taylor & Francis Online.
  • Emergency Response & PPE - Ammonia Refrigeration PSM. (2020). U.S. Department of Labor.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Grainger.
  • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2010). Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.